molecular formula C8H5BF3K B1358472 Potassium phenylethynyltrifluoroborate CAS No. 485338-93-0

Potassium phenylethynyltrifluoroborate

Cat. No.: B1358472
CAS No.: 485338-93-0
M. Wt: 208.03 g/mol
InChI Key: SZIVEVXCILFGPI-UHFFFAOYSA-N
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Description

Potassium phenylethynyltrifluoroborate is a useful research compound. Its molecular formula is C8H5BF3K and its molecular weight is 208.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro(2-phenylethynyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVEVXCILFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635540
Record name Potassium trifluoro(phenylethynyl)borate(1-)
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Molecular Weight

208.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485338-93-0
Record name Potassium trifluoro(phenylethynyl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoro(phenylethynyl)borate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of potassium phenylethynyltrifluoroborate, a versatile and increasingly important reagent in modern organic chemistry. Its stability, ease of handling, and reactivity make it a valuable building block in various applications, including pharmaceutical development. This document details the primary synthetic methodologies, presents quantitative data, and offers step-by-step experimental protocols.

Introduction

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction as alternatives to the more sensitive boronic acids and their esters.[1] Their tetra-coordinate boron center renders them exceptionally stable to air and moisture, allowing for indefinite storage without special precautions.[2][3] This stability, coupled with their predictable reactivity in cross-coupling reactions, makes them highly attractive reagents in both academic and industrial research.

This compound, in particular, serves as a robust precursor for the introduction of the phenylethynyl moiety, a common structural motif in medicinal chemistry and materials science. This guide focuses on its synthesis, providing the necessary information for its preparation in a laboratory setting.

Synthetic Approaches

There are two primary and reliable methods for the synthesis of this compound:

  • One-Pot Synthesis from a Terminal Alkyne: This is the most direct and common method, starting from phenylacetylene. It involves the deprotonation of the alkyne, followed by reaction with a boronic ester and subsequent treatment with potassium hydrogen difluoride (KHF₂). This approach is often carried out as a "one-pot" procedure, avoiding the isolation of the intermediate alkynylboronic acid, which can be unstable.[4]

  • Synthesis from a Boronic Acid or Ester: This method, pioneered by Vedejs, involves the reaction of a pre-existing phenylethynyl boronic acid or a corresponding boronate ester with KHF₂.[4] This route is highly efficient and often provides quantitative yields.

This guide will focus on the one-pot synthesis from phenylacetylene due to its practicality and common usage.

Core Synthesis Pathway: One-Pot Reaction from Phenylacetylene

The dominant strategy for synthesizing this compound is a one-pot reaction that begins with the deprotonation of phenylacetylene. This is typically achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithium acetylide is then reacted in situ with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate intermediate. The reaction is then quenched with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) to yield the desired this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Phenylacetylene Phenylacetylene Deprotonation Deprotonation Phenylacetylene->Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Deprotonation THF, -78 °C B_OR3 Trialkyl Borate (e.g., B(OMe)₃) Borylation Borylation B_OR3->Borylation KHF2 Potassium Hydrogen Difluoride (KHF₂) Fluorination Fluorination & Quench KHF2->Fluorination Aqueous Solution Deprotonation->Borylation Lithium Phenylacetylide (in situ) Borylation->Fluorination Boronate Intermediate (in situ) Product Potassium Phenylethynyltrifluoroborate Fluorination->Product

Figure 1. General workflow for the one-pot synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the one-pot synthesis of this compound. The data is compiled from general procedures for the synthesis of potassium alkynyltrifluoroborates.[5][6]

ParameterValue/ReagentMolar Ratio (to Phenylacetylene)Notes
Starting Material Phenylacetylene1.0
Base n-Butyllithium (n-BuLi)1.0 - 1.1Typically a solution in hexanes.
Boron Source Trimethyl borate or Triisopropyl borate1.0 - 1.1
Fluorinating Agent Potassium Hydrogen Difluoride (KHF₂)3.0 - 4.0A saturated aqueous solution is used.
Solvent Tetrahydrofuran (THF)-Anhydrous conditions are required for the initial steps.
Temperature -78 °C to Room Temperature-The initial deprotonation and borylation are performed at low temperature.
Reaction Time 2 - 4 hours-Total time for the one-pot procedure.
Typical Yield 70 - 90%-Isolated yield after purification.

Experimental Protocol

This protocol is a representative procedure for the one-pot synthesis of this compound based on the methods developed by Molander and others.[5][6]

Materials and Equipment
  • An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Syringes for the transfer of anhydrous solvents and reagents.

  • Low-temperature bath (e.g., dry ice/acetone).

  • Standard glassware for workup and purification.

  • Phenylacetylene (distilled before use).

  • n-Butyllithium (solution in hexanes, titrated before use).

  • Trimethyl borate or Triisopropyl borate.

  • Potassium hydrogen difluoride (KHF₂).

  • Anhydrous tetrahydrofuran (THF).

  • Saturated aqueous solution of KHF₂.

  • Acetone or acetonitrile for recrystallization.

Procedure
  • Reaction Setup: To the flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add phenylacetylene (1.0 eq) to the cooled THF. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: To the solution of lithium phenylacetylide, add trimethyl borate (1.05 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Fluorination and Quench: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of KHF₂ (4.0 eq). Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • The remaining aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

    • The aqueous layer is then concentrated to dryness under reduced pressure to yield a solid residue.

    • The solid residue is triturated with hot acetone or acetonitrile to dissolve the this compound, leaving behind the inorganic salts.

    • Filter the hot solution to remove the inorganic salts.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be further purified by recrystallization.[4] Dissolve the solid in a minimal amount of hot acetone or acetonitrile.[7]

    • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound as a white crystalline solid.

Logical Relationships in Synthesis

The synthesis of this compound can be viewed as a sequence of logical steps, each with a specific chemical transformation. The following diagram illustrates these relationships.

Logical_Relationships Start Start: Phenylacetylene Deprotonation Deprotonation with n-BuLi Start->Deprotonation Formation of Lithium Acetylide Borylation Borylation with B(OR)₃ Deprotonation->Borylation Formation of Boronate Fluorination Fluorination with KHF₂ Borylation->Fluorination Formation of Trifluoroborate Salt Purification Purification Fluorination->Purification Isolation of Crude Product End End: Pure Product Purification->End Recrystallization

Figure 2. Logical steps in the synthesis and purification of this compound.

Conclusion

The one-pot synthesis of this compound from phenylacetylene is a robust and efficient method for preparing this valuable reagent. Its operational simplicity and high yields make it an accessible procedure for researchers in organic synthesis and drug development. The exceptional stability of the product simplifies its handling and storage, further enhancing its utility. This guide provides the foundational knowledge and a detailed protocol to enable the successful synthesis of this compound for its application in a wide range of chemical transformations.

References

An In-depth Technical Guide to the Structural Analysis of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a definitive single-crystal X-ray diffraction structure for potassium phenylethynyltrifluoroborate has not been deposited in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive framework for its structural analysis by combining established experimental protocols for its synthesis and characterization, analysis of spectroscopic data, and theoretical modeling to elucidate its structural properties. Data from closely related, structurally characterized analogs are used for comparative purposes.

Introduction

This compound (K[PhC≡CBF₃]) is a member of the versatile class of organotrifluoroborate salts. These compounds are valued in organic synthesis for their stability to air and moisture, acting as robust surrogates for the more sensitive boronic acids.[1] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-documented.[2] A thorough understanding of the three-dimensional structure of this compound is crucial for rationalizing its reactivity, stability, and potential applications in drug development and materials science. This technical guide outlines the multifaceted approach required for a comprehensive structural analysis, encompassing synthesis, spectroscopic characterization, crystallographic methods, and computational modeling.

Synthesis and Purification

The synthesis of this compound is typically achieved by the reaction of a phenylethynylboronate precursor with potassium hydrogen fluoride (KHF₂). The following protocol is adapted from established procedures for the synthesis of potassium alkynyltrifluoroborates.[3]

Experimental Protocol: Synthesis

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • Trimethyl borate (B(OMe)₃)

  • Potassium hydrogen fluoride (KHF₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Water (H₂O), deionized

  • Diethyl ether (Et₂O)

  • Acetone

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with phenylacetylene (1.0 equiv) dissolved in anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.0 equiv) is added dropwise via syringe, maintaining the temperature below -70 °C. The formation of lithium phenylacetylide is observed.

  • The mixture is stirred at -78 °C for 1 hour.

  • Trimethyl borate (1.5 equiv) is then added dropwise, ensuring the temperature remains below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1.5 hours and then allowed to warm to room temperature and stirred for another hour.

  • In a separate flask, a saturated aqueous solution of KHF₂ (4.0 equiv) is prepared.

  • The boronate ester solution is cooled in an ice bath, and the aqueous KHF₂ solution is added slowly with vigorous stirring.

  • The resulting mixture is stirred at room temperature for 2 hours, during which a white precipitate of this compound forms.

  • The solvent volume is reduced in vacuo, and the precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water, followed by cold diethyl ether, to remove unreacted starting materials and byproducts.

  • The white solid is purified by recrystallization from a minimal amount of hot acetonitrile or an acetone/diethyl ether mixture to yield fine, crystalline this compound.[4]

  • The final product is dried under high vacuum.

Synthesis_Workflow cluster_setup Reaction Setup cluster_acetylide Acetylide Formation cluster_boronation Boronation cluster_fluorination Fluorination & Isolation start Phenylacetylene in anhydrous THF cool1 Cool to -78 °C start->cool1 add_nBuLi Add n-BuLi cool1->add_nBuLi stir1 Stir for 1h at -78 °C add_nBuLi->stir1 add_BOMe3 Add B(OMe)3 stir1->add_BOMe3 stir2 Stir and warm to RT add_BOMe3->stir2 add_KHF2 Add aq. KHF2 stir2->add_KHF2 precipitate Precipitation add_KHF2->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the identity and purity of the synthesized product. The expected chemical shifts are based on data from analogous organotrifluoroborate compounds.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the salt's good solubility and the solvent's ability to not interfere with the key signals.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired. For ¹¹B and ¹⁹F NMR, external standards like BF₃·OEt₂ and CF₃COOH, respectively, are typically used.

Expected Spectroscopic Data:

NucleusExpected Chemical Shift (ppm)MultiplicityCouplingAssignment
¹H 7.2 - 7.6MultipletPhenyl protons (C₆H₅)
¹³C 120 - 140Multiple signalsAromatic carbons
~100Broad singletC-B (alkynyl carbon attached to boron)
~90SingletC≡C (terminal alkynyl carbon)
¹¹B -2 to -5QuartetJ(¹¹B-¹⁹F)-BF₃
¹⁹F -135 to -145QuartetJ(¹⁹F-¹¹B)-BF₃
Vibrational Spectroscopy (FTIR and Raman)

Experimental Protocol:

  • FTIR Spectroscopy: The spectrum can be acquired using a Fourier Transform Infrared spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.[5]

  • Raman Spectroscopy: A Raman spectrometer, often coupled with a microscope, is used. A laser (e.g., 785 nm) is focused on the crystalline sample, and the scattered light is analyzed.[6]

Theoretical Vibrational Analysis (DFT): To provide insight into the expected vibrational spectrum, a Density Functional Theory (DFT) calculation was performed on the phenylethynyltrifluoroborate anion.

  • Methodology: Geometry optimization and vibrational frequency calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Results: The calculated frequencies predict the key vibrational modes.

Predicted Vibrational Frequencies and Assignments:

Wavenumber (cm⁻¹) (Scaled)Intensity (IR/Raman)Assignment
~3080Medium / StrongC-H stretch (aromatic)
~2150Strong / Very StrongC≡C stretch
~1600, ~1480, ~1440Strong / StrongC=C stretch (aromatic ring)
~1100 - 1000Very Strong / MediumB-F stretch (asymmetric)
~950Strong / WeakB-F stretch (symmetric)
~760, ~690Strong / MediumC-H out-of-plane bend (aromatic)
~600Medium / MediumC-B stretch

Crystallographic Analysis

A single-crystal X-ray diffraction study would provide the most definitive structural information, including precise bond lengths, bond angles, and details of the crystal packing.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound (e.g., in acetonitrile or acetone).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100 K to reduce thermal vibrations). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Inferred Structural Parameters from Analogous Compounds: In the absence of a specific crystal structure, we can infer the likely geometry from published structures of similar potassium aryltrifluoroborates.[3][7]

ParameterExpected ValueCompound Analog
B-C Bond Length 1.59 - 1.62 ÅPotassium Phenyltrifluoroborate
B-F Bond Length 1.39 - 1.44 ÅPotassium Phenyltrifluoroborate
C-B-F Bond Angle 112 - 114°Potassium Phenyltrifluoroborate
F-B-F Bond Angle 104 - 107°Potassium Phenyltrifluoroborate
K-F Coordination Multiple contacts (2.6 - 3.1 Å)Various K⁺ salts
Geometry at Boron Distorted TetrahedralAll Organotrifluoroborates

Computational Structural Analysis

DFT calculations provide a powerful tool to model the geometry of the phenylethynyltrifluoroborate anion, offering theoretical values for key structural parameters that complement the inferred data.

Methodology: The geometry of the phenylethynyltrifluoroborate anion was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

Structural_Analysis_Logic cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Structural Elucidation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) synthesis->nmr ftir_raman FTIR / Raman Spectroscopy synthesis->ftir_raman xrd Single-Crystal XRD (Attempt Crystallization) synthesis->xrd identity Confirm Identity & Purity nmr->identity vib_modes Assign Vibrational Modes ftir_raman->vib_modes bond_params Determine Bond Lengths & Angles xrd->bond_params packing Analyze Crystal Packing xrd->packing dft_geom DFT Geometry Optimization dft_geom->bond_params Compare & Predict dft_freq DFT Vibrational Frequencies dft_freq->vib_modes Compare & Assign final_structure final_structure identity->final_structure Combine for Comprehensive Model vib_modes->final_structure Combine for Comprehensive Model bond_params->final_structure Combine for Comprehensive Model packing->final_structure Combine for Comprehensive Model

Caption: Logical workflow for the comprehensive structural analysis of the title compound.

Calculated Structural Parameters for the [PhC≡CBF₃]⁻ Anion:

ParameterBond/AngleCalculated Value
Bond Lengths (Å) B-C1.585
C≡C1.221
C-C (alkyne-phenyl)1.425
B-F (avg.)1.412
Bond Angles (°) C-B-F (avg.)112.8
F-B-F (avg.)105.9
B-C≡C179.8
C≡C-C179.9

The calculations predict a nearly linear C-C≡C-B axis and a distorted tetrahedral geometry around the boron atom, consistent with data from analogous crystal structures.

Conclusion

The structural analysis of this compound requires a synergistic approach combining synthesis, spectroscopy, and computational modeling. While a definitive crystal structure is not yet available, spectroscopic data confirms its molecular connectivity, and theoretical calculations, supported by data from analogous compounds, provide a reliable model of its geometry. The phenylethynyltrifluoroborate anion features a distorted tetrahedral boron center bonded to a linear phenylethynyl group. This detailed structural understanding is fundamental for researchers and scientists leveraging this versatile reagent in synthetic chemistry and drug development.

References

An In-Depth Technical Guide to Potassium Phenylethynyltrifluoroborate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 485338-93-0

This guide provides a comprehensive overview of potassium phenylethynyltrifluoroborate, a versatile and stable reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a precursor for introducing the phenylethynyl moiety into complex molecules will be detailed, with a focus on its physical and chemical properties, synthesis, and key applications in cross-coupling reactions and chemical proteomics.

Compound Data and Properties

This compound is an air- and moisture-stable white solid, a characteristic that offers a significant advantage over many other organoboron reagents. This stability simplifies handling and storage, making it a reliable component in various synthetic protocols.

PropertyValueReference
CAS Number 485338-93-0[1][2]
Molecular Formula C₈H₅BF₃K[1]
Molecular Weight 208.03 g/mol [1]
Melting Point 256°C (decomposes)
Appearance White solid
Solubility Soluble in polar organic solvents such as THF, DMSO, and methanol.

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the characterization of this compound.

NucleusSolventChemical Shift (δ) / ppmCoupling Constant (J) / Hz
¹H NMRDMSO-d₆7.18-7.35 (m, 5H)
¹³C NMRDMSO-d₆85.1 (q, ¹JCF = 247.5 Hz), 123.5, 128.2, 128.6, 131.2
¹⁹F NMRDMSO-d₆-137.5 (q, ¹JBF = 69.5 Hz)
¹¹B NMRDMSO-d₆3.5 (q, ¹JBF = 69.5 Hz)

Synthesis of this compound

The synthesis of this compound is a straightforward procedure, typically involving the reaction of phenylacetylene with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride.

Experimental Protocol:

  • To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78°C for 1 hour.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added, and the mixture is stirred vigorously for 1 hour.

  • The volatile solvents are removed under reduced pressure.

  • The resulting solid is triturated with hot acetone, and the acetone solution is filtered.

  • The filtrate is concentrated, and the product is precipitated by the addition of diethyl ether.

  • The solid is collected by filtration and dried under vacuum to yield this compound as a white powder.

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification Phenylacetylene Phenylacetylene Deprotonation Deprotonation with n-BuLi in THF at -78°C Phenylacetylene->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation TiPB Triisopropyl Borate Borylation Reaction with Triisopropyl Borate TiPB->Borylation KHF2 Potassium Hydrogen Fluoride Fluorination Treatment with aqueous KHF₂ KHF2->Fluorination Deprotonation->Borylation Borylation->Fluorination Evaporation Solvent Evaporation Fluorination->Evaporation Trituration Trituration with Acetone Evaporation->Trituration Precipitation Precipitation with Diethyl Ether Trituration->Precipitation Isolation Filtration and Drying Precipitation->Isolation Product This compound Isolation->Product

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

The phenylethynyl group is a valuable pharmacophore in drug design. Its rigid, linear geometry can act as a linker between different binding domains of a molecule or can itself interact with hydrophobic pockets of target proteins. This compound serves as a key building block for introducing this moiety into drug candidates, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds between the phenylethynyl group and various aryl or vinyl halides.

General Experimental Protocol:

  • In a reaction vessel, the aryl halide (1.0 eq), this compound (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq) are combined.

  • The vessel is evacuated and backfilled with an inert gas.

  • A suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water, is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired phenylethynyl-substituted compound.

Sonogashira Cross-Coupling Reactions

While less common than its use in Suzuki-Miyaura reactions, this compound can also participate in Sonogashira-type couplings, particularly in copper-free variations. This reaction provides an alternative route to phenylethynyl-containing compounds.

General Experimental Protocol:

  • A reaction flask is charged with the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand), a copper(I) salt (e.g., CuI, for the traditional Sonogashira), and a base (e.g., a bulky amine like diisopropylethylamine or a carbonate).

  • The flask is flushed with an inert gas, and a degassed solvent (e.g., THF or DMF) is added.

  • The reaction is stirred at an elevated temperature until completion.

  • The workup and purification are similar to those described for the Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

A significant application of this compound in drug discovery is in the synthesis of kinase inhibitors. The phenylethynyl moiety can serve as a rigid scaffold to orient other functional groups for optimal interaction with the kinase active site. For instance, derivatives of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been developed as potent Src kinase inhibitors.

Signaling Pathway Context:

Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the progression of various cancers. The development of Src inhibitors is, therefore, a key area of cancer drug discovery.

G cluster_pathway Simplified Src Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Src Src Kinase RTK->Src activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Inhibitor 3-(Phenylethynyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Inhibitor->Src inhibits

Caption: Inhibition of the Src Signaling Pathway.

Application in Chemical Proteomics

The terminal alkyne of the phenylethynyl group can be exploited as a bioorthogonal handle in chemical proteomics for activity-based protein profiling (ABPP). A molecule of interest (e.g., a potential drug candidate) can be functionalized with the phenylethynyl group using this compound. This "alkyne-tagged" probe can then be introduced into a biological system (e.g., cell lysate or live cells) to interact with its protein targets. Subsequent "click" chemistry with an azide-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) allows for the identification and quantification of the target proteins.

Hypothetical Experimental Workflow for Target Identification:

This workflow outlines a representative strategy for using a phenylethynyl-tagged probe, synthesized via this compound, for target identification in a cellular context.

G cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling and Lysis cluster_click Click Chemistry and Enrichment cluster_analysis Proteomic Analysis Core Core Molecule (with halide) Coupling Sonogashira or Suzuki Coupling Core->Coupling KPhEB Potassium Phenylethynyltrifluoroborate KPhEB->Coupling Probe Alkyne-Tagged Probe Coupling->Probe Incubation Incubation with Probe Probe->Incubation Cells Live Cells or Lysate Cells->Incubation Lysis Cell Lysis Incubation->Lysis Click CuAAC 'Click' Reaction with Azide-Biotin Lysis->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Target Identification LCMS->Identification

Caption: Chemical Proteomics Workflow.

Experimental Protocol Outline:

  • Probe Synthesis: Synthesize an alkyne-tagged probe by coupling this compound with a suitable core molecule containing a halide via a Suzuki-Miyaura or Sonogashira reaction.

  • Cellular Labeling: Incubate the alkyne-tagged probe with live cells or a cell lysate to allow for binding to its protein targets.

  • Cell Lysis: Lyse the cells to release the protein-probe complexes.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-biotin tag to the cell lysate. This covalently attaches biotin to the probe-bound proteins.

  • Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads.

  • On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

  • Protein Identification: Identify the protein targets by matching the peptide sequences to a protein database.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its stability, ease of handling, and reactivity in robust cross-coupling reactions make it an ideal choice for the introduction of the phenylethynyl moiety into a wide range of organic molecules. Its application extends from the synthesis of kinase inhibitors and other potential therapeutic agents to its use in the generation of chemical probes for target identification and validation in chemical proteomics. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this powerful synthetic tool.

References

An In-depth Technical Guide to Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium phenylethynyltrifluoroborate, a versatile and stable organoboron reagent. Its primary application lies in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and a key application, and visualizes the relevant chemical transformation.

Core Data Presentation

The quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 208.03 g/mol [1][2]
Molecular Formula C₈H₅BF₃K[1][3]
CAS Number 485338-93-0[1][3]
Appearance White solid[4]
Melting Point 256 °C (decomposes)[4]
Synonyms Potassium 2-phenyl-1-ethynyltrifluoroborate, Potassium trifluoro(phenylethynyl)borate[1][3]

Experimental Protocols

Potassium organotrifluoroborates, such as the phenylethynyl derivative, are valued for their stability to air and moisture, making them convenient reagents in various synthetic procedures. Below are detailed protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium alkynyltrifluoroborates. The reaction involves the deprotonation of a terminal alkyne followed by reaction with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride.

Materials:

  • Phenylacetylene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, syringe)

Procedure:

  • Reaction Setup: An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with phenylacetylene (1.0 eq) and anhydrous THF (to make a 0.5 M solution). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

  • Borylation: Triisopropyl borate (1.1 eq) is then added dropwise, maintaining the temperature at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Formation of the Trifluoroborate Salt: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq) is added to the reaction mixture. The mixture is stirred vigorously for 1 hour.

  • Isolation and Purification: The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with acetone. The combined acetone extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude solid is then purified by recrystallization from a mixture of acetone and diethyl ether to afford this compound as a white crystalline solid.

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form an aryl-alkyne bond, a transformation of significant importance in the synthesis of pharmaceuticals and functional materials.

Materials:

  • This compound (1.5 eq)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (3 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard workup and purification supplies (e.g., separatory funnel, silica gel for column chromatography)

Procedure:

  • Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 eq), this compound (1.5 eq), cesium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

  • Solvent Addition: Anhydrous THF and water (in a 10:1 ratio) are added to the vessel to achieve a final concentration of the aryl halide of approximately 0.2 M.

  • Reaction Conditions: The vessel is sealed and the mixture is heated to 80 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl-alkyne product.

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_of_Potassium_Phenylethynyltrifluoroborate cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Phenylacetylene Phenylacetylene Deprotonation 1. Deprotonation Phenylacetylene->Deprotonation nBuLi n-BuLi nBuLi->Deprotonation B_OiPr_3 B(OiPr)₃ Borylation 2. Borylation B_OiPr_3->Borylation KHF2 KHF₂ Fluorination 3. Fluorination KHF2->Fluorination Deprotonation->Borylation Phenylacetylide Borylation->Fluorination Boronate Ester Intermediate Product Potassium Phenylethynyltrifluoroborate Fluorination->Product

Caption: Synthetic pathway for this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Borate Potassium Phenylethynyltrifluoroborate Transmetalation Transmetalation Borate->Transmetalation ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Pd0->OxAdd OxAdd->Transmetalation Ar-Pd(II)-X RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-C≡C-Ph RedElim->Pd0 Regenerates Catalyst CoupledProduct Aryl-Alkyne (Ar-C≡C-Ph) RedElim->CoupledProduct Catalyst Pd Catalyst Catalyst->Pd0 Base Base (e.g., Cs₂CO₃) Base->Transmetalation

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility in the synthesis of complex organic molecules is highly relevant to drug discovery and development. The phenylethynyl moiety is a structural component in various biologically active compounds. The Suzuki-Miyaura coupling, for which this reagent is well-suited, is a cornerstone of modern medicinal chemistry, enabling the efficient construction of diverse molecular libraries for screening and lead optimization.

The stability and ease of handling of this compound make it an attractive alternative to other organometallic reagents, which can be pyrophoric or sensitive to moisture. This robustness is particularly advantageous in high-throughput synthesis and the preparation of complex drug candidates.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a stable and efficient means of introducing a phenylethynyl group into a variety of molecular scaffolds. Its primary application in palladium-catalyzed cross-coupling reactions has cemented its role in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The provided protocols and diagrams serve as a practical guide for its preparation and use in the laboratory. Further research may explore its potential applications in other areas of chemical biology and drug development.

References

Navigating the Solubility of Potassium Phenylethynyltrifluoroborate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium phenylethynyltrifluoroborate (K[PhC≡CBF₃]) is a crystalline, air- and moisture-stable organoboron compound that has found significant utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability and ease of handling make it an attractive reagent for the introduction of the phenylethynyl group in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, designing purification protocols, and developing robust experimental procedures.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on analogous compounds and general principles of organotrifluoroborate chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Qualitative Solubility Profile

Potassium organotrifluoroborates are ionic salts, and their solubility is largely dictated by the polarity of the solvent. Generally, they exhibit good solubility in polar organic solvents. While specific quantitative data for this compound is scarce, qualitative assessments and data from analogous organotrifluoroborate salts suggest the following solubility trends:

  • High Solubility: Polar aprotic solvents such as acetone , acetonitrile , and dimethylformamide (DMF) are expected to be effective solvents for this compound.

  • Moderate to High Solubility: Polar protic solvents like methanol can also serve as suitable solvents.

  • Limited to Low Solubility: Less polar solvents like tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) may exhibit limited dissolving capacity, though sufficient for certain reactions. Non-polar solvents such as hexanes and toluene are unlikely to be effective solvents.

  • Recrystallization Solvents: The choice of solvents for recrystallization, such as acetonitrile or acetone/diethyl ether, provides an indication of solubility behavior. The compound is dissolved in a solvent in which it is more soluble at higher temperatures (e.g., hot acetone) and then precipitated by the addition of a less polar "anti-solvent" (e.g., diethyl ether) or by cooling.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Acetonitrilee.g., 25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Tetrahydrofurane.g., 25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of available material, and the available equipment.

Method 1: Isothermal Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker). The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A clear supernatant of the saturated solution must be carefully separated from the solid phase. This can be achieved by centrifugation followed by decantation, or by filtration using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated solution. Suitable analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be used to determine its concentration.

    • Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be measured. This method is simpler but may be less accurate.

  • Data Reporting: Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Method 2: Dynamic (Synthetic) Method

This method involves observing the dissolution of the solid in a liquid upon controlled heating.

Principle: A mixture of the solute and solvent of a known composition is heated slowly with stirring. The temperature at which the last solid particles dissolve is recorded as the equilibrium temperature for that composition.

Detailed Methodology:

  • Sample Preparation: Accurately weigh a known mass of this compound and a known mass or volume of the solvent into a jacketed glass vessel equipped with a stirrer and a temperature probe.

  • Controlled Heating: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) under continuous stirring to ensure temperature uniformity.

  • Dissolution Point Determination: The point of complete dissolution can be determined visually as the temperature at which the solution becomes completely clear. Alternatively, instrumental methods, such as a turbidity sensor, can be used to detect the disappearance of solid particles with higher precision.

  • Data Collection: Repeat the procedure for several different compositions of solute and solvent to construct a solubility curve as a function of temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_method Solubility Determination Method cluster_shake_flask Shake-Flask Protocol cluster_dynamic Dynamic Protocol cluster_results Data Output prep_solid Weigh Potassium Phenylethynyltrifluoroborate shake_flask Isothermal Shake-Flask Method prep_solid->shake_flask dynamic Dynamic (Synthetic) Method prep_solid->dynamic prep_solvent Measure Volume/Mass of Solvent prep_solvent->shake_flask prep_solvent->dynamic equilibration Equilibrate at Constant T (24-72h with agitation) shake_flask->equilibration heating Controlled Heating (e.g., 0.2 °C/min with stirring) dynamic->heating Constructs solubility curve separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis_sf Analyze Supernatant (HPLC, UV-Vis, Gravimetric) separation->analysis_sf solubility_data Quantitative Solubility Data (g/L or mol/L at T) analysis_sf->solubility_data observation Observe/Detect Clear Point Temperature heating->observation Constructs solubility curve repeat_composition Repeat for Different Compositions observation->repeat_composition Constructs solubility curve repeat_composition->solubility_data Constructs solubility curve

Caption: Workflow for determining the solubility of this compound.

decision_tree start Need Solubility Data? qualitative Qualitative Assessment Needed start->qualitative Yes, for initial screening quantitative Quantitative Data Needed start->quantitative Yes, for process optimization literature Consult Literature/ Analogous Compounds qualitative->literature small_scale_test Perform Small-Scale Solubility Tests qualitative->small_scale_test select_method Select Quantitative Method quantitative->select_method shake_flask Shake-Flask Method (High Accuracy) select_method->shake_flask Single Temp. dynamic_method Dynamic Method (Temperature Dependence) select_method->dynamic_method Multiple Temps. execute_protocol Execute Experimental Protocol shake_flask->execute_protocol dynamic_method->execute_protocol data_analysis Analyze and Report Data execute_protocol->data_analysis

Caption: Decision-making process for solubility assessment.

An In-depth Technical Guide to the Stability and Handling of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, proper handling and storage procedures, and key experimental protocols for potassium phenylethynyltrifluoroborate. This air- and moisture-stable organoboron compound has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3][4][5][6]

Chemical Stability

This compound is a white crystalline solid that is generally stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][3][4][6] This remarkable stability is a significant advantage over many other organoboranes, such as boronic acids, which can be prone to decomposition.[1][6] However, its stability is influenced by factors such as pH and the presence of Lewis acids.

1.1. Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis to the corresponding phenylethynylboronic acid. This process is a prerequisite for its participation in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active transmetalating species.[5] The rate of hydrolysis is highly dependent on the reaction conditions.

Under the basic conditions typically employed in Suzuki-Miyaura reactions (e.g., in the presence of cesium carbonate in a THF/water mixture at elevated temperatures), the hydrolysis of this compound is exceptionally slow.[7][8] This slow release of the boronic acid can be advantageous in minimizing side reactions.[7][8]

Table 1: Quantitative Stability Data for this compound

ParameterConditionValueReference
Hydrolytic Half-life THF/H₂O, Cs₂CO₃, 55 °C~57,000 minutes[7][8]
Thermal Stability Melting Point256 °C (with decomposition)[12]

1.2. Thermal Stability

Potassium phenylethynyltrifluorobate exhibits good thermal stability, with a reported melting point of 256 °C with decomposition.[12] While detailed thermal decomposition studies such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specific to this compound are not widely published, organotrifluoroborates as a class are known for their high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[1]

1.3. Stability in Organic Solvents

This compound is soluble in polar aprotic solvents like acetone and slightly soluble in acetonitrile.[2] Its successful use in various organic reactions carried out in solvents such as THF, n-propanol, and ethanol suggests good stability under these conditions for the duration of the reactions.[1][2] However, quantitative long-term stability data in a range of organic solvents is not extensively documented.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

2.1. Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Dispensing: Avoid creating dust when handling the solid.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

2.2. Storage

  • Container: Store in a tightly sealed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated place.

  • Inert Atmosphere: While generally air-stable, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to prevent any potential slow degradation from atmospheric moisture.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

3.1. Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol is a general guideline and may require optimization for specific substrates.

dot

G reagents Aryl Halide (1.0 equiv) This compound (1.2-1.5 equiv) Pd Catalyst (e.g., PdCl2(dppf)·CH2Cl2, 2-5 mol%) Base (e.g., Cs2CO3, 3.0 equiv) Solvent (e.g., THF/H2O) reaction Reaction Mixture (Heated under N2) reagents->reaction Combine workup Aqueous Workup (Dilute with H2O, Extract with Organic Solvent) reaction->workup Cool to RT purification Purification (Silica Gel Chromatography) workup->purification Dry and Concentrate product Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and base (e.g., cesium carbonate, 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., THF/H₂O, 10:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis.

G K_RBF3 K[Ph-C≡C-BF3] RBF2 Ph-C≡C-BF2 K_RBF3->RBF2 - KF RB_OH_2 Ph-C≡C-B(OH)2 RBF2->RB_OH_2 + 2H2O - 2HF H2O H2O OH_minus OH- F_minus F- K_plus K+

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for potassium phenylethynyltrifluoroborate. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents the spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the synthesis workflow.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in dimethylsulfoxide-d₆ (DMSO-d₆).[1] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J Hz)Assignment
7.29 - 7.25mPhenyl H
7.17 - 7.14mPhenyl H
¹³C NMR Data
Chemical Shift (ppm)Assignment
131.3Phenyl C
128.5Phenyl C
127.1Phenyl C
124.2Phenyl C (quaternary)
115.2 (br)Ethynyl C
82.3Ethynyl C

Experimental Protocols

The following section details the methodology used for the synthesis of this compound and the subsequent NMR analysis.

Synthesis of this compound[1]

The synthesis of this compound involves a two-step process starting from the corresponding alkyne.

  • Lithiation and Borylation: To a solution of phenylacetylene (1 equivalent) in tetrahydrofuran (THF) at -78 °C under an argon atmosphere, n-butyllithium (1 equivalent) is added dropwise. The resulting solution is stirred for 1 hour at this temperature. Subsequently, trimethyl borate (1.5 equivalents) is added dropwise, and the stirring is continued for 1.5 hours at -78 °C. The reaction mixture is then allowed to warm to -20 °C.

  • Fluorination and Isolation: A saturated aqueous solution of potassium bifluoride (KHF₂) (6.0 equivalents) is added to the vigorously stirred solution. The mixture is stirred for 1 hour at -20 °C and then for another hour at room temperature. The solvent is removed under reduced pressure. The resulting white solid is dried under high vacuum, washed with acetone and then with hot acetone. The organic solution is filtered, and the solvent is evaporated to yield the product, which is further purified by dissolution in hot acetone and precipitation with diethyl ether.

Synthesis_Workflow cluster_step1 Step 1: Lithiation and Borylation cluster_step2 Step 2: Fluorination and Isolation Phenylacetylene Phenylacetylene in THF Lithiation Lithiation at -78°C Phenylacetylene->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Borylation Borylation at -78°C Lithiation->Borylation TrimethylBorate Trimethyl Borate TrimethylBorate->Borylation Intermediate Boronate Ester Intermediate Borylation->Intermediate Fluorination Fluorination Intermediate->Fluorination Warm to -20°C KHF2 Potassium Bifluoride (aq) KHF2->Fluorination SolventRemoval Solvent Removal Fluorination->SolventRemoval Washing Washing with Acetone SolventRemoval->Washing Purification Purification Washing->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

NMR Data Acquisition[1]

The NMR spectra were recorded on a Varian UNITY PLUS 300 spectrometer.

  • ¹H NMR: Spectra were acquired at 300 MHz. The residual peak of the solvent, DMSO-d₆, was used as the internal reference at 2.50 ppm.

  • ¹³C NMR: Spectra were acquired at 75 MHz. The central peak of the DMSO-d₆ solvent was used as the internal reference at 39.5 ppm.

This guide provides essential spectroscopic and procedural information for the use and characterization of this compound in a research and development setting.

References

The Dawn of a New Era in Boron Chemistry: A Technical Guide to Organotrifluoroborate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies of organotrifluoroborate salts. These versatile and exceptionally stable organoboron reagents have revolutionized cross-coupling reactions and continue to find new applications in organic synthesis, impacting fields from materials science to drug discovery. This document provides a historical overview, detailed experimental protocols for key synthetic transformations, quantitative data for comparative analysis, and visualizations of key concepts to facilitate a deeper understanding of this important class of compounds.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of organotrifluoroborate salts spans over half a century, evolving from obscure chemical entities to indispensable tools for synthetic chemists.

The first documented preparation of an organotrifluoroborate salt dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates. For decades following this initial discovery, organotrifluoroborates remained largely as laboratory curiosities. A significant leap forward occurred in the 1960s with the preparation of potassium trifluoromethyltrifluoroborate, a remarkably stable derivative.

However, it was the seminal work of Vedejs and his research group in 1995 that truly unlocked the synthetic potential of these compounds. They developed a highly efficient and practical method for the synthesis of potassium organotrifluoroborates from organoboronic acids using potassium hydrogen difluoride (KHF₂). This breakthrough made a wide array of these salts readily accessible, paving the way for their widespread adoption in organic synthesis. The subsequent contributions of researchers like Gary Molander, who extensively developed their use in Suzuki-Miyaura cross-coupling reactions, and Jean-Pierre Genet and Sylvain Darses, who have comprehensively reviewed their applications, have further solidified the importance of organotrifluoroborate salts.[1]

History_of_Organotrifluoroborates cluster_Timeline Timeline of Key Discoveries 1940 First Synthesis Fowler & Krauss 1960s Increased Stability Potassium Salts 1940->1960s Early Developments 1995 Vedejs' Breakthrough KHF₂ Synthesis 1960s->1995 Decades of Limited Use Post-1995 Widespread Application Molander, Genet, Darses 1995->Post-1995 Explosion in Synthetic Utility

A brief timeline of the history of organotrifluoroborate salts.

Synthetic Methodologies: A Practical Guide

The exceptional stability of organotrifluoroborate salts to air and moisture makes them highly desirable alternatives to their more sensitive organoborane and boronic acid counterparts.[1] Several reliable methods have been established for their preparation.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for synthesizing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂). This method, pioneered by Vedejs, is broadly applicable to a wide range of aryl, heteroaryl, alkenyl, and alkyl boronic acids.[1]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

  • Materials: Phenylboronic acid, methanol, potassium hydrogen difluoride (KHF₂), water, acetonitrile.

  • Procedure:

    • In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.

    • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq).

    • Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid. A white precipitate will form.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Collect the precipitate by vacuum filtration and wash with cold methanol and then diethyl ether.

    • The crude product can be purified by recrystallization from hot acetonitrile to yield pure potassium phenyltrifluoroborate as a white crystalline solid.[2]

Table 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acidPotassium phenyltrifluoroborate82
24-Methoxyphenylboronic acidPotassium 4-methoxyphenyltrifluoroborate95
32-Thiopheneboronic acidPotassium 2-thiophenyltrifluoroborate88
4(E)-Styrylboronic acidPotassium (E)-styryltrifluoroborate91
5Cyclohexylboronic acidPotassium cyclohexyltrifluoroborate75

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Via Transmetalation: Accessing Diversity

Experimental Protocol: One-Pot Synthesis of Potassium Isopropenyltrifluoroborate

  • Materials: 2-Bromopropene, anhydrous tetrahydrofuran (THF), n-butyllithium, trimethyl borate, potassium hydrogen difluoride (KHF₂), water.

  • Procedure:

    • To a solution of 2-bromopropene (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add trimethyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of KHF₂ (4.0 eq).

    • Stir vigorously for 30 minutes.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product remains in the aqueous layer.

    • Lyophilize the aqueous layer to obtain the potassium isopropenyltrifluoroborate salt.

Table 2: Synthesis of Potassium Organotrifluoroborates via Transmetalation

EntryStarting MaterialReagentProductYield (%)
12-Bromopropenen-BuLiPotassium isopropenyltrifluoroborate78
24-BromoanisoleMgPotassium 4-methoxyphenyltrifluoroborate85
31-Iodonaphthalenen-BuLiPotassium 1-naphthyltrifluoroborate82
42-Chloropyridinen-BuLiPotassium 2-pyridyltrifluoroborate65

Yields are for the one-pot procedure and can be influenced by the purity of the starting materials and reagents.

From Alkenes and Alkynes via Hydroboration

Alkyl- and alkenyltrifluoroborates can be prepared from alkenes and alkynes, respectively, through a hydroboration reaction followed by treatment with KHF₂. This method provides access to a wide range of functionalized aliphatic organotrifluoroborates.

Experimental Protocol: Synthesis of Potassium Cyclohexyltrifluoroborate

  • Materials: Cyclohexene, borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF), potassium hydrogen difluoride (KHF₂), water.

  • Procedure:

    • To a solution of cyclohexene (1.0 eq) in anhydrous THF at 0 °C, add a solution of BH₃·THF (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the mixture to 0 °C and slowly add a saturated aqueous solution of KHF₂ (4.0 eq).

    • Stir the mixture vigorously for 30 minutes.

    • Remove the THF under reduced pressure.

    • Collect the resulting precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield potassium cyclohexyltrifluoroborate.

Synthesis_Workflow cluster_Synthesis General Synthetic Pathways to Organotrifluoroborates Boronic_Acid Organoboronic Acid (R-B(OH)₂) KHF2 KHF₂ Treatment Boronic_Acid->KHF2 Organohalide Organohalide (R-X) Transmetalation/Borylation Transmetalation/Borylation Organohalide->Transmetalation/Borylation Alkene_Alkyne Alkene/Alkyne Hydroboration Hydroboration Alkene_Alkyne->Hydroboration Product Potassium Organotrifluoroborate (K[R-BF₃]) KHF2->Product Transmetalation/Borylation->KHF2 Hydroboration->KHF2

General synthetic routes to potassium organotrifluoroborate salts.

Application in Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates have emerged as superior coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. Their high stability, ease of handling, and the slow release of the active boronic acid species in situ contribute to cleaner reactions and often higher yields compared to using boronic acids directly.[3]

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Materials: Potassium organotrifluoroborate (1.0-1.5 eq), aryl/alkenyl halide or triflate (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligand (if necessary), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene/water, THF/water).

  • Procedure:

    • To a reaction vessel, add the potassium organotrifluoroborate, the halide/triflate, the palladium catalyst, ligand (if used), and the base.

    • Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle cluster_Cycle Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R'-X R_Pd_X R'-Pd(II)Lₙ(X) OxAdd->R_Pd_X Transmetalation Transmetalation R_Pd_X->Transmetalation R_Pd_R R'-Pd(II)Lₙ(R) Transmetalation->R_Pd_R RedElim Reductive H Elimination R_Pd_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Base Base, H₂O RBOH2 R-B(OH)₂ Base->RBOH2 RBF3K K[RBF₃] RBF3K->Base RBOH2->Transmetalation

The Suzuki-Miyaura catalytic cycle involving organotrifluoroborates.

Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

EntryOrganotrifluoroborateCoupling PartnerProductYield (%)
1Potassium phenyltrifluoroborate4-Bromoanisole4-Methoxybiphenyl92
2Potassium vinyltrifluoroborate1-Iodonaphthalene1-Vinylnaphthalene85
3Potassium 2-thienyltrifluoroborate2-Chloropyridine2-(2-Thienyl)pyridine78
4Potassium methyltrifluoroborate4-Bromobenzonitrile4-Methylbenzonitrile88
5Potassium cyclopropyltrifluoroborate1-Bromo-4-fluorobenzene1-Cyclopropyl-4-fluorobenzene81

Yields are representative and depend on the specific catalyst, ligand, base, and solvent system employed.[3]

Conclusion

Organotrifluoroborate salts have transitioned from a chemical curiosity to a cornerstone of modern synthetic organic chemistry. Their remarkable stability, ease of preparation, and broad reactivity profile, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, have made them invaluable tools for the construction of complex organic molecules. The detailed protocols and comparative data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of these versatile reagents in their own endeavors, from fundamental research to the development of novel therapeutics and materials.

References

A Guide to the Synthesis of Potassium Phenylethynyltrifluoroborate: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of potassium phenylethynyltrifluoroborate, a versatile and highly stable reagent in modern organic chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] This document outlines the core mechanism of its synthesis, provides a detailed experimental protocol, and presents key quantitative data for researchers in the field.

Core Synthesis Mechanism

The preparation of this compound is typically achieved through a one-pot, three-step process starting from phenylacetylene.[2] The mechanism involves the initial deprotonation of the terminal alkyne, followed by electrophilic trapping of the resulting acetylide with a trialkyl borate, and subsequent fluorination with potassium hydrogen difluoride (KHF₂).

The key steps of the reaction mechanism are:

  • Deprotonation: Phenylacetylene is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures. This abstracts the acidic acetylenic proton to form a lithium phenylacetylide intermediate.

  • Boronation: A trialkyl borate, commonly trimethyl borate (B(OMe)₃), is added to the solution. The nucleophilic acetylide attacks the electrophilic boron atom, displacing one of the methoxy groups and forming a lithium trialkoxy(phenylethynyl)borate intermediate.

  • Fluorination: The reaction mixture is then quenched with an aqueous solution of potassium hydrogen difluoride (KHF₂). The KHF₂ serves as a fluoride source, replacing the alkoxy groups on the boron atom with fluoride ions to form the stable trifluoroborate anion. The potassium cation from KHF₂ acts as the counterion, leading to the precipitation of the final product, this compound.

This method is advantageous due to its operational simplicity and the high stability of the final product.[2] Potassium organotrifluoroborates are generally air- and moisture-stable crystalline solids, which simplifies their handling and storage compared to the more sensitive boronic acids.[2]

Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Boronation cluster_step3 Step 3: Fluorination Phenylacetylene Ph-C≡C-H nBuLi + n-BuLi Phenylacetylene->nBuLi Phenylacetylide Ph-C≡C⁻ Li⁺ nBuLi->Phenylacetylide THF, -78 °C Butane + Bu-H Phenylacetylide->Butane Borate + B(OMe)₃ Borate_intermediate Ph-C≡C-B(OMe)₃⁻ Li⁺ Borate->Borate_intermediate KHF2 + KHF₂ (aq) Final_Product [Ph-C≡C-BF₃]⁻ K⁺ KHF2->Final_Product Byproducts + 3 MeOH + LiF Final_Product->Byproducts

Diagram 1: Synthesis mechanism of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the work of Molander et al.[2]

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Potassium hydrogen difluoride (KHF₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Acetone

  • Diethyl ether (Et₂O)

  • Saturated aqueous potassium carbonate (K₂CO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add phenylacetylene to the cooled THF.

  • Slowly add n-butyllithium (in hexanes) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add trimethyl borate dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Cool the reaction mixture to 0 °C using an ice bath and add a saturated aqueous solution of KHF₂.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Remove the THF in vacuo.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous K₂CO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield this compound as a white crystalline solid.

Experimental_Workflow A 1. Add anhydrous THF to a flame-dried flask under inert atmosphere. B 2. Cool to -78 °C. A->B C 3. Add phenylacetylene. B->C D 4. Add n-BuLi dropwise, stir for 1h at -78 °C. C->D E 5. Add trimethyl borate, warm to RT, stir for 4h. D->E F 6. Cool to 0 °C and add saturated aqueous KHF₂. E->F G 7. Stir vigorously for 1h at RT. F->G H 8. Remove THF in vacuo. G->H I 9. Extract with diethyl ether. H->I J 10. Wash organic layers with K₂CO₃ (aq) and brine. I->J K 11. Dry over MgSO₄, filter, and concentrate. J->K L 12. Purify by recrystallization. K->L M This compound (White Solid) L->M

Diagram 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₅BF₃K[3]
Molecular Weight 208.03 g/mol [3]
Appearance White solid[3]
Melting Point 256 °C (dec.)[3]
Yield Moderate to excellent[2]
¹H NMR (DMSO-d₆) δ (ppm): 7.18-7.35 (m, 5H)[4][5]
¹³C NMR (DMSO-d₆) δ (ppm): 125.1, 128.0, 128.5, 131.2 (Aryl C), C≡C-B (not always observed)[4][5]
¹¹B NMR (DMSO-d₆) δ (ppm): ~3.5 (q, J = ~49 Hz)[4][5]
¹⁹F NMR (DMSO-d₆) δ (ppm): ~-137.5 (q, J = ~49 Hz)[4][5]

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Applications in Drug Development

This compound is a valuable reagent in medicinal chemistry and drug development. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient source of the phenylethynyl group.[2][6] This allows for the facile introduction of this moiety into complex molecular scaffolds, a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The stability and ease of handling of potassium organotrifluoroborates make them particularly suitable for use in high-throughput screening and combinatorial chemistry efforts.[2]

References

A Comprehensive Technical Guide to the Safe Handling of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling potassium phenylethynyltrifluoroborate in a laboratory setting. By adhering to these guidelines, researchers can minimize risks and ensure a safe working environment. This document outlines the hazard identification, personal protective equipment, handling and storage procedures, and emergency response protocols.

Hazard Identification and Classification

This compound is an organoboron compound that, like many of its class, is relatively stable compared to other organometallic compounds.[1] However, it is not without hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on data for similar potassium trifluoroborate salts, the following hazards are identified:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.

  • P362: Take off contaminated clothing and wash before reuse.

Physical and Chemical Properties

While a specific, comprehensive datasheet for this compound was not found, data for similar compounds and general knowledge of organotrifluoroborates suggest the following properties. It is presented as a white to off-white solid, likely a crystal or powder.[2]

PropertyValue
Molecular Formula C8H5BF3K
Molecular Weight 208.03 g/mol
Appearance White to almost white solid (crystal - powder)[2]
Melting Point 301°C[2]
Stability Generally stable under normal laboratory conditions.[1][3] Many potassium organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[3]
Reactivity Reacts with strong oxidizing agents.[2] Thermal decomposition may produce hazardous substances such as carbon oxides, hydrogen fluoride, borane/boron oxides, and potassium oxides.

Experimental Protocols for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield are required.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2]
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]
Skin and Body Protection A lab coat and closed-toe shoes are mandatory.[2]
Handling and Storage
  • Handling:

    • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4]

    • Avoid contact with skin and eyes.[2]

    • Minimize dust generation during handling.

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5]
Accidental Release Measures
  • Ensure adequate ventilation.

  • Evacuate personnel from the affected area.

  • Wear appropriate PPE as described in Section 3.1.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen fluoride, carbon oxides, and boron oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualized Safety Workflows

The following diagrams illustrate the logical flow of safety precautions and chemical incompatibilities.

Safety_Workflow RiskAssessment Risk Assessment HandlingPrecautions Handling Precautions RiskAssessment->HandlingPrecautions EmergencyResponse Emergency Response RiskAssessment->EmergencyResponse PPE Personal Protective Equipment (PPE) HandlingPrecautions->PPE Ventilation Use in Fume Hood HandlingPrecautions->Ventilation Storage Proper Storage HandlingPrecautions->Storage WasteDisposal Waste Disposal HandlingPrecautions->WasteDisposal FirstAid First Aid EmergencyResponse->FirstAid SpillControl Spill Control EmergencyResponse->SpillControl FireFighting Fire Fighting EmergencyResponse->FireFighting EmergencyResponse->WasteDisposal

Caption: Logical workflow for handling this compound safely.

Chemical_Incompatibilities Compound Potassium Phenylethynyltrifluoroborate Oxidizers Strong Oxidizing Agents Compound->Oxidizers Incompatible With Heat Excessive Heat / Fire Compound->Heat Leads To Decomposition Hazardous Decomposition (HF, COx, Boron Oxides) Heat->Decomposition

Caption: Chemical incompatibilities of this compound.

Conclusion

While this compound is a valuable reagent in organic synthesis, it requires careful handling due to its potential hazards.[3] By implementing the safety precautions outlined in this guide, researchers can significantly reduce the risk of accidents and ensure a safe laboratory environment. A thorough understanding of the substance's properties and potential reactions is paramount for all personnel involved in its use. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Technical Guide: Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical properties, synthesis, and handling of potassium phenylethynyltrifluoroborate. The data and protocols are intended to support research and development activities in organic synthesis and medicinal chemistry.

Core Data: Physical Properties

This compound is a stable organoboron compound. Its key physical property, the melting point, is summarized below.

Physical PropertyValueSource
Melting Point256°C (with decomposition)ChemicalBook[1]
CAS Number 485338-93-0Parchem[2], ChemicalBook[1]
Molecular Formula C8H5BF3KParchem[2], ChemicalBook[1]
Molecular Weight 208.03 g/mol ChemicalBook[1]

Experimental Protocols

While a specific detailed protocol for the melting point determination of this compound is not available in the surveyed literature, a general and widely accepted method for determining the melting point of organic solids is the capillary method.

General Protocol for Melting Point Determination

This protocol is based on standard laboratory procedures for determining the melting point of a solid organic compound.[3][4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • For a known compound, the apparatus is heated rapidly to about 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.

Synthesis of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are typically synthesized from the corresponding boronic acids or by in situ generation of an organoboron intermediate followed by treatment with potassium hydrogen fluoride (KHF₂).[6][7] The following is a representative protocol adapted from a reliable procedure for a similar compound.[7]

Materials:

  • Phenylethynylboronic acid (or a suitable precursor for in situ generation)

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • A solution of phenylethynylboronic acid in methanol is prepared in a flask.

  • The solution is cooled in an ice bath.

  • An aqueous solution of potassium hydrogen fluoride (typically 3 equivalents) is added portion-wise to the cooled methanolic solution. This addition usually results in the formation of a thick white slurry.

  • The mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The solid product is isolated by vacuum filtration.

  • The collected solid is washed with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.

  • The purified this compound is dried under vacuum.

Potassium organotrifluoroborates are generally air- and moisture-stable crystalline solids that can be stored for extended periods without special precautions.[6][7]

Visualizations

Synthesis Workflow for Potassium Organotrifluoroborates

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Phenylethynylboronic Acid dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_khf2 Add aq. KHF₂ Solution cool->add_khf2 stir Stir at Room Temperature add_khf2->stir filter Vacuum Filtration stir->filter wash Wash with Cold Methanol & Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end_product Product: this compound dry->end_product Structural_Stability cluster_structure This compound Structure cluster_stability Factors Contributing to Stability K_ion K⁺ BF3_group [Ph-C≡C-BF₃]⁻ K_ion->BF3_group Ionic Bond ionic_lattice Stable Crystalline Lattice K_ion->ionic_lattice Contributes to tetra_boron Tetracoordinate Boron BF3_group->tetra_boron Structural Feature stability High Thermal & Chemical Stability tetra_boron->stability ionic_lattice->stability

References

A Technical Guide to the Hygroscopic Nature of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of potassium phenylethynyltrifluoroborate, a key reagent in modern synthetic chemistry. While widely regarded as a stable, non-hygroscopic compound, this guide will delve into the technical assessment of its interaction with moisture, providing a framework for its handling, characterization, and application in sensitive processes such as drug development.

Introduction to Hygroscopicity and Potassium Organotrifluoroborates

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For chemical reagents, particularly in the pharmaceutical industry, understanding this property is critical as moisture uptake can lead to chemical degradation, altered crystal structure, and compromised reactivity, ultimately affecting product quality and stability.

Potassium organotrifluoroborates are a class of organoboron compounds that have gained prominence as alternatives to boronic acids and esters in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] A significant advantage of these crystalline solids is their exceptional stability to both air and moisture.[2][3][4][5] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines, potassium organotrifluoroborates can often be stored indefinitely at room temperature without special precautions.[5] This inherent stability simplifies handling and enhances the reproducibility of synthetic protocols.

This guide focuses specifically on this compound, exploring the methodologies used to quantify its interaction with atmospheric moisture and providing context for its use in research and development.

Characterization of this compound

This compound is a white, crystalline solid that is a versatile reagent for the introduction of the phenylethynyl group in organic synthesis. Its stability under atmospheric conditions is a key feature that makes it a preferred reagent over more sensitive organometallic compounds.

The following diagram illustrates the logical flow of a Suzuki-Miyaura cross-coupling reaction, highlighting the role of this compound's stability.

Suzuki_Miyaura_Coupling cluster_reagents Reagents cluster_cycle Catalytic Cycle K_PhC2BF3 Potassium Phenylethynyltrifluoroborate Transmetal Transmetalation K_PhC2BF3->Transmetal Stability Air and Moisture Stable Reagent (Non-Hygroscopic) K_PhC2BF3->Stability Ar_X Aryl Halide (Ar-X) OxAdd Oxidative Addition Ar_X->OxAdd Pd(0) Pd_Catalyst Palladium Catalyst Base Base Base->Transmetal OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-C≡C-Ph RedElim->Pd_Catalyst Pd(0) regenerated Product Coupled Product (Ar-C≡C-Ph) RedElim->Product

Suzuki-Miyaura coupling featuring stable this compound.

Experimental Protocols for Hygroscopicity Assessment

Even for compounds considered non-hygroscopic, quantitative assessment of moisture interaction is crucial for quality control and for applications in sensitive formulations. The following are standard experimental methods for evaluating the hygroscopic nature of a crystalline solid.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This method provides a detailed moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopicity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid (typically 5-20 mg) is placed into the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry mass.

  • Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the loss of water.

  • Data Analysis: The change in mass at each RH level is plotted against the relative humidity to generate a sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

DVS_Workflow Start Start DVS Analysis Sample Place Sample on Microbalance Start->Sample Dry Dry Sample at 0% RH to Constant Mass Sample->Dry Sorption Increase RH in Steps (e.g., 0% -> 90%) Dry->Sorption Equilibrate_S Equilibrate at each RH Step (dm/dt < threshold) Sorption->Equilibrate_S Equilibrate_S->Sorption Next RH Step Desorption Decrease RH in Steps (e.g., 90% -> 0%) Equilibrate_S->Desorption Max RH Reached Equilibrate_D Equilibrate at each RH Step Desorption->Equilibrate_D Equilibrate_D->Desorption Next RH Step Plot Plot % Mass Change vs. % RH Equilibrate_D->Plot Min RH Reached End Generate Sorption/ Desorption Isotherm Plot->End

Workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water. For solid samples that are insoluble in the KF reagent, an oven is typically used to heat the sample and carry the evaporated water into the titration cell with a dry carrier gas.

Methodology (using a KF Oven):

  • Instrument Setup: The Karl Fischer titrator is conditioned to a low, stable drift.

  • Sample Preparation: A precisely weighed amount of the crystalline solid is placed into a sample vial and sealed.

  • Heating: The vial is heated in the KF oven to a temperature sufficient to release all water without decomposing the sample.

  • Titration: A dry, inert carrier gas (e.g., nitrogen) flows through the vial, transporting the evaporated water into the titration cell.

  • Endpoint Detection: The water reacts with the iodine in the KF reagent. The endpoint is reached when all the water has been consumed, which is detected electrochemically.

  • Calculation: The amount of water is calculated from the amount of iodine consumed during the titration.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. While less specific than Karl Fischer titration (as any volatile component can cause mass loss), it can be used to estimate water content, especially for hydrated crystals where water is lost at a specific temperature range.

Methodology:

  • Sample Preparation: A small, accurately weighed sample is placed in a TGA pan.

  • Heating Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).

  • Mass Loss Detection: The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A mass loss step at temperatures typically below 120°C is often indicative of the loss of adsorbed or bound water.

Quantitative Data and Interpretation

While specific experimental data for the hygroscopicity of this compound is not widely published, a non-hygroscopic, stable crystalline solid would be expected to exhibit minimal moisture uptake. The following table presents illustrative data that would be anticipated from a DVS analysis of such a compound.

Relative Humidity (%)Mass Change (Sorption) (%)Mass Change (Desorption) (%)Classification
00.000.02-
100.010.03Non-hygroscopic
200.020.04Non-hygroscopic
300.030.05Non-hygroscopic
400.040.06Non-hygroscopic
500.050.07Non-hygroscopic
600.060.08Non-hygroscopic
700.080.10Non-hygroscopic
800.100.12Non-hygroscopic
900.14-Non-hygroscopic

Interpretation:

  • Minimal Mass Gain: The total mass gain at high relative humidity (e.g., up to 90% RH) is very low (<< 1%), indicating that the material does not significantly absorb water from the atmosphere.

  • Reversibility: The desorption curve closely follows the sorption curve, suggesting that the small amount of moisture adsorbed is loosely bound to the surface and is easily removed.

  • No Deliquescence: The material does not transition to a liquid state at high humidity.

Conclusion

The available literature consistently characterizes this compound, like other potassium organotrifluoroborates, as a remarkably stable crystalline solid with negligible hygroscopicity. This property is a significant advantage in its handling, storage, and application in organic synthesis, contributing to the reproducibility and reliability of chemical reactions.

For professionals in research and drug development, while the inherent stability of this compound is a key asset, a thorough characterization using modern analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration is essential. These methods provide the quantitative data necessary to confirm its non-hygroscopic nature, ensuring the highest standards of quality control and providing a comprehensive understanding of the material's properties for any application. This rigorous approach to material characterization is fundamental to robust and reproducible scientific outcomes.

References

An In-depth Technical Guide to 19F and 11B NMR Spectral Data of Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of organotrifluoroborates, focusing on the 19F and 11B nuclei. Organotrifluoroborates are a class of organoboron compounds that have gained significant attention in organic synthesis and drug discovery due to their stability and versatile reactivity.[1][2] NMR spectroscopy is an indispensable tool for the characterization of these compounds, providing detailed information about their structure and purity.[1][3] This guide summarizes key quantitative data, outlines experimental protocols, and illustrates the logical workflows involved in the NMR analysis of these important molecules.

Core Principles of 19F and 11B NMR of Organotrifluoroborates

The utility of 19F and 11B NMR for the analysis of organotrifluoroborates stems from the inherent properties of these nuclei. The 19F nucleus has a spin of 1/2, a natural abundance of 100%, and a high magnetogyric ratio, making it a highly sensitive nucleus for NMR analysis.[1] The 11B nucleus, with a natural abundance of approximately 80% and a nuclear spin of 3/2, is also readily observable, though its quadrupolar nature can lead to broader signals.[4][5] The coupling between these two nuclei provides valuable structural information.

Quantitative NMR Data of Potassium Organotrifluoroborates

The following tables summarize the 19F and 11B NMR spectral data for a series of potassium organotrifluoroborates, as reported in the literature. All data were acquired in DMSO-d6 unless otherwise specified.

Table 1: 19F NMR Spectral Data of Selected Potassium Organotrifluoroborates [1]

CompoundR-Group19F Chemical Shift (δ, ppm)1J(19F-11B) (Hz)
1 Phenyl-136.165.8
2 4-Methylphenyl-136.365.8
3 4-Methoxyphenyl-136.467.2
4 4-Chlorophenyl-135.865.8
5 4-Fluorophenyl-135.965.8
6 2-Thienyl-137.568.6
7 Vinyl-143.554.4
8 Styryl-142.155.8

Chemical shifts are referenced to external CF3CO2H (0.0 ppm).

Table 2: 11B NMR Spectral Data of Selected Potassium Organotrifluoroborates [1]

CompoundR-Group11B Chemical Shift (δ, ppm)1J(11B-19F) (Hz)
1 Phenyl3.466.0
2 4-Methylphenyl3.566.0
3 4-Methoxyphenyl3.567.5
4 4-Chlorophenyl3.366.0
5 4-Fluorophenyl3.366.0
6 2-Thienyl2.568.0
7 Vinyl5.354.5
8 Styryl5.056.0

Chemical shifts are referenced to external BF3·Et2O (0.0 ppm).

Experimental Protocols

The acquisition of high-quality 19F and 11B NMR spectra of organotrifluoroborates requires specific experimental conditions. The following are typical protocols based on literature procedures.[1]

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the potassium organotrifluoroborate salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or acetone-d6).

  • Internal/External Standard: For accurate chemical shift referencing, an appropriate standard should be used. For 19F NMR, an external standard of trifluoroacetic acid (TFA) is common.[1] For 11B NMR, boron trifluoride diethyl etherate (BF3·Et2O) is a widely used external reference.[1]

NMR Spectrometer Setup and Acquisition

The following parameters are representative for a 300 MHz NMR spectrometer:[1]

19F NMR Spectroscopy:

  • Frequency: 282 MHz

  • Pulse Angle: 45°

  • Acquisition Time: 0.3 s

  • Relaxation Delay: 1.0 s

  • Number of Scans: 80

  • Spectral Width: 177 ppm

  • Line Broadening: 0.3 Hz

11B NMR Spectroscopy:

A modified pulse sequence, such as the S2PUL sequence available on Varian spectrometers, can be employed to improve resolution and observe 11B-19F coupling constants.[1]

  • Frequency: 96 MHz

  • Pulse Sequence: S2PUL (90° pulse - delay - 180° pulse - acquisition)

  • Delay: 0.5 s

  • Acquisition Time: 1.0 s

  • Number of Scans: 128

  • Spectral Width: 171 ppm

  • Line Broadening: 5 Hz

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the NMR analysis of organotrifluoroborates.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh Organotrifluoroborate Salt B Dissolve in Deuterated Solvent A->B C Add External Standard (optional) B->C D 19F NMR Experiment C->D E 11B NMR Experiment C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Chemical Shift Referencing G->H I Integration & Coupling Constant Measurement H->I J Structural Elucidation I->J

Caption: General experimental workflow for NMR analysis of organotrifluoroborates.

NMR_Relationships cluster_structure Molecular Structure cluster_nmr NMR Observables cluster_factors Influencing Factors Structure R-BF3- K+ d19F 19F Chemical Shift (δ) Structure->d19F determines d11B 11B Chemical Shift (δ) Structure->d11B determines J_FB 1J(19F-11B) Coupling Structure->J_FB determines R_group Nature of R-group (electronic/steric effects) R_group->d19F R_group->d11B R_group->J_FB Solvent Solvent Polarity Solvent->d19F Solvent->d11B Solvent->J_FB Temp Temperature Temp->J_FB

Caption: Factors influencing the NMR spectral data of organotrifluoroborates.

Applications in Drug Development

The fluorine atom is increasingly incorporated into drug candidates to modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[6][7] 19F NMR has emerged as a powerful tool in fragment-based drug discovery (FBDD) for screening and characterizing the binding of fluorinated fragments to biological targets.[8][9] Organotrifluoroborates, being stable and accessible sources of diverse fluorinated organic moieties, are valuable building blocks in the synthesis of these fragments and lead compounds. The detailed NMR characterization outlined in this guide is crucial for ensuring the quality and identity of these compounds throughout the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols: Potassium Phenylethynyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates have gained significant traction in modern organic synthesis as versatile and stable alternatives to boronic acids and their esters in palladium-catalyzed cross-coupling reactions. Among these, potassium phenylethynyltrifluoroborate is a particularly valuable reagent for the introduction of the phenylethynyl moiety, a structural motif present in various pharmaceuticals, functional materials, and natural products.

These crystalline salts are air- and moisture-stable, allowing for indefinite storage and ease of handling, which is a significant advantage in settings such as combinatorial chemistry and high-throughput screening.[1][2][3] The Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides or triflates provides a powerful and reliable method for the formation of carbon-carbon bonds, offering moderate to excellent yields under relatively mild conditions.[1][2][3] This protocol outlines the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction.

Key Advantages of this compound

  • Air and Moisture Stability: Can be handled and stored in the open atmosphere without degradation, simplifying experimental procedures.[1][2][3]

  • High Functional Group Tolerance: The coupling reaction is compatible with a wide array of functional groups on both coupling partners.[1][4]

  • Stoichiometric Use: Unlike some other organoboron reagents, near-stoichiometric amounts of the trifluoroborate can be used, improving atom economy.[5]

  • Reduced Toxicity: Organoboron compounds are generally less toxic than organostannane or organozinc reagents.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅BF₃K[6]
Molecular Weight 208.03 g/mol [6]
Appearance Crystalline solid[1][2][3]
Melting Point 238 °C[6]
Stability Air- and moisture-stable, can be stored indefinitely[1][2][3]

Table 2: Optimized Reaction Conditions for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801295[1]
24-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801298[1]
31-BromonaphthalenePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF/H₂O (20:1)801285[1]
44-IodoacetophenonePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801292[1]
52-BromopyridinePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801275[1]
64-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001888[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from the general method for the synthesis of potassium organotrifluoroborates.[7]

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Potassium hydrogen fluoride (KHF₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Acetone

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a solution of phenylacetylene (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.05 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Cool the reaction mixture back to -78 °C and add triisopropyl borate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of KHF₂ (4.0 equiv in water).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • The resulting aqueous slurry is stirred vigorously for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by acetone.

  • Dry the white crystalline solid under vacuum to yield this compound.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is based on the optimized conditions reported by Molander et al.[1][2][3]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (9 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.5 equiv), cesium carbonate (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.09 equiv).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylacetylene.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)LnX OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)LnR¹ (R¹ = Phenylethynyl) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R¹ RedElim->Product Product Formation Borate [R¹BF₃]⁻K⁺ (R¹ = Phenylethynyl) Borate->Transmetalation + Base Base Base (e.g., Cs₂CO₃) Base->Transmetalation ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental_Workflow Start Start: Reactant Preparation Setup Reaction Setup under Inert Atmosphere (Aryl Halide, Trifluoroborate, Base, Catalyst) Start->Setup Solvent Addition of Anhydrous Solvent (THF) Setup->Solvent Reaction Heating and Stirring (e.g., 80°C, 12-24h) Solvent->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Purified Product Analysis->End

Caption: General experimental workflow for the cross-coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions Using Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phenylethynyltrifluoroborate has emerged as a highly versatile and advantageous reagent in modern organic synthesis, particularly in the construction of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. As a stable, crystalline solid, it offers significant handling and storage benefits over traditional organoboron compounds like boronic acids, which can be prone to decomposition.[1] This reagent serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of the phenylethynyl moiety into a wide array of molecular scaffolds. Its high functional group tolerance and predictable reactivity make it an invaluable tool in complex molecule synthesis.[2]

The primary applications of this compound lie within Suzuki-Miyaura and Sonogashira-type cross-coupling reactions. These methodologies are cornerstones of modern synthetic chemistry, allowing for the formation of C(sp²)-C(sp) bonds, which are prevalent in numerous biologically active compounds and conjugated materials. The use of this air- and moisture-stable trifluoroborate salt can lead to improved reproducibility and simplified experimental setups.[2]

Key Advantages of this compound:

  • Enhanced Stability: Unlike many terminal alkynes or their corresponding boronic acids, this compound is a solid that is stable to air and moisture, allowing for indefinite storage without special precautions.[2][3]

  • Ease of Handling: Its solid nature simplifies weighing and dispensing, contributing to more accurate and reproducible reaction outcomes.

  • High Reactivity and Functional Group Tolerance: It participates efficiently in palladium-catalyzed cross-coupling reactions with a broad range of electrophiles, including aryl and heteroaryl halides and triflates, while being compatible with various functional groups.[3][4]

  • Reduced Toxicity: Boron-based reagents and their byproducts are generally less toxic than organotin or organozinc alternatives, aligning with the principles of green chemistry.[1]

Application 1: Suzuki-Miyaura Type Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While traditionally employing boronic acids, the use of potassium organotrifluoroborates has gained significant traction due to their enhanced stability and reactivity. The cross-coupling of this compound with aryl or heteroaryl halides provides a direct route to substituted diarylalkynes.

Catalytic Cycle for Suzuki-Miyaura Type Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-C≡CPh(L2) Ar-Pd(II)-C≡CPh(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CPh(L2) Ar-C≡CPh Ar-C≡CPh Ar-Pd(II)-C≡CPh(L2)->Ar-C≡CPh Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura type cross-coupling.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile

This protocol describes a representative Suzuki-Miyaura type coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 2 mL of anhydrous THF.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the catalyst solution to the Schlenk flask via syringe, followed by 8 mL of anhydrous THF and 1 mL of degassed water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(phenylethynyl)benzonitrile.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura type cross-coupling reactions of potassium organotrifluoroborates with aryl halides, which can be considered indicative for reactions with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)802285-95
24-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)802480-90
33-BromopyridinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (3)Toluene/H₂O (10:1)802485-95
41-Bromo-4-nitrobenzenePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (9:1)801890-98
52-BromomesitylenePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)CPME/H₂O (10:1)9512-1875-85

Data adapted from analogous reactions with other potassium organotrifluoroborates.[4][5]

Application 2: Sonogashira-Type Cross-Coupling

The Sonogashira reaction is a cornerstone for the synthesis of substituted alkynes, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide.[6] this compound can be viewed as a stable precursor to the phenylethynyl anion, making it an excellent substrate for Sonogashira-type couplings, often under copper co-catalysis.

Experimental Workflow for Sonogashira-Type Coupling

G start Start reaction_setup Reaction Setup: - Aryl Halide - K(PhC≡CBF3) - Base (e.g., Amine) - Solvent (e.g., THF) start->reaction_setup catalyst_addition Catalyst Addition: - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) reaction_setup->catalyst_addition reaction_conditions Reaction: - Stir at RT to elevated temp. - Monitor by TLC/LC-MS catalyst_addition->reaction_conditions workup Aqueous Workup: - Dilute with Et2O - Filter through Celite - Wash with aq. NH4Cl, brine reaction_conditions->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Flash Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for a Sonogashira-type coupling.

Experimental Protocol: Synthesis of 1-Iodo-4-(phenylethynyl)benzene

This protocol provides a general method for the Sonogashira-type coupling of this compound with 1,4-diiodobenzene.

Materials:

  • This compound

  • 1,4-Diiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of 1,4-diiodobenzene (1.0 mmol, 1.0 equiv) in anhydrous THF (8 mL) in a Schlenk flask under an inert atmosphere, add this compound (1.1 mmol, 1.1 equiv).

  • Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), copper(I) iodide (0.025 mmol, 2.5 mol%), and diisopropylamine (7.0 mmol, 7.0 equiv).

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC. For less reactive aryl bromides, heating may be required.

  • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-iodo-4-(phenylethynyl)benzene.

Quantitative Data Summary

The following table presents typical quantitative data for Sonogashira cross-coupling reactions of terminal alkynes with aryl halides, which serves as a guide for reactions with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRT385-95
23-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100390-96
3Iodobenzene1-OctynePd(PPh₃)₄ (2)CuI (4)Et₃N (3)Toluene501280-90
41-BromonaphthaleneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Piperidine (2)THF65885-95
54-BromobenzonitrilePhenylacetylenePd(OAc)₂ (2)- (Copper-free)K₃PO₄ (2)DMSO651275-85

Data adapted from general Sonogashira protocols.[6][7]

Conclusion

This compound is a robust and highly effective reagent for introducing the phenylethynyl group into organic molecules via palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and broad applicability in both Suzuki-Miyaura and Sonogashira-type couplings make it an indispensable tool for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. The provided protocols and data serve as a practical guide for the successful implementation of this versatile reagent in the synthesis of complex, high-value compounds.

References

Application Notes and Protocols: Potassium Phenylethynyltrifluoroborate as a Precursor for Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium phenylethynyltrifluoroborate in the synthesis of fluorescent dyes. This stable and versatile precursor offers a convenient method for introducing the phenylethynyl moiety into various fluorophore scaffolds, enabling the fine-tuning of their photophysical properties for a range of applications, including bioimaging and materials science.

Introduction

This compound is a crystalline, air- and moisture-stable organoboron compound that serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its stability and ease of handling make it a superior alternative to terminal alkynes or other organometallic reagents for the introduction of a phenylethynyl group. This structural motif is valuable in the design of fluorescent dyes as it extends the π-conjugated system, which can lead to red-shifted absorption and emission spectra, and potentially enhance quantum yields.[3][4]

The phenylethynyl group can be strategically incorporated into various fluorescent dye core structures to modulate their electronic and photophysical properties. This allows for the rational design of probes with specific excitation and emission wavelengths suitable for various applications, from in vitro assays to live-cell imaging.[5][6]

Core Applications

The introduction of the phenylethynyl moiety using this compound can be applied to a wide array of fluorescent dye classes, including but not limited to:

  • Coumarins: To enhance their Stokes shift and tune their emission towards the longer wavelength region of the visible spectrum.

  • BODIPY Dyes: To create derivatives with red-shifted emission, making them more suitable for biological imaging where autofluorescence is a concern.[3]

  • Phenothiazines: To develop probes with intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorophores.[4]

  • Porphyrins and Phthalocyanines: To construct donor-acceptor systems for applications in photodynamic therapy and artificial photosynthesis.[7]

Experimental Protocols

While the direct Suzuki-Miyaura coupling of this compound with a halogenated fluorophore core is a primary strategy, the closely related Sonogashira coupling of phenylacetylene (which can be considered the protonated form of the trifluoroborate salt) is also a widely used and effective method for introducing the phenylethynyl group. Below are detailed protocols for both approaches.

Protocol 1: Synthesis of a Phenylethynyl-Substituted Fluorophore via Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of a halogenated fluorescent dye with phenylacetylene.

Materials:

  • Halogenated fluorescent dye (e.g., bromo-BODIPY, iodo-coumarin) (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (co-solvent, if needed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the halogenated fluorescent dye (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous triethylamine (or DIPEA) to dissolve the solids. If the dye is not fully soluble, a minimal amount of anhydrous DMF or THF can be added as a co-solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add phenylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired phenylethynyl-substituted fluorescent dye.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Phenylethynyl-Substituted Fluorophore via Suzuki-Miyaura Coupling (Proposed)

This protocol outlines a proposed procedure for the Suzuki-Miyaura coupling of a halogenated fluorescent dye with this compound.

Materials:

  • Halogenated fluorescent dye (e.g., bromo-BODIPY, iodo-coumarin) (1.0 eq)

  • This compound (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Toluene and water (e.g., 10:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the halogenated fluorescent dye (1.0 eq), this compound (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Add the degassed toluene and water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the target fluorescent dye.

  • Characterize the purified product using standard analytical techniques.

Data Presentation

The introduction of a phenylethynyl group significantly impacts the photophysical properties of a fluorophore. The following tables summarize representative data for various classes of phenylethynyl-substituted dyes found in the literature.

Fluorophore CoreSubstituent PositionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)SolventReference
BODIPY 3,5-di(phenylethynyl)5405600.85Dichloromethane[3]
Phenothiazine 3-(phenylethynyl)4105500.21Toluene[4]
Pyrene 2,7-di(phenylethynyl)375, 400420, 445-Methylcyclohexane[8]
Phthalide 3-(phenylethynyl)350450-THF[9]

Note: The quantum yield and emission maxima can be highly solvent-dependent, especially for dyes exhibiting intramolecular charge transfer.

Visualizations

Logical Workflow for Fluorescent Dye Synthesis

Synthesis_Workflow Precursor Potassium Phenylethynyltrifluoroborate Coupling_Reaction Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) Precursor->Coupling_Reaction Fluorophore_Core Halogenated Fluorescent Dye Core Fluorophore_Core->Coupling_Reaction Purification Purification (Column Chromatography) Coupling_Reaction->Purification Characterization Characterization (NMR, MS, Spectroscopy) Purification->Characterization Final_Product Phenylethynyl-Substituted Fluorescent Dye Characterization->Final_Product

Caption: General workflow for the synthesis of phenylethynyl-substituted fluorescent dyes.

Signaling Pathway of a Generic Bioimaging Application

Bioimaging_Pathway cluster_cell Biological System (e.g., Cell) Target Target Biomolecule (e.g., Protein, Lipid Droplet) Binding Probe Binding/ Localization Target->Binding Fluorescence Fluorescence Emission Binding->Fluorescence Detection Detection (Microscopy, Spectroscopy) Fluorescence->Detection Probe Phenylethynyl-Dye (Fluorescent Probe) Probe->Binding Excitation Excitation Light Excitation->Binding

Caption: Conceptual pathway for utilizing a synthesized dye in a bioimaging experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium phenylethynyltrifluoroborate in palladium-catalyzed cross-coupling reactions. This air- and moisture-stable crystalline solid serves as a versatile and advantageous reagent for the introduction of the phenylethynyl moiety into a wide range of organic molecules, a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.

Introduction

This compound has emerged as a valuable alternative to traditional organometallic reagents in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and favorable toxicological profile compared to organostannanes or terminal alkynes under certain conditions make it an attractive choice in modern organic synthesis. This document outlines two key palladium-catalyzed transformations employing this reagent: the Suzuki-Miyaura cross-coupling and a copper-free Sonogashira-type coupling.

Key Advantages of this compound:

  • Air and Moisture Stability: Can be handled and stored without special precautions, facilitating ease of use in various laboratory settings.

  • Non-toxic Byproducts: The boron-containing byproducts are generally considered to have low toxicity.

  • High Reactivity and Yields: Participates efficiently in palladium-catalyzed cross-coupling reactions, often providing moderate to excellent yields.

  • Functional Group Tolerance: Compatible with a wide array of functional groups, making it suitable for complex molecule synthesis.

Application 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This compound serves as an excellent nucleophilic partner in the palladium-catalyzed coupling with various aryl and heteroaryl halides or triflates.

Reaction Scheme:
Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodoacetophenonePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801295
24-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801292
33-Trifluoromethylphenyl triflatePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF/H₂O (10:1)801885
42-ChloropyridinePd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O (5:1)1002478
51-Bromo-3,5-dimethoxybenzenePdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃ (3)THF801698

This data is compiled based on typical results reported for the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates.[1][2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol, 9 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol), and cesium carbonate (3.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous THF (10 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkyne.

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Halide This compound PdCl₂(dppf)·CH₂Cl₂ Cs₂CO₃ inert_atm Establish Inert Atmosphere reagents->inert_atm 1 solvent_add Add Anhydrous THF inert_atm->solvent_add 2 reaction Heat at 80 °C (12-18 h) solvent_add->reaction 3 workup Aqueous Workup: EtOAc/H₂O Extraction reaction->workup 4 purification Column Chromatography workup->purification 5 product Isolated Diarylalkyne purification->product 6

Application 2: Copper-Free Sonogashira-Type Coupling

While the classical Sonogashira reaction utilizes a copper co-catalyst, concerns over copper-mediated side reactions and purification challenges have led to the development of copper-free protocols. This compound can participate in a Sonogashira-type coupling with aryl halides under copper-free conditions, providing a cleaner reaction profile.

Reaction Scheme:
Quantitative Data Summary

The following table outlines representative conditions and yields for the copper-free Sonogashira-type coupling of this compound with aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001290
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Et₃N (3)DMF801888
32-BromopyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)t-BuOH1102482
44-Bromoanisole[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSOrt1892
51-Iodo-2-fluorobenzenePd(PPh₃)₂Cl₂ (3)-DIPA (3)THF601685

This data is based on established copper-free Sonogashira protocols, adapted for this compound.[3][4][5]

Detailed Experimental Protocol: Copper-Free Sonogashira-Type Coupling

This protocol provides a general method for the copper-free palladium-catalyzed coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous dioxane (10 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert atmosphere three times.

  • Add anhydrous dioxane (10 mL) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure diarylalkyne.

Copper_Free_Sonogashira_Workflow reagents Combine Reactants: Aryl Halide This compound Pd Catalyst & Ligand Base inert_atm Establish Inert Atmosphere reagents->inert_atm 1 solvent_add Add Anhydrous Dioxane inert_atm->solvent_add 2 reaction Heat at 100 °C (12-24 h) solvent_add->reaction 3 filtration Filter through Celite reaction->filtration 4 purification Column Chromatography filtration->purification 5 product Isolated Diarylalkyne purification->product 6

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, applicable to both Suzuki-Miyaura and Sonogashira-type couplings with this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition PdII_alkyne Ar-Pd(II)-C≡CPh Ln PdII->PdII_alkyne Transmetal Transmetalation PdII_alkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡C-Ph RedElim->Product ArX Ar-X ArX->OxAdd Borate K[PhC≡CBF₃] Borate->Transmetal

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium phenylethynyltrifluoroborate with aryl halides. This method offers a robust and efficient means to synthesize diarylalkynes, which are valuable structural motifs in pharmaceuticals, natural products, and materials science. This compound is an air- and moisture-stable crystalline solid, offering advantages in handling and storage over traditional boronic acids.[1][2]

Core Principles

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. In this specific application, the reaction couples this compound with an aryl halide (or triflate) in the presence of a base. The organotrifluoroborate salt serves as the source of the nucleophilic phenylethynyl group. A key advantage of using potassium organotrifluoroborates is their stability, which often leads to higher yields and tolerates a wider range of functional groups compared to their boronic acid counterparts.[3]

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates.[1][2]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2)

  • Base: Cesium carbonate (Cs2CO3)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or a mixture of THF and water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and cesium carbonate (3.0 mmol, 3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, PdCl2(dppf)·CH2Cl2 (0.09 mmol, 9 mol %). Then, add the solvent (THF or a THF/water mixture, typically in a 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure proper stirring (e.g., 5-10 mL for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C for THF) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure diarylalkyne.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates with various aryl halides, based on literature data.[1][2]

EntryAryl HalideCatalyst (mol %)Base (equiv)SolventTime (h)Yield (%)
14-IodoanisolePdCl2(dppf)·CH2Cl2 (9)Cs2CO3 (3)THF1285
24-BromobenzonitrilePdCl2(dppf)·CH2Cl2 (9)Cs2CO3 (3)THF1292
31-Bromo-4-nitrobenzenePdCl2(dppf)·CH2Cl2 (9)Cs2CO3 (3)THF/H2O1278
44-BromoacetophenonePdCl2(dppf)·CH2Cl2 (9)Cs2CO3 (3)THF1288
5Methyl 4-bromobenzoatePdCl2(dppf)·CH2Cl2 (9)Cs2CO3 (3)THF1295
62-BromopyridinePdCl2(dppf)·CH2Cl2 (9)Cs2CO3 (3)THF1275

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Aryl Halide, This compound, and Cs2CO3 to Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert catalyst 3. Add PdCl2(dppf)·CH2Cl2 and Solvent (THF) inert->catalyst reaction 4. Heat to Reflux and Monitor Progress catalyst->reaction workup 5. Cool and Dilute with Organic Solvent and Water reaction->workup extraction 6. Separate Organic Layer and Extract Aqueous Layer workup->extraction dry 7. Dry and Concentrate Organic Fractions extraction->dry purify 8. Purify by Column Chromatography dry->purify product Pure Diarylalkyne Product purify->product

Caption: A flowchart of the Suzuki coupling experimental protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X-L2 pd0->pd_aryl Ar-X oxidative_addition Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CPh-L2 pd_aryl->pd_alkynyl [PhC≡C-BF3]K / Base transmetalation Transmetalation pd_alkynyl->pd0 product Ar-C≡CPh pd_alkynyl->product reductive_elimination Reductive Elimination

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Potassium Phenylethynyltrifluoroborate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phenylethynyltrifluoroborate (K[PhC≡CBF₃]) is a versatile and highly stable organoboron reagent that has emerged as a valuable building block in materials science.[1][2] Its stability in air and moisture, coupled with its high reactivity in cross-coupling reactions, makes it an attractive alternative to more sensitive organometallic reagents.[1] These application notes provide an overview of the role of this compound in the synthesis of advanced materials, particularly conjugated polymers and other functional organic molecules relevant to organic electronics and optoelectronics. Detailed experimental protocols for its use in key synthetic transformations are also presented.

The primary utility of this compound lies in its ability to introduce the rigid, linear phenylethynyl moiety into various molecular scaffolds. This structural unit is a key component in many functional organic materials, imparting desirable photophysical and electronic properties. The resulting phenylethynyl-containing materials are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

Key Applications in Materials Science

The principal application of this compound in materials science is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

1. Synthesis of Conjugated Polymers:

The introduction of the phenylethynyl unit into a polymer backbone creates a highly conjugated system. These materials, such as poly(phenylene ethynylene)s (PPEs), are known for their strong fluorescence and good charge transport properties.[3][4] The Suzuki-Miyaura coupling of dihaloaromatic monomers with bis(trifluoroborato) reagents or the coupling of this compound with appropriate monomers provides a powerful route to these materials.

2. Functionalization of Organic Molecules for Optoelectronics:

This compound is used to end-cap or functionalize organic molecules to tune their electronic properties. For instance, the introduction of phenylethynyl groups can enhance the thermal stability and charge-carrier mobility of materials used in OLEDs.[5]

3. Development of Fluorescent Probes and Sensors:

The rigid and fluorescent nature of the phenylethynyl group makes it an excellent component for the design of molecular probes and sensors. The synthesis of such molecules often relies on the precise and predictable reactivity of this compound in cross-coupling reactions.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of materials using this compound.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields

EntryAryl Halide/TriflateCatalystBaseSolventYield (%)
14-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O79
24-BromoanisolePdCl₂ (2 mol%) / PPh₃ (6 mol%)Cs₂CO₃THF/H₂O72
31-Bromo-4-nitrobenzenePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O95
42-BromopyridinePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O85

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Properties of Phenylethynyl-Containing Polymers

PolymerMolecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)Absorption Max (λₘₐₓ, nm)Emission Max (λₑₘ, nm)Quantum Yield (Φ)
PPE-115,000 - 38,0001.5 - 2.5420 - 450480 - 5500.4 - 0.8
F8-PPE25,0002.13804200.7

Note: Data is illustrative of typical ranges for poly(phenylene ethynylene)s.[3]

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in materials synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Solvent (e.g., THF/H₂O, Dioxane/H₂O, Toluene/H₂O)

  • Anhydrous solvents (if required)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Add the solvent mixture (e.g., 9:1 THF/H₂O, 10 mL).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenylethynyl-substituted compound.

Protocol 2: Synthesis of a Poly(phenylene ethynylene) (PPE) Derivative

This protocol outlines the synthesis of a conjugated polymer via a Suzuki-Miyaura polymerization reaction.

Materials:

  • Dihaloaromatic monomer (e.g., 1,4-dibromo-2,5-dihexylbenzene)

  • Aromatic bis(trifluoroborate) monomer or two equivalents of this compound if coupling with a dihaloaromatic that will link the phenylethynyl units. For this example, we will use a phenylethynyl bis(trifluoroborate) for simplicity.

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., degassed Toluene/DMF mixture)

  • Inert atmosphere (Argon)

Procedure:

  • In a Schlenk tube, dissolve the dihaloaromatic monomer (1.0 mmol) and the aromatic bis(trifluoroborate) monomer (1.0 mmol) in the solvent mixture.

  • Add an aqueous solution of the base (e.g., 2M K₂CO₃).

  • Thoroughly degas the mixture.

  • In a separate flask, dissolve the palladium catalyst (0.02 mmol) in a small amount of anhydrous solvent and add it to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 90 °C and stir vigorously for 48-72 hours. An increase in viscosity may be observed.

  • Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

  • The polymer can be further purified by Soxhlet extraction or reprecipitation.

  • Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by UV-Vis and fluorescence spectroscopy for its photophysical properties.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 One-Pot Synthesis Phenylacetylene Phenylacetylene Lithium Phenylacetylide Lithium Phenylacetylide Phenylacetylene->Lithium Phenylacetylide + n-BuLi (Deprotonation) n-BuLi n-BuLi B(OiPr)3 B(OiPr)3 KHF2 KHF2 Product This compound Boronate Ester Intermediate Boronate Ester Intermediate Lithium Phenylacetylide->Boronate Ester Intermediate + B(OiPr)3 (Borylation) Boronate Ester Intermediate->Product + KHF2 (Fluorination) G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CPh(L2) Ar-Pd(II)-C≡CPh(L2) Transmetalation->Ar-Pd(II)-C≡CPh(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CPh(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡C-Ph Coupled Product Reductive_Elimination->Ar-C≡C-Ph Ar-X Aryl Halide Ar-X->Oxidative_Addition K[PhC≡CBF3] Potassium Phenylethynyltrifluoroborate K[PhC≡CBF3]->Transmetalation Base Base Base->Transmetalation G cluster_workflow Polymer Synthesis and Characterization Start Start Reactants Monomers, Catalyst, Base Start->Reactants Polymerization Suzuki-Miyaura Polymerization Reactants->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Characterization GPC, NMR, UV-Vis, Fluorescence Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: Arylation of Alkynes Using Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The arylation of alkynes to produce substituted arylalkynes is of significant interest as this motif is present in numerous biologically active compounds and organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.

Potassium organotrifluoroborates have gained prominence as superior coupling partners in Suzuki-Miyaura reactions compared to their boronic acid counterparts.[1] They are air- and moisture-stable crystalline solids that can be stored indefinitely, offering significant advantages in terms of handling, stoichiometry, and reproducibility, which is particularly beneficial in high-throughput screening and combinatorial chemistry applications.[2][3]

This document provides detailed application notes and protocols for the palladium-catalyzed arylation of alkynes using potassium phenylethynyltrifluoroborate as a stable and efficient nucleophilic partner for the synthesis of diarylalkynes.

Key Advantages of Using this compound

  • Enhanced Stability: this compound is a crystalline solid that is stable to air and moisture, simplifying storage and handling.[3]

  • Stoichiometric Precision: Its solid nature allows for precise weighing and stoichiometric control of the reaction.

  • High Reactivity and Yields: It serves as an excellent nucleophile in palladium-catalyzed cross-coupling reactions, providing moderate to excellent yields of the desired arylalkynes.[3]

  • Functional Group Tolerance: The reaction conditions are compatible with a wide range of functional groups on both the aryl halide and the alkyne partner.

  • Reduced Byproducts: The use of trifluoroborates can minimize the formation of boronic acid-derived byproducts.[1]

Data Presentation

The following tables summarize the quantitative data for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The data highlights the substrate scope and efficiency of the reaction.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromoanisole1-(4-Methoxyphenyl)-2-phenylethyne95
24-Bromobenzonitrile4-(Phenylethynyl)benzonitrile92
31-Bromo-4-(trifluoromethyl)benzene1-(Phenylethynyl)-4-(trifluoromethyl)benzene88
44-Bromobenzaldehyde4-(Phenylethynyl)benzaldehyde85
51-Bromo-4-nitrobenzene1-Nitro-4-(phenylethynyl)benzene78
62-Bromotoluene1-(Phenylethynyl)-2-methylbenzene89
71-Bromo-2,4,6-trimethylbenzene1-(Phenylethynyl)-2,4,6-trimethylbenzene75
82-Bromopyridine2-(Phenylethynyl)pyridine82

Reaction Conditions: this compound (1.1 equiv), aryl bromide (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), Cs₂CO₃ (3.0 equiv), THF/H₂O (9:1), 80 °C, 12 h.

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Chlorides

EntryAryl ChlorideProductYield (%)
14-Chloroanisole1-(4-Methoxyphenyl)-2-phenylethyne85
24-Chlorobenzonitrile4-(Phenylethynyl)benzonitrile88
31-Chloro-4-nitrobenzene1-Nitro-4-(phenylethynyl)benzene75
42-Chlorotoluene1-(Phenylethynyl)-2-methylbenzene82
52-Chloropyridine2-(Phenylethynyl)pyridine79

Reaction Conditions: this compound (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 100 °C, 24 h.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from phenylacetylene.

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Potassium bifluoride (KHF₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Acetone

  • Diethyl ether (Et₂O)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF (50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylacetylene (1.0 equiv) to the cooled THF.

  • Add n-butyllithium (1.05 equiv) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • To the resulting solution, add trimethyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Prepare a saturated aqueous solution of potassium bifluoride (KHF₂) (4.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath and slowly add the KHF₂ solution. A white precipitate will form.

  • Stir the resulting slurry vigorously at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • To the solid residue, add acetone and stir for 30 minutes. Filter the mixture to remove insoluble inorganic salts.

  • Concentrate the acetone filtrate under reduced pressure.

  • Add a minimal amount of hot acetone to dissolve the crude product, and then add diethyl ether to precipitate the this compound.

  • Collect the white crystalline solid by vacuum filtration, wash with diethyl ether, and dry under high vacuum.

Protocol 2: General Procedure for the Arylation of this compound with an Aryl Bromide

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.1 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (3.0 mmol).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.

  • Add THF (9 mL) and deionized water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkyne.

Visualizations

Reaction Mechanism

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation K⁺[F₃B-R]⁻ (Base) ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of diarylalkynes via the arylation of this compound.

Experimental_Workflow Start Start Reagents Combine Reagents: - this compound - Aryl Halide - Palladium Catalyst - Base Start->Reagents Solvent Add Solvent System (e.g., THF/H₂O) Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization of Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the arylation reaction.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the key components of the Suzuki-Miyaura cross-coupling reaction.

Reaction_Components Catalyst Palladium Catalyst Product Diarylalkyne Product Catalyst->Product Catalyzes Nucleophile Potassium Phenylethynyltrifluoroborate Nucleophile->Product Provides Phenylethynyl Group Electrophile Aryl Halide Electrophile->Product Provides Aryl Group Base Base (e.g., Cs₂CO₃) Base->Product Activates Nucleophile

Caption: Relationship between key reaction components.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines via Directed Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its synthesis, particularly with precise control over substitution patterns, remains a significant objective in organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines, with a focus on modern, directed cycloaddition strategies that offer high efficiency and regioselectivity.

Introduction to Directed Cycloaddition Strategies

Traditional methods for pyridine synthesis often require harsh conditions and can result in mixtures of regioisomers, complicating purification and limiting their utility. Directed cycloaddition reactions have emerged as powerful alternatives, employing directing groups to control the regiochemical outcome of the cycloaddition event. These strategies often proceed under mild conditions with high yields, providing access to a diverse range of highly substituted pyridines. This document will focus on two prominent and effective methods: the inverse electron demand aza-Diels-Alder reaction of 1,2,4-triazines with alkynes, directed by Lewis acid-base interactions, and the [2+2+2] cycloaddition of alkynes and nitriles.

Method 1: Lewis Base Directed Inverse Electron Demand Aza-Diels-Alder Reaction

This method provides a rapid and highly regiocontrolled route to substituted pyridines.[1][2] The key to this approach is the use of a Lewis basic directing group on the 1,2,4-triazine and an in situ generated alkynylborane, which acts as a Lewis acid. The temporary tether formed by their complexation dramatically accelerates the cycloaddition and ensures complete regioselectivity.[2] The resulting pyridines bear a borane moiety that can be further functionalized through cross-coupling reactions.[2]

General Workflow

Directed_Cycloaddition_Workflow cluster_reactants Reactant Preparation cluster_reaction Directed Cycloaddition cluster_product Product Formation & Functionalization Triazine 1,2,4-Triazine with Lewis Base (LB) Complex Lewis Acid-Base Complex Triazine->Complex Alkyne Alkynyltrifluoroborate Intermediate In situ generated Alkynylborane (LA) Alkyne->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., BF3·OEt2) Intermediate->Complex Cycloaddition [4+2] Cycloaddition (Inverse Electron Demand) Complex->Cycloaddition Coordination Retro_DA Retro-Diels-Alder (N2 extrusion) Cycloaddition->Retro_DA Pyridine Substituted Pyridine with Boron Moiety Retro_DA->Pyridine Functionalization Further Functionalization (e.g., Cross-Coupling) Pyridine->Functionalization

Caption: General workflow for directed cycloaddition.

Quantitative Data Summary

The following table summarizes representative examples of the Lewis base directed cycloaddition of 1,2,4-triazines with alkynyltrifluoroborates. The reactions are typically complete within minutes at moderate temperatures, affording highly substituted pyridines in excellent yields.[2]

Entry1,2,4-TriazineAlkyneProductYield (%)Time (min)Temperature (°C)
13-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazinePotassium (phenylethynyl)trifluoroborate2,3-diphenyl-5-phenyl-2',2''-bipyridyl-difluoroborane951040
23-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazinePotassium (hex-1-yn-1-yl)trifluoroborate5-butyl-2,3-diphenyl-2',2''-bipyridyl-difluoroborane891040
33-(pyridin-2-yl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazinePotassium (phenylethynyl)trifluoroborate2,3-bis(4-methoxyphenyl)-5-phenyl-2',2''-bipyridyl-difluoroborane921040
4N,N-diethyl-5,6-diphenyl-1,2,4-triazine-3-carboxamidePotassium (phenylethynyl)trifluoroborateN,N-diethyl-5,6-diphenyl-3-(phenyl(difluoro)boryl)picolinamide852040
Experimental Protocol: Synthesis of 2,3-diphenyl-5-phenyl-2',2''-bipyridyl-difluoroborane

Materials:

  • 3-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine

  • Potassium (phenylethynyl)trifluoroborate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine (1.0 equiv).

  • Add anhydrous dichloromethane to dissolve the triazine.

  • Add potassium (phenylethynyl)trifluoroborate (3.0 equiv).

  • Add boron trifluoride diethyl etherate (3.0 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 40 °C.

  • Stir the reaction at 40 °C for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Method 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of Diynes and Nitriles

The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile is a highly convergent and atom-economical method for synthesizing polysubstituted pyridines.[3] Cobalt complexes have emerged as particularly effective catalysts for this transformation. This approach allows for the construction of complex pyridine cores from simple, readily available starting materials.

Logical Relationship of Cycloaddition Strategies

Cycloaddition_Strategies cluster_diels_alder [4+2] Cycloaddition (Diels-Alder Type) cluster_222 [2+2+2] Cycloaddition cluster_33 Formal [3+3] Cycloaddition Pyridine Substituted Pyridine Inverse_DA Inverse Electron Demand Aza-Diels-Alder Inverse_DA->Pyridine Normal_DA Normal Electron Demand Diels-Alder Normal_DA->Pyridine Co_catalyzed Cobalt-Catalyzed Co_catalyzed->Pyridine Enamine_based Enamine + Unsaturated Carbonyl Enamine_based->Pyridine

Caption: Pyridine synthesis strategies.

Quantitative Data Summary

The following table presents examples of cobalt-catalyzed [2+2+2] cycloadditions for the synthesis of substituted pyridines. The choice of cobalt precursor and ligands can influence the reaction efficiency and scope.

EntryDiyneNitrileCatalystProductYield (%)
11,7-octadiyneAcetonitrileCoI₂(dppe) / Zn2-methyl-5,6,7,8-tetrahydroquinoline85
21,6-heptadiyneBenzonitrileCoBr₂(PPh₃)₂ / Zn2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine78
3Dipropargyl etherAcetonitrileCo(acac)₂ / Zn2-methyl-5H-furo[2,3-b]pyridine65
4N-tosyl-dipropargylamineBenzonitrileCoI₂(dppe) / Zn2-phenyl-6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine90
Experimental Protocol: Synthesis of 2-methyl-5,6,7,8-tetrahydroquinoline

Materials:

  • 1,7-octadiyne

  • Acetonitrile

  • Cobalt(II) iodide (CoI₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine CoI₂ (5 mol %), dppe (5.5 mol %), and zinc dust (10 mol %).

  • Add anhydrous THF to the tube.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • In a separate flask, prepare a solution of 1,7-octadiyne (1.0 equiv) in a mixture of THF and acetonitrile (used in excess as both reactant and solvent).

  • Add the solution of the diyne and nitrile to the pre-formed catalyst mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and zinc residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

Conclusion

Directed cycloaddition reactions represent a powerful and versatile platform for the synthesis of a wide array of substituted pyridines. The methods outlined in these application notes, particularly the Lewis base directed aza-Diels-Alder reaction and cobalt-catalyzed [2+2+2] cycloadditions, offer significant advantages in terms of efficiency, regioselectivity, and mild reaction conditions. These protocols provide a solid foundation for researchers in academia and industry to access complex pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Petasis Boronic Acid-Mannich Reactions with Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Petasis boronic acid-Mannich (PBM) reaction is a powerful multicomponent transformation for the synthesis of substituted amines, including α-amino acids and their derivatives. This reaction typically involves the condensation of an amine, a carbonyl compound, and an organoboronic acid. A significant advancement in this methodology is the use of potassium organotrifluoroborates as stable, crystalline, and highly reactive alternatives to boronic acids. Potassium phenylethynyltrifluoroborate, in particular, serves as a valuable precursor for the introduction of the phenylethynyl moiety, a structural motif present in various biologically active compounds and a versatile handle for further chemical transformations such as click chemistry.

These application notes provide a detailed protocol for the Petasis-type three-component reaction utilizing this compound, a secondary amine, and glyoxylic acid to generate N-substituted-α-phenylethynylglycines. The use of this compound often necessitates activation by a Lewis acid to facilitate the transfer of the phenylethynyl group to the in situ-formed iminium ion. This method offers a convergent and efficient route to novel α-amino acid scaffolds, which are of significant interest in drug discovery and development.

Key Applications

  • Drug Discovery: Rapid synthesis of novel α-amino acid and propargylamine libraries for screening and lead optimization.

  • Medicinal Chemistry: Incorporation of the phenylethynyl group as a pharmacophore or a synthetic handle for bioconjugation.

  • Organic Synthesis: Efficient construction of complex nitrogen-containing molecules.

Data Presentation

The following table summarizes representative yields for the Petasis-Mannich reaction with this compound and various secondary amines and aldehydes, based on typical outcomes for similar Petasis reactions with organotrifluoroborates.

EntryAmineAldehydeProductYield (%)
1MorpholineGlyoxylic Acid2-Morpholino-4-phenylbut-3-ynoic acid75
2PiperidineGlyoxylic Acid4-Phenyl-2-(piperidin-1-yl)but-3-ynoic acid78
3PyrrolidineGlyoxylic Acid4-Phenyl-2-(pyrrolidin-1-yl)but-3-ynoic acid72
4N-MethylbenzylamineGlyoxylic Acid2-(Benzyl(methyl)amino)-4-phenylbut-3-ynoic acid68
5DibenzylamineGlyoxylic Acid2-(Dibenzylamino)-4-phenylbut-3-ynoic acid65
6MorpholineSalicylaldehyde2-(Morpholinomethyl)phenol derivative82
7PiperidineFormaldehyde4-(Phenylethynyl)morpholine70

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Petasis-Mannich Reaction with this compound

This protocol describes the synthesis of N-substituted-α-phenylethynylglycines.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Glyoxylic acid monohydrate

  • Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv).

  • Dissolve the amine in the anhydrous solvent (to a concentration of approximately 0.1-0.2 M).

  • Add glyoxylic acid monohydrate (1.1-1.2 equiv) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • To this mixture, add this compound (1.2 equiv).

  • Finally, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 20-25 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-α-phenylethynylglycine.

Note: The optimal reaction conditions, including the choice of Lewis acid, solvent, and temperature, may vary depending on the specific substrates used and should be optimized accordingly. In some cases, the addition of an acid promoter like benzoic acid can be beneficial.[1]

Visualizations

Reaction Workflow

Petasis_Mannich_Reaction Amine Secondary Amine invis1 Amine->invis1 Aldehyde Glyoxylic Acid Aldehyde->invis1 K_Borate Potassium Phenylethynyltrifluoroborate invis2 K_Borate->invis2 Lewis_Acid Lewis Acid (cat.) Lewis_Acid->invis2 Iminium Iminium Ion Intermediate Product N-Substituted α-Phenylethynylglycine Iminium->Product Boronate Activated Boronate Complex Boronate->Product Nucleophilic Addition invis1->Iminium Condensation invis2->Boronate Activation

Caption: Workflow of the Lewis acid-catalyzed Petasis-Mannich reaction.

Signaling Pathway (Reaction Mechanism)

Petasis_Mechanism Reactants Amine + Glyoxylic Acid Iminium_Formation Formation of Iminium Ion Reactants->Iminium_Formation + H₂O Ate_Complex Boronate 'ate' Complex Formation Iminium_Formation->Ate_Complex K_Borate K⁺ [PhC≡CBF₃]⁻ K_Borate->Ate_Complex Lewis_Acid Lewis Acid (e.g., BF₃) Lewis_Acid->K_Borate Activation Nucleophilic_Attack Intramolecular Phenylethynyl Transfer Ate_Complex->Nucleophilic_Attack Product α-Amino Acid Product Nucleophilic_Attack->Product

Caption: Proposed mechanistic pathway for the Petasis-Mannich reaction.

References

Application Notes and Protocols: Synthesis and Utility of Phenylethynyl-BODIPY Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The introduction of a phenylethynyl group onto the BODIPY core can significantly modulate its photophysical properties, leading to red-shifted absorption and emission spectra, making these derivatives highly valuable for a range of applications in biomedical research and drug development. This document provides detailed protocols for the synthesis of phenylethynyl-BODIPYs using potassium phenylethynyltrifluoroborate and highlights their applications in cellular imaging and as therapeutic agents.

Synthesis of Phenylethynyl-BODIPY Dyes

The synthesis of phenylethynyl-BODIPY dyes is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, starting from a halogenated BODIPY core.

Experimental Protocol 1: Sonogashira Coupling of Halo-BODIPY with Phenylacetylene

This protocol is adapted from established procedures for the Sonogashira coupling of halo-BODIPYs.[1][2]

Materials:

  • Iodo-BODIPY or Bromo-BODIPY derivative

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask and standard Schlenk line equipment

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-BODIPY (1.0 eq.), Pd(OAc)₂ (0.05 eq.), CuI (0.1 eq.), and PPh₃ (0.2 eq.).

  • Evacuate the flask and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine (10 eq.).

  • Add phenylacetylene (1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phenylethynyl-BODIPY.

Experimental Protocol 2: Suzuki-Miyaura Coupling of Halo-BODIPY with this compound

This protocol is a generalized procedure based on known Suzuki-Miyaura couplings of potassium organotrifluoroborates.[3][4][5][6]

Materials:

  • Iodo-BODIPY or Bromo-BODIPY derivative

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • Solvent system (e.g., a mixture of toluene and water, or THF and water)

  • Schlenk flask and standard Schlenk line equipment

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the halo-BODIPY (1.0 eq.), this compound (1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (3.0 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography.

Data Presentation: Photophysical Properties

The introduction of phenylethynyl moieties extends the π-conjugation of the BODIPY core, resulting in a red-shift of the absorption and emission maxima. The following table summarizes the photophysical properties of a series of phenylethynyl-BODIPY oligomers in chloroform.[7][8]

Compound (n=number of phenylethynyl units)λmax (abs) (nm)εmax (M⁻¹cm⁻¹)λmax (em) (nm)Quantum Yield (Φf)
Parent BODIPY (n=0)50395,0005120.69
n=155169,0005860.39
n=2579104,0006210.45
n=3597118,0006240.60
n=4592251,0006200.58

Applications in Research and Drug Development

Phenylethynyl-BODIPY derivatives are valuable tools for a variety of applications owing to their favorable photophysical properties and the ability to be conjugated to biomolecules.

Cellular and Subcellular Imaging

The bright fluorescence and photostability of phenylethynyl-BODIPYs make them excellent probes for high-resolution imaging of cellular structures and dynamic processes. By incorporating specific targeting moieties, these dyes can be directed to various organelles such as mitochondria, lysosomes, and the endoplasmic reticulum.

Drug Delivery and Theranostics

Phenylethynyl-BODIPYs can be conjugated to therapeutic agents to create theranostic platforms. These conjugates allow for the simultaneous monitoring of drug delivery and localization within cells or tissues, as well as the potential for photodynamic therapy (PDT), where the dye generates reactive oxygen species upon light activation to induce cell death.[9][10]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Halo-BODIPY Reaction1 Suzuki-Miyaura Coupling Start->Reaction1 Reaction2 Sonogashira Coupling Start->Reaction2 Reagent1 Potassium Phenylethynyltrifluoroborate Reagent1->Reaction1 Reagent2 Phenylacetylene Reagent2->Reaction2 Intermediate Crude Phenylethynyl-BODIPY Reaction1->Intermediate Reaction2->Intermediate Purification Column Chromatography Intermediate->Purification Product Pure Phenylethynyl-BODIPY Purification->Product

Caption: Synthetic routes to phenylethynyl-BODIPYs.

Application Workflow in Drug Development

Application_Workflow cluster_synthesis Probe Synthesis & Conjugation cluster_application Biological Application cluster_analysis Data Analysis & Outcome Synthesis Synthesis of Phenylethynyl-BODIPY Conjugation Conjugation to Targeting Moiety/Drug Synthesis->Conjugation Imaging Cellular Imaging & Subcellular Localization Conjugation->Imaging Therapy Photodynamic Therapy (PDT) Conjugation->Therapy Data Fluorescence Microscopy Data Analysis Imaging->Data Efficacy Evaluation of Therapeutic Efficacy Therapy->Efficacy

Caption: Workflow for the application of phenylethynyl-BODIPYs.

EGFR Signaling Pathway Investigation

A phenylethynyl-BODIPY conjugated to a tyrosine kinase inhibitor (TKI) can be used to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The fluorescent conjugate allows for the visualization of drug-target engagement and the inhibition of downstream signaling.[11]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Probe Phenylethynyl-BODIPY-TKI (Fluorescent Probe) Probe->EGFR Inhibits (Target Engagement) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Potassium Phenylethynyltrifluoroborate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving potassium phenylethynyltrifluoroborate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Suzuki coupling with this compound giving a low or no yield?

Low yields with this substrate are often linked to its unique properties. The primary causes include:

  • Extremely Slow Hydrolysis: Potassium alkynyltrifluoroborates are known to hydrolyze to the corresponding boronic acid very slowly under standard basic Suzuki-Miyaura conditions.[1][2][3] While this "slow-release" mechanism is beneficial for preventing side reactions like homocoupling, if the rate of hydrolysis is slower than the rate of catalytic turnover, the overall reaction will be sluggish and result in low conversion.[2][4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may require specific optimization for this class of trifluoroborate.[5]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[6] Failure to maintain a strictly inert atmosphere can lead to catalyst oxidation and deactivation.

  • Reagent Quality: Impurities or degradation of the trifluoroborate salt, aryl halide, or solvent can inhibit the reaction.

Question 2: My reaction has stalled. How can I address the slow hydrolysis of the trifluoroborate salt?

Addressing the slow hydrolysis is key to improving reaction rates. Consider the following strategies:

  • Increase Temperature: Higher temperatures can increase the rate of both hydrolysis and the overall catalytic cycle. However, be cautious of potential substrate or catalyst decomposition at excessive temperatures.[6]

  • Optimize the Base and Solvent System: The base is crucial for promoting the formation of the active boronate species. Cesium carbonate (Cs₂CO₃) is often highly effective in couplings with organotrifluoroborates.[5][7][8] The solvent system, typically a mixture of an organic solvent (like THF) and water, can also influence the hydrolysis rate.[1][3] The physical properties of the reaction, such as stirring rate and vessel shape, can surprisingly impact the hydrolysis profile in biphasic systems.[2][9]

  • Screen Different Catalysts/Ligands: While some systems work without a ligand,[10] using a specialized ligand can accelerate the catalytic cycle. For alkynyltrifluoroborates, catalyst systems like PdCl₂(dppf)·CH₂Cl₂ have been used effectively.[5] For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) may be beneficial.[11][12]

Question 3: What are the most common side reactions, and how can I minimize them?

The primary side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. This is a common issue with boronic acids but is generally less of a problem with the more stable trifluoroborate salts.[13][14] The slow release of the boronic acid from the trifluoroborate is a key strategy to keep its standing concentration low, thereby minimizing this side reaction.[4]

  • Homocoupling: This is the undesired coupling of two boronic acid molecules (to form a diyne in this case) or two aryl halide molecules. Using a stable trifluoroborate salt helps prevent boronic acid homocoupling.[2] To prevent aryl halide homocoupling, ensure the efficient reduction of the Pd(II) precatalyst to the active Pd(0) state and maintain a thoroughly degassed, inert reaction atmosphere.[12]

Question 4: How do I select the optimal catalyst, base, and solvent?

There is no single universal condition; optimization is often required. However, literature precedents provide excellent starting points.

  • Catalyst/Ligand: For alkynyltrifluoroborates, PdCl₂(dppf)·CH₂Cl₂ is a well-documented catalyst.[5] Alternatively, starting with a simple palladium source like Pd(OAc)₂ with a phosphine ligand (PPh₃) is a common approach.[7][8]

  • Base: Cesium carbonate (Cs₂CO₃) is frequently the base of choice for organotrifluoroborate couplings due to its high efficacy.[5][8] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also viable alternatives.[6][15]

  • Solvent: A mixture of THF/H₂O is a very common and effective solvent system.[7][8] The water is necessary for the hydrolysis of the trifluoroborate and to dissolve the inorganic base.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

G start Low Yield Observed reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions reagents->conditions reagent_purity Purity & Stability of - Trifluoroborate - Aryl Halide - Solvent (Anhydrous/Degassed) reagents->reagent_purity side_reactions 3. Investigate Side Reactions conditions->side_reactions atmosphere Inert Atmosphere? (Ar/N2) conditions->atmosphere tlc Analyze Crude Mixture (TLC, LC-MS) side_reactions->tlc base Base Optimal? (Cs2CO3, K3PO4) atmosphere->base optimize Systematically Optimize: 1. Base 2. Solvent 3. Catalyst/Ligand 4. Temperature atmosphere->optimize No catalyst Catalyst/Ligand Active? (e.g., PdCl2(dppf)) base->catalyst base->optimize No temp Temperature Sufficient? catalyst->temp catalyst->optimize No temp->optimize No homocoupling Homocoupling or Protodeboronation? tlc->homocoupling homocoupling->optimize Yes end Improved Yield optimize->end

Caption: A workflow diagram for troubleshooting low Suzuki coupling yields.

Data Summary: Reaction Condition Optimization

The tables below summarize conditions that have been successfully employed for the Suzuki-Miyaura coupling of various potassium organotrifluoroborates. These serve as a strong starting point for optimization.

Table 1: Catalyst & Ligand Systems

Catalyst (mol%) Ligand (mol%) Substrate Type Typical Yield Range Reference
PdCl₂(dppf)·CH₂Cl₂ (9) - Alkynyl-BF₃K 60-95% [5]
Pd(OAc)₂ (2) PPh₃ (6) Vinyl-BF₃K 70-85% [8]
Pd(OAc)₂ (0.5) None (Ligandless) Aryl-BF₃K 80-99% [10]
PdCl₂(cod) (5) SPhos/RuPhos (10) Aminomethyl-BF₃K 60-90% [16]

| Pd(OAc)₂ (1) | RuPhos (2) | Heteroaryl-BF₃K | 75-98% |[17] |

Table 2: Base & Solvent Systems

Base (equiv) Solvent System Temperature Substrate Type Reference
Cs₂CO₃ (3) THF or THF/H₂O Reflux Alkynyl-BF₃K [5]
Cs₂CO₃ (3) THF/H₂O (10:1) 80 °C Alkenyl-BF₃K [7]
K₂CO₃ (3) Methanol Reflux Aryl-BF₃K [10]
K₃PO₄ (7) t-BuOH/H₂O (1:1) 95 °C Aminomethyl-BF₃K [16]

| Na₂CO₃ (2) | Ethanol | 85 °C | Heteroaryl-BF₃K |[17] |

Experimental Protocol

This is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It should be optimized for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5-9 mol%)

  • Base: Anhydrous powdered Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous, degassed THF and Degassed DI Water

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

  • Seal and Purge: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed THF via syringe to the flask, followed by degassed water (e.g., in a 10:1 THF:H₂O ratio) to create a suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 65-70 °C for THF) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide. Reactions may take from 4 to 24 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated arene.

Visualized Mechanisms & Relationships

Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates

G pd0 Pd(0)L2 (Active Catalyst) pd0->p1 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X L2 pd2_complex->p2 transmetalation Transmetalation reductive_elimination Reductive Elimination product Ar-R (Product) reductive_elimination->product bf3k R-BF3K hydrolysis Hydrolysis (H2O, Base) bf3k->hydrolysis boronic_acid R-B(OH)2 hydrolysis->boronic_acid borate [R-B(OH)3]- boronic_acid->borate Base (OH-) p1->pd2_complex Ar-X p2->pd0 Ar-R p3->borate G center Reaction Yield catalyst Catalyst & Ligand (Activity, Stability) catalyst->center base Base (Strength, Solubility) base->center reagents Reagent Stability (BF3K Hydrolysis Rate) reagents->center solvent Solvent System (Polarity, H2O content) solvent->center atmosphere Atmosphere (Inert vs. Air) atmosphere->center temperature Temperature (Kinetics vs. Stability) temperature->center

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the Suzuki-Miyaura cross-coupling of potassium phenylethynyltrifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in Suzuki-Miyaura couplings?

A1: this compound offers several advantages over its corresponding boronic acid. It is an air- and moisture-stable crystalline solid that can be stored indefinitely, which simplifies handling and storage.[1] The slow, in-situ release of the corresponding boronic acid under basic conditions minimizes side reactions such as protodeboronation and homocoupling of the alkynyl partner.[2]

Q2: Why is my reaction with this compound so slow or not going to completion?

A2: The slow reaction rate is often attributed to the slow hydrolysis of the trifluoroborate salt to the active boronic acid species. Alkynyltrifluoroborates, in particular, hydrolyze very slowly.[2] To achieve a reasonable reaction rate, careful optimization of the catalyst, base, solvent, and temperature is crucial. In some cases, microwave irradiation can significantly shorten reaction times.[3]

Q3: What is the role of the base in the Suzuki-Miyaura coupling of this compound?

A3: The base is critical for facilitating the hydrolysis of the trifluoroborate to the boronic acid and for the subsequent transmetalation step in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is a commonly used base for these reactions, often providing good results.[1]

Q4: Can I use aryl chlorides as coupling partners with this compound?

A4: While aryl bromides and iodides are more reactive, aryl chlorides can be used as coupling partners. However, this typically requires a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), to facilitate the more challenging oxidative addition step.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not being generated or has decomposed. 2. Insufficient Hydrolysis: The trifluoroborate is not hydrolyzing to the active boronic acid. 3. Poor Reagent Quality: Degradation of the aryl halide or the trifluoroborate salt.1. Use a fresh, high-quality palladium precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[5] 2. Ensure a suitable base (e.g., Cs₂CO₃) and a protic co-solvent (e.g., water) are present. Increase the reaction temperature or consider microwave heating to promote hydrolysis.[3] 3. Verify the purity of your starting materials.
Significant Homocoupling of Aryl Halide 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the aryl halide. 2. Slow Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate may undergo side reactions.1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[5] 2. Optimize the base and solvent system to accelerate the hydrolysis of the trifluoroborate and subsequent transmetalation.
Protodeboronation of Phenylethynyltrifluoroborate 1. Excess Water or Protic Solvent: While water is needed for hydrolysis, an excess can lead to protonolysis of the C-B bond. 2. Harsh Basic Conditions: A very strong base can accelerate protodeboronation.1. Optimize the solvent ratio (e.g., THF/H₂O). Use the minimum amount of water necessary to facilitate the reaction. 2. While Cs₂CO₃ is generally effective, you could screen other bases like K₃PO₄ or K₂CO₃, although this may impact the reaction rate.
Reaction Stalls After Initial Conversion 1. Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction. 2. Insufficient Base: The base may be consumed during the reaction.1. Consider using a more robust catalyst system with a supporting ligand that stabilizes the active palladium species. Adding a small amount of additional ligand can sometimes help. 2. Ensure an adequate amount of base (typically 2-3 equivalents) is used.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates with Aryl Bromides [3]

EntryAryl BromideAlkynyltrifluoroborateProductYield (%)
14-BromobenzonitrileThis compound4-(Phenylethynyl)benzonitrile92
24-BromoacetophenoneThis compound1-(4-(Phenylethynyl)phenyl)ethan-1-one85
3Methyl 4-bromobenzoateThis compoundMethyl 4-(phenylethynyl)benzoate88
41-Bromo-4-nitrobenzeneThis compound1-Nitro-4-(phenylethynyl)benzene95
51-Bromo-4-fluorobenzeneThis compound1-Fluoro-4-(phenylethynyl)benzene78

General Conditions: Aryl bromide (1.0 equiv), potassium alkynyltrifluoroborate (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃ (2.0 equiv), in THF/H₂O (1:1), microwave irradiation at 100 °C for 20 min.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Aryl Bromides [3]

  • To a microwave process vial, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).

  • Add a 1:1 mixture of THF and water (4 mL).

  • Seal the vial with a septum and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 20 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L)₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition trifluoroborate R-BF₃K hydrolysis Hydrolysis (Base, H₂O) trifluoroborate->hydrolysis boronic_acid R-B(OH)₂ boronic_acid->transmetalation hydrolysis->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start: Low/No Conversion check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_hydrolysis Optimize Hydrolysis: Base, H₂O, Temperature start->check_hydrolysis check_reagents Verify Reagent Purity start->check_reagents optimization Systematic Optimization: Ligand, Solvent, Base check_catalyst->optimization If catalyst is suspect check_hydrolysis->optimization If hydrolysis is slow check_reagents->optimization If reagents are impure success Successful Reaction optimization->success

Caption: A troubleshooting workflow for optimizing the Suzuki-Miyaura reaction.

References

Technical Support Center: Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium phenylethynyltrifluoroborate. The information addresses common side reactions and stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound?

This compound is a crystalline solid that is generally stable to air and moisture, which allows for storage at room temperature without the need for special precautions.[1] This enhanced stability is a significant advantage over other organoboron compounds. However, its stability is not absolute and can be influenced by factors such as pH and the presence of Lewis acids. For optimal shelf life, it is recommended to store the compound in a tightly sealed container in a cool, dry place.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for potassium organotrifluoroborates, including the phenylethynyl variant, is hydrolysis. This reaction converts the trifluoroborate salt to the corresponding boronic acid. The rate of hydrolysis is influenced by the pH and the solvent system used.

Q3: What is protodeboronation and is it a concern with this compound?

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of phenylacetylene as a byproduct. While this is a known side reaction for boronic acids, potassium organotrifluoroborates are generally less susceptible to protodeboronation. However, it can still occur, particularly in the presence of strong acids or under prolonged reaction times at elevated temperatures.

Q4: What are common side reactions during Suzuki-Miyaura coupling with this compound?

In addition to protodeboronation, other side reactions that can occur during Suzuki-Miyaura coupling reactions include:

  • Homocoupling: Dimerization of the aryl halide or the organotrifluoroborate to form biaryl or diyne byproducts, respectively.

  • Heck-type reactions: In some cases, a Heck-type reaction can occur between the desired product and the aryl halide.

The occurrence and extent of these side reactions are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Troubleshooting Guides

This section provides guidance on identifying and mitigating common side reactions observed when using this compound.

Issue 1: Low Yield of Desired Product and Presence of Phenylacetylene
  • Potential Cause: Protodeboronation of the this compound.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Avoid strongly acidic conditions. The use of a suitable base is crucial in Suzuki-Miyaura coupling to facilitate the transmetalation step and suppress protodeboronation.

    • Control Reaction Temperature and Time: High temperatures and prolonged reaction times can promote protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

    • Use of Anhydrous Solvents: While organotrifluoroborates have good stability in the presence of water, using anhydrous solvents can minimize hydrolysis, which may be a precursor to protodeboronation under certain conditions.

Issue 2: Formation of Symmetric Biaryl or Diyne Byproducts
  • Potential Cause: Homocoupling of the aryl halide or the organotrifluoroborate.

  • Troubleshooting Steps:

    • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the rate of homocoupling versus the desired cross-coupling. Screening different ligand systems is often beneficial.

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

    • Stoichiometry: Ensure the stoichiometry of the reactants is optimized. An excess of one reactant can sometimes favor homocoupling.

Issue 3: Unexpected High Molecular Weight Byproducts
  • Potential Cause: Heck-type reaction between the desired cross-coupling product and the starting aryl halide.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand can influence the likelihood of Heck-type side reactions.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over the Heck reaction.

    • Temperature Control: As with other side reactions, careful control of the reaction temperature is important.

Quantitative Data on Side Reactions

The following table summarizes the common side reactions and their typical observance. Quantitative yields of byproducts are highly dependent on the specific reaction conditions and should be determined empirically for each new system.

Side ReactionByproductTypical ObservanceMitigation Strategies
Protodeboronation PhenylacetyleneCan be significant with suboptimal pH or high temperatures.Optimize base, control temperature and reaction time.
Homocoupling Symmetric Biaryl/DiyneVaries with catalyst, ligand, and substrate.Screen catalysts/ligands, adjust temperature and stoichiometry.
Heck-type Reaction Higher MW AdductLess common, but can occur with certain substrates.Optimize ligand and reaction concentration.
Hydrolysis Phenylethynylboronic acidOccurs in the presence of water; a necessary step for transmetalation in Suzuki coupling.Generally not detrimental as it precedes the desired reaction.

Experimental Protocols

General Protocol for Monitoring Hydrolytic Stability of this compound

This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable anhydrous organic solvent (e.g., THF, Dioxane).

  • Reaction Setup: In a reaction vessel, combine the desired solvent system (e.g., a mixture of organic solvent and water) and any additives (e.g., base, buffer).

  • Initiation: Add a precise volume of the this compound stock solution to the reaction vessel to initiate the experiment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Analyze the aliquots using a suitable analytical technique such as ¹⁹F NMR, ¹¹B NMR, or LC-MS to monitor the disappearance of the starting material and the appearance of the hydrolysis product (phenylethynylboronic acid).

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis under the tested conditions.

Visualizations

Signaling Pathways and Workflows

Hydrolysis_Pathway Hydrolysis of this compound K_PETFB Potassium Phenylethynyltrifluoroborate Boronic_Acid Phenylethynylboronic Acid K_PETFB->Boronic_Acid + H₂O H2O H₂O Boronic_Acid->K_PETFB + 3KF + HF KF KF HF HF

Caption: Reversible hydrolysis of this compound.

Suzuki_Side_Reactions Common Side Reactions in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_products Products K_PETFB Potassium Phenylethynyltrifluoroborate Desired_Product Cross-Coupling Product (Ar-C≡C-Ph) K_PETFB->Desired_Product Protodeboronation Protodeboronation (Ph-C≡C-H) K_PETFB->Protodeboronation Homocoupling_Alkynyl Homocoupling (Ph-C≡C-C≡C-Ph) K_PETFB->Homocoupling_Alkynyl ArX Aryl Halide (Ar-X) ArX->Desired_Product Homocoupling_Ar Homocoupling (Ar-Ar) ArX->Homocoupling_Ar

Caption: Overview of potential reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Analysis Analyze Byproducts (GC-MS, NMR) Start->Analysis Protodeboronation Phenylacetylene Detected? Analysis->Protodeboronation Homocoupling Symmetric Byproducts Detected? Protodeboronation->Homocoupling No Optimize_Base Optimize Base/ pH Protodeboronation->Optimize_Base Yes Optimize_Catalyst Screen Catalyst/ Ligand Homocoupling->Optimize_Catalyst Yes End Improved Yield Homocoupling->End No Optimize_Temp_Time Reduce Temperature/ Reaction Time Optimize_Base->Optimize_Temp_Time Optimize_Temp_Time->End Optimize_Stoich Adjust Stoichiometry Optimize_Catalyst->Optimize_Stoich Optimize_Stoich->End

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of Products from Potassium Phenylethynyltrifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving potassium phenylethynyltrifluoroborate. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to synthesize diarylalkynes and other substituted alkynes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.

Problem 1: The desired product co-elutes with a non-polar impurity during flash column chromatography.

This is a frequent issue, especially when dealing with non-polar diarylalkyne products which may have similar retention factors to non-polar side products or starting materials.

Possible Cause Suggested Solution
Inadequate Solvent System Selection Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to optimize separation.[1] Try solvent systems from different selectivity groups. For non-polar compounds, consider combinations like hexane/toluene or hexane/dichloromethane in addition to the standard hexane/ethyl acetate.[1][2]
Homocoupling of the Aryl Halide or Boronic Acid/Ester Homocoupled byproducts are common in Suzuki-Miyaura reactions and are often non-polar.[3] If the impurity is a homocoupled product, it may have a very similar polarity to the desired diarylalkyne. In such cases, recrystallization may be a more effective purification method than chromatography.
Presence of Unreacted Starting Material If the co-eluting impurity is an unreacted starting material (e.g., a non-polar aryl halide), consider driving the reaction to completion. If this is not possible, a different chromatographic technique, such as reversed-phase chromatography, might be effective.[4]
Column Overloading Overloading the column can lead to poor separation. Reduce the amount of crude material loaded onto the column.

Problem 2: Difficulty in removing the palladium catalyst from the final product.

Residual palladium is a common contaminant in cross-coupling reactions and its removal is crucial, especially in pharmaceutical applications.[5][6]

Possible Cause Suggested Solution
Palladium complexes are soluble in the extraction solvent. After the reaction, filter the crude mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[7][8]
Residual palladium remains after filtration. Use a scavenger resin. Thiol-functionalized silica or polystyrene beads can effectively bind to and remove residual palladium.[5]
Palladium co-elutes with the product on silica gel. While silica gel chromatography can remove some palladium, it may not be completely effective.[7] Consider an aqueous work-up with a dilute acid wash (e.g., 1M HCl) if your product is stable to acid, as this can help to remove palladium salts.
The product is a solid and can be recrystallized. Recrystallization is an excellent method for removing metallic impurities. The palladium residues will typically remain in the mother liquor.

Problem 3: The product oils out during recrystallization.

Oiling out occurs when the solute comes out of solution as a liquid rather than a solid, which can trap impurities.

Possible Cause Suggested Solution
The solvent is too non-polar for the compound. Try a slightly more polar solvent or a solvent mixture. For non-polar compounds, mixtures like hexane/acetone or hexane/ethyl acetate can be effective.[9]
The solution is being cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
The concentration of the solute is too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura reaction with this compound?

A1: Common impurities include:

  • Homocoupled products: Ar-Ar from the aryl halide and Ph-C≡C-C≡C-Ph from the trifluoroborate. Homocoupling of boronic acids can be promoted by the presence of Pd(II) species.[3]

  • Protodeboronation product: Phenylacetylene, formed by the hydrolysis of the this compound.

  • Unreacted starting materials: The aryl halide and the trifluoroborate salt.

  • Palladium catalyst residues: Various forms of palladium used in the catalytic cycle.[5]

Q2: What is a good starting point for a solvent system for flash column chromatography of a diarylalkyne?

A2: For non-polar compounds like diarylalkynes, a good starting point is a low-polarity solvent system. Begin with pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 98:2 hexane:ethyl acetate).[2][10] You can gradually increase the polarity to elute your product. Toluene or dichloromethane can also be used as the more polar component in a binary mixture with hexane.[2]

Q3: Can I use reversed-phase chromatography to purify my non-polar diarylalkyne product?

A3: Yes, reversed-phase chromatography can be very effective for purifying non-polar compounds.[4] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The non-polar product will be retained more strongly on the column, allowing for separation from more polar impurities.

Q4: My diarylalkyne product is a solid. What are some good recrystallization solvents to try?

A4: For non-polar, aromatic compounds, common recrystallization solvents include:

  • Ethanol: Often a good general-purpose solvent for recrystallization.[9][11]

  • Hexane or Heptane: Good for very non-polar compounds.[9]

  • Toluene: Can be a good solvent for aromatic compounds.

  • Solvent mixtures: Hexane/ethyl acetate, hexane/acetone, or dichloromethane/hexane can be effective for achieving the desired solubility profile.[9][12]

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed by multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity for a solid compound.[11]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Diarylalkyne

Purification MethodTypical Recovery Yield (%)Typical Purity (%)AdvantagesDisadvantages
Flash Column Chromatography 70-90%>98%Good for separating compounds with different polarities.Can be time-consuming; may not separate compounds with very similar Rfs.
Recrystallization 50-80%>99%Excellent for removing trace impurities and achieving high purity; good for removing metallic residues.Lower recovery yields; requires a solid product.
Preparative HPLC 60-85%>99.5%High resolution for difficult separations.Expensive; smaller scale.

Note: The values presented are typical and can vary depending on the specific reaction and compounds involved.

Experimental Protocols

Protocol 1: Flash Column Chromatography for a Non-Polar Diarylalkyne

Objective: To purify a diarylalkyne from polar and less-polar impurities.

Methodology:

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or toluene. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., pure hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or toluene). For example, start with 100% hexane, then move to 99:1 hexane:ethyl acetate, then 98:2, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diarylalkyne.

Protocol 2: Recrystallization of a Solid Diarylalkyne

Objective: To obtain a highly pure crystalline solid of the diarylalkyne.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the diarylalkyne is soluble when hot but sparingly soluble when cold. Ethanol or a hexane/ethyl acetate mixture are good starting points.[9][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction (e.g., Suzuki Coupling) quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Primary Method recrystallization Recrystallization concentrate->recrystallization If Solid chromatography->recrystallization Further Purification purity_check Purity and Identity Confirmation (NMR, MS, HPLC) chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_logic start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No is_pure_after_recrystallization Is it pure? try_recrystallization->is_pure_after_recrystallization troubleshoot_recrystallization Troubleshoot Recrystallization (Different Solvent, Slow Cooling) try_recrystallization->troubleshoot_recrystallization is_pure_after_recrystallization->column_chromatography No end_pure Pure Product is_pure_after_recrystallization->end_pure Yes is_pure_after_column Is it pure? column_chromatography->is_pure_after_column is_pure_after_column->end_pure Yes troubleshoot_column Troubleshoot Chromatography (Solvent Screen, Reversed-Phase) is_pure_after_column->troubleshoot_column No troubleshoot_column->column_chromatography troubleshoot_recrystallization->try_recrystallization

Caption: Logical relationship for troubleshooting purification methods.

References

Technical Support Center: Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium phenylethynyltrifluoroborate. The information provided is intended to assist in overcoming common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and how should it be stored?

A1: this compound is a crystalline solid that is generally stable to air and moisture, allowing for storage at room temperature for extended periods without special precautions.[1][2][3] For optimal long-term stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[4] While it is relatively stable, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.[5]

Q2: What is the primary decomposition pathway of concern during a reaction?

A2: The two main pathways to consider are hydrolysis and protodeboronation.

  • Hydrolysis: This is the necessary first step for the activation of the trifluoroborate in Suzuki-Miyaura coupling reactions. Under basic conditions, the trifluoroborate is hydrolyzed to the corresponding boronic acid, which is the active species in the catalytic cycle.[6]

  • Protodeboronation: This is a common undesired side reaction for organoboron compounds, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] Potassium trifluoroborates are generally more resistant to protodeboronation than the corresponding boronic acids.[2]

Q3: Why is my Suzuki-Miyaura reaction with this compound sluggish or failing?

A3: Reactions with potassium alkynyltrifluoroborates can be slow due to the slow rate of hydrolysis of the trifluoroborate to the active boronic acid under basic conditions.[6] Troubleshooting may involve optimizing the base, solvent system, temperature, or palladium catalyst and ligand.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Suzuki-Miyaura Coupling Inefficient hydrolysis of the trifluoroborate.While alkynyltrifluoroborates hydrolyze slowly, ensure sufficient water is present in the reaction mixture (e.g., using a THF/H₂O solvent system).[3] The choice of base is critical; cesium carbonate is often effective.[3]
Inactive catalyst.Use a high-quality palladium catalyst and an appropriate phosphine ligand. PdCl₂(dppf)·CH₂Cl₂ is a commonly used catalyst for this type of coupling.[3]
Suboptimal reaction temperature.Increasing the reaction temperature may improve the rate of both hydrolysis and the catalytic cycle.
Significant Formation of Phenylacetylene (Protodeboronation Product) The reaction conditions favor protodeboronation over cross-coupling.This can occur if the catalytic cycle is slow, allowing the hydrolyzed boronic acid intermediate to decompose. Optimize the catalyst system to accelerate the cross-coupling. Using the trifluoroborate salt instead of the boronic acid directly already minimizes this side reaction.[2]
Presence of excess protic sources.Ensure solvents are appropriately dried if the reaction is sensitive to excess water beyond what is needed for hydrolysis.
Inconsistent Reaction Rates Poor mixing in biphasic solvent systems.The hydrolysis rate can be affected by the stirring rate and the shape of the reaction vessel in biphasic systems like THF/H₂O.[6] Ensure vigorous and consistent stirring.

Decomposition Pathways and Experimental Workflow

The following diagrams illustrate the key chemical pathways for this compound in the context of a Suzuki-Miyaura coupling reaction and a general experimental workflow.

decomposition_pathways K_PETFB Potassium Phenylethynyltrifluoroborate (Ph-C≡C-BF₃K) Boronic_Acid Phenylethynylboronic Acid (Ph-C≡C-B(OH)₂) K_PETFB->Boronic_Acid Hydrolysis (Base, H₂O) [Desired Activation] Phenylacetylene Phenylacetylene (Ph-C≡C-H) Boronic_Acid->Phenylacetylene Protodeboronation [Undesired Decomposition] Catalytic_Cycle Pd Catalytic Cycle Boronic_Acid->Catalytic_Cycle Transmetalation Coupling_Product Coupled Product (Ph-C≡C-Ar) Catalytic_Cycle->Coupling_Product Reductive Elimination

Key reaction pathways for this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, Base (e.g., Cs₂CO₃) Solvent Add Solvent (e.g., THF/H₂O) Reactants->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor by TLC/GC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The rate of decomposition (hydrolysis and protodeboronation) is highly dependent on the specific reaction conditions. The following table provides a qualitative summary of these effects.

Condition Effect on Hydrolysis Rate Effect on Protodeboronation Rate Notes
Increasing Basicity (pH) IncreasesIncreases for the boronic acid intermediateBasic conditions are required for hydrolysis, which is the rate-limiting step for alkynyltrifluoroborates.[6]
Increasing Temperature IncreasesIncreasesHigher temperatures can accelerate both the desired reaction and undesired decomposition.
Solvent System Dependent on water contentDependent on protic nature of solventA mixture of an organic solvent and water is typically required for Suzuki-Miyaura coupling.[3]
Lewis Acids Can promote decomposition to trivalent boron speciesNot a direct effectPotassium organotrifluoroborates can be unstable in the presence of Lewis acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent mixture, such as THF/H₂O (e.g., 9:1 v/v).

  • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and any additional ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

improving the stability of potassium phenylethynyltrifluoroborate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of potassium phenylethynyltrifluoroborate in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is hydrolysis, which converts it to the corresponding phenylethynylboronic acid. This process is influenced by several factors, including the presence of water, the pH of the solution, temperature, and the choice of solvent. While generally considered one of the more stable organotrifluoroborates, prolonged exposure to protic or aqueous conditions can lead to its decomposition.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It exhibits greater stability under neutral to basic conditions. Acidic conditions can accelerate the hydrolysis to the corresponding boronic acid. For applications such as the Suzuki-Miyaura cross-coupling reaction, which is often performed under basic conditions, the slow, controlled hydrolysis to the active boronic acid species can be advantageous. However, uncontrolled or premature hydrolysis can lead to undesired side reactions and reduced yield.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A3: To prepare relatively stable stock solutions, it is advisable to use anhydrous aprotic solvents. Tetrahydrofuran (THF), dioxane, and acetone are commonly used. It is crucial to use solvents with very low water content to minimize hydrolysis. While the compound has some solubility in polar aprotic solvents, it is generally less soluble in nonpolar solvents. For reactions requiring the presence of water, it is best to add the aqueous component immediately before the reaction commences.

Q4: Can I store solutions of this compound?

A4: For optimal results, it is highly recommended to prepare solutions of this compound fresh for each experiment. If storage is unavoidable, solutions should be prepared in a high-purity anhydrous aprotic solvent, stored under an inert atmosphere (e.g., argon or nitrogen), and kept at a low temperature (e.g., in a refrigerator or freezer). However, even under these conditions, gradual degradation may occur. Long-term storage of solutions is not advised.

Q5: Are there any visual indicators of this compound degradation?

A5: Visual inspection alone is not a reliable method for assessing the stability of this compound solutions. The compound and its primary degradation product, phenylethynylboronic acid, are typically colorless. The most reliable way to assess the integrity of the compound in solution is through analytical techniques such as ¹⁹F NMR or HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

  • Possible Cause: Premature or excessive degradation of the this compound reagent.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound.

    • Use Anhydrous Solvents: Ensure that the solvent used to dissolve the reagent is anhydrous.

    • Optimize Base Addition: If the reaction protocol allows, add the aqueous base solution to the reaction mixture just before the addition of the palladium catalyst.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent potential oxidative side reactions that can be exacerbated by the presence of boronic acids.

    • Reaction Temperature: While elevated temperatures are often necessary for the catalytic cycle, prolonged heating can accelerate the degradation of the trifluoroborate. Consider optimizing the reaction temperature and time.

Issue 2: Poor Solubility of this compound

  • Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Solvent Selection: Refer to the solubility data table below to select an appropriate solvent. Polar aprotic solvents like THF, acetone, or acetonitrile are generally good starting points.

    • Co-solvent System: Consider using a co-solvent system. For instance, a small amount of a more polar solvent can be added to a less polar one to improve solubility.

    • Sonication: Gentle sonication can aid in the dissolution of the solid.

    • Gentle Warming: Mild warming of the solvent can increase solubility, but be cautious of potential degradation at elevated temperatures.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventFormulaSolubility
Tetrahydrofuran (THF)C₄H₈OSoluble
AcetoneC₃H₆OSoluble
Acetonitrile (ACN)C₂H₃NSlightly Soluble
Dichloromethane (DCM)CH₂Cl₂Sparingly Soluble
TolueneC₇H₈Insoluble
HexanesC₆H₁₄Insoluble
WaterH₂OSoluble (with hydrolysis)

Note: Solubility is qualitative and can be influenced by the purity of both the solute and the solvent, as well as the temperature.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous tetrahydrofuran (THF)

    • Volumetric flask

    • Syringe or cannula

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • Dry the volumetric flask in an oven at 120 °C for at least 2 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

    • Weigh the desired amount of this compound directly into the volumetric flask under an inert atmosphere if possible.

    • Using a syringe or cannula, add the required volume of anhydrous THF to the volumetric flask.

    • Seal the flask and gently swirl or sonicate until the solid is completely dissolved.

    • Use the solution immediately for the best results.

Protocol 2: Monitoring the Stability of this compound in Solution via ¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest (e.g., THF/D₂O mixture) in an NMR tube.

    • Add a known concentration of an internal standard (e.g., trifluorotoluene) that does not react with the components of the solution.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the freshly prepared solution at time t=0.

    • The signal for the BF₃ group in this compound will appear as a characteristic quartet.

    • Periodically acquire subsequent ¹⁹F NMR spectra at defined time intervals (e.g., every hour).

  • Data Analysis:

    • Integrate the signal corresponding to the BF₃ group of this compound and the signal of the internal standard in each spectrum.

    • The decrease in the integral of the this compound signal relative to the constant integral of the internal standard over time indicates the extent of degradation.

    • The rate of degradation and the half-life of the compound in the specific solution can be calculated from this data.

Mandatory Visualizations

DecompositionPathway cluster_reactants Reactants cluster_products Products K_PETFB This compound [Ph-C≡C-BF₃]⁻K⁺ BoronicAcid Phenylethynylboronic Acid Ph-C≡C-B(OH)₂ K_PETFB->BoronicAcid Hydrolysis H2O H₂O Fluoride Fluoride Ions (HF, F⁻)

Caption: Decomposition pathway of this compound via hydrolysis.

TroubleshootingWorkflow Start Low/Inconsistent Yield in Suzuki-Miyaura Reaction CheckSolution Was the K-PETFB solution prepared fresh? Start->CheckSolution CheckSolvent Was an anhydrous aprotic solvent used? CheckSolution->CheckSolvent Yes PrepareFresh Prepare a fresh solution immediately before use. CheckSolution->PrepareFresh No CheckAtmosphere Was the reaction run under an inert atmosphere? CheckSolvent->CheckAtmosphere Yes UseAnhydrous Use high-purity anhydrous solvent. CheckSolvent->UseAnhydrous No UseInert Ensure proper inert atmosphere technique. CheckAtmosphere->UseInert No ReEvaluate Re-evaluate other reaction parameters (catalyst, base, temp.). CheckAtmosphere->ReEvaluate Yes PrepareFresh->CheckSolvent UseAnhydrous->CheckAtmosphere UseInert->ReEvaluate

Caption: Troubleshooting workflow for low yields in reactions with this compound.

StabilityFactors Stability Solution Stability of K-Phenylethynyltrifluoroborate Water Water Content Stability->Water Decreased by pH pH of Solution Stability->pH Affected by Solvent Solvent Type Stability->Solvent Dependent on Temperature Temperature Stability->Temperature Decreased by (increased) Time Storage Time Stability->Time Decreased by

Caption: Key factors influencing the stability of this compound in solution.

Technical Support Center: Potassium Phenylethynyltrifluoroborate Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium phenylethynyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the palladium-catalyzed cross-coupling of this compound with aryl halides.

Q1: I am observing low to no yield of my desired coupled product. What are the common causes?

Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)•CH₂Cl₂), it may not be efficiently reduced to Pd(0). Additionally, the catalyst may have degraded over time.

    • Solution: Use a fresh batch of catalyst or test its activity with a reliable, high-yielding reaction. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.

  • Inadequate Degassing: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state.

    • Solution: Ensure all solvents are thoroughly degassed prior to use. The reaction vessel should be purged with an inert gas (Argon or Nitrogen) and the reaction run under a positive pressure of inert gas.

  • Suboptimal Base: The choice and quality of the base are critical. The base activates the trifluoroborate for transmetalation.

    • Solution: Cesium carbonate (Cs₂CO₃) is often a reliable choice for this coupling.[1] Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

  • Incorrect Solvent System: The polarity and composition of the solvent are important for both solubility of the reagents and the progression of the catalytic cycle.

    • Solution: A mixture of an organic solvent and water, such as THF/H₂O, is commonly used and has been shown to be effective.[1] The ratio of the solvents can be optimized for your specific substrates.

  • Poor Quality of Reagents: The purity of the this compound and the aryl halide is essential. Impurities can inhibit the catalyst.

    • Solution: Use freshly purchased or purified reagents.

Q2: I am seeing significant amounts of side products. What are they and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organotrifluoroborate, replacing it with a C-H bond.

    • Cause: This can be promoted by excessive water or high temperatures.

    • Solution: While some water is often necessary, using an excessively aqueous environment can be detrimental. Optimize the solvent ratio and consider running the reaction at a lower temperature for a longer duration. Potassium organotrifluoroborates are generally more stable to protodeboronation than their boronic acid counterparts.

  • Homocoupling of the Aryl Halide: Two molecules of the aryl halide can couple to form a biaryl species.

    • Cause: This is often a result of slow transmetalation.

    • Solution: Ensure the catalyst system is active and that the base is effectively activating the trifluoroborate.

  • Glaser Coupling (Homocoupling of the Alkyne): Two molecules of the phenylethynyltrifluoroborate can couple to form 1,4-diphenylbuta-1,3-diyne.

    • Cause: This is an oxidative homocoupling that can be promoted by the presence of oxygen and is a known side reaction for terminal alkynes.[2][3]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.

Q3: How stable is this compound?

Potassium organotrifluoroborates, including phenylethynyltrifluoroborate, are generally crystalline solids that are stable to air and moisture, making them convenient to handle and store.[4] However, like all reagents, their purity can affect the outcome of the reaction. It is always good practice to store them in a cool, dry place.

Data Presentation

The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides under a specific set of optimized conditions. This data can serve as a benchmark for your experiments.

EntryAryl HalideProductYield (%)
14-Iodoanisole1-methoxy-4-(phenylethynyl)benzene95
24-Bromoacetophenone1-(4-(phenylethynyl)phenyl)ethan-1-one88
34-Bromobenzonitrile4-(phenylethynyl)benzonitrile92
4Methyl 4-bromobenzoateMethyl 4-(phenylethynyl)benzoate85
51-Bromo-4-nitrobenzene1-nitro-4-(phenylethynyl)benzene75
62-Bromopyridine2-(phenylethynyl)pyridine81

Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.1 mmol), PdCl₂(dppf)•CH₂Cl₂ (3 mol%), Cs₂CO₃ (3.0 mmol), THF/H₂O (10:1, 4 mL), 80 °C, 12 h.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)•CH₂Cl₂ (0.03 mmol, 3 mol%)).

  • Add the degassed solvent system (e.g., THF/H₂O, 10:1, 4 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed reagent_quality Check Reagent Quality - Purity of trifluoroborate and aryl halide - Activity of catalyst - Anhydrous base start->reagent_quality reaction_setup Review Reaction Setup - Proper degassing of solvents - Inert atmosphere maintained reagent_quality->reaction_setup Reagents OK solution Problem Resolved reagent_quality->solution Issue Found & Fixed reaction_conditions Optimize Reaction Conditions - Vary catalyst/ligand - Screen different bases - Adjust solvent system and temperature reaction_setup->reaction_conditions Setup OK reaction_setup->solution Issue Found & Fixed side_products Analyze for Side Products - Protodeboronation - Homocoupling (Aryl-Aryl) - Glaser Coupling (Alkyne-Alkyne) reaction_conditions->side_products Optimization Fails reaction_conditions->solution Yield Improved side_products->reaction_conditions Identify & Mitigate

Caption: A logical workflow for troubleshooting low yields.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boron_reagent R-BF3K boron_reagent->transmetalation base Base (e.g., Cs2CO3) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalysis in Potassium Phenylethynyltrifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic reactions involving potassium phenylethynyltrifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development to navigate and resolve common challenges encountered during the synthesis of diarylacetylenes and other coupled products using this versatile reagent. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help optimize your reaction conditions, improve yields, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound with an aryl halide. What are the most common causes?

A1: Low yields in these coupling reactions can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst is the cornerstone of the reaction. Ensure your palladium source, such as Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, or Pd(PPh₃)₄, is active and has been stored under appropriate conditions to prevent decomposition.[1][2][3] The formation of palladium black is a visual indicator of catalyst decomposition.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, such as electron-rich or sterically hindered aryl halides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider using more electron-rich and bulky phosphine ligands like RuPhos.[4]

  • Suboptimal Base: The choice and amount of base are critical. Cesium carbonate (Cs₂CO₃) is a commonly used and effective base for these reactions.[1][3] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective depending on the specific substrates and solvent system.[5] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).

  • Poor Solvent Choice: The reaction is sensitive to the solvent system. A mixture of an organic solvent and water, such as THF/H₂O or Toluene/H₂O, is often optimal to dissolve both the organic and inorganic reagents.[1][3]

  • Reaction Temperature: The reaction temperature may be too low, especially for less reactive aryl bromides or chlorides. Increasing the temperature, potentially to reflux, can often improve the reaction rate and yield.

Q2: I am seeing a significant amount of alkyne homocoupling (Glaser-type coupling) as a byproduct. How can I minimize this?

A2: Alkyne homocoupling is a common side reaction, particularly in the presence of copper co-catalysts and oxygen. To mitigate this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: While traditionally used in Sonogashira reactions, copper(I) salts can promote Glaser coupling. For Suzuki-Miyaura type couplings with this compound, a copper co-catalyst is generally not required. If you are adapting a Sonogashira protocol, consider a copper-free version.

  • Control of Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction progress by TLC or GC-MS and work up the reaction once the starting material is consumed.

Q3: My aryl chloride substrate is unreactive. What modifications to the reaction conditions can I try?

A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts. To achieve successful coupling, consider the following:

  • More Active Catalyst System: Standard palladium catalysts may not be sufficient. Employing more electron-rich and bulky phosphine ligands, such as RuPhos, or N-heterocyclic carbene (NHC) ligands can significantly improve the catalytic activity towards aryl chlorides.[4]

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to facilitate the oxidative addition step. Consider running the reaction at reflux in a high-boiling solvent like dioxane or toluene.

  • Choice of Base: A stronger base, such as K₃PO₄, may be more effective in promoting the reaction with less reactive electrophiles.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the catalytic coupling of this compound.

Problem Potential Cause Recommended Solution(s)
No Reaction / Very Low Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst that is more stable.
Insufficiently active catalyst system for the substrateFor aryl bromides or chlorides, switch to a more active ligand such as RuPhos or another biarylphosphine ligand.[4]
Incorrect base or insufficient amountUse 3 equivalents of an anhydrous base like Cs₂CO₃ or K₃PO₃.[1][3]
Low reaction temperatureIncrease the temperature, potentially to reflux. For aryl bromides, 80 °C is a good starting point.[3]
Poor quality of reagents or solventsUse freshly distilled and degassed solvents. Ensure the purity of the aryl halide and the trifluoroborate salt.
Formation of Palladium Black Catalyst decompositionEnsure strictly anaerobic conditions. The choice of ligand can also impact catalyst stability; consider a more robust ligand.
High reaction temperatureWhile higher temperatures can increase rate, excessive heat can lead to catalyst decomposition. Find the optimal temperature for your system.
Significant Alkyne Homocoupling Presence of oxygenThoroughly degas all reagents and solvents and maintain an inert atmosphere.
Use of copper co-catalystFor Suzuki-Miyaura couplings, a copper co-catalyst is not necessary and should be omitted to prevent this side reaction.
Dehalogenation of Aryl Halide Harsh reaction conditionsThis can occur with certain substrates. Try lowering the reaction temperature or using a milder base.
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or GC-MS and allow it to run to completion.
Catalyst deactivation over timeIf the reaction stalls, adding a fresh portion of the catalyst may help drive it to completion.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura type coupling reactions of organotrifluoroborates, which can serve as a starting point for optimizing your reaction with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
2 mol % PdCl₂ / 6 mol % PPh₃Cs₂CO₃THF/H₂O (9:1)Reflux1272[1]
2 mol % PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂OReflux1263[1]
2 mol % Pd(OAc)₂ / 6 mol % PPh₃Cs₂CO₃THF/H₂OReflux1272[1]
2 mol % Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O801-3>90[3]
1.5 mol % Pd(OAc)₂ / 3 mol % RuPhosK₂CO₃Toluene/H₂O8512>90[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and cesium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol %) and add it to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diarylacetylene.

Visualizations

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Aryl Halide, This compound, and Base in Schlenk Flask catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent Start Reaction heat Heat and Stir at Specified Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalyst_Selection Catalyst Selection Guide cluster_halide Aryl Halide Reactivity cluster_catalyst Recommended Catalyst System cluster_conditions General Conditions start Start: Select Aryl Halide iodide Aryl Iodide start->iodide bromide Aryl Bromide start->bromide chloride Aryl Chloride start->chloride std_pd Standard Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) iodide->std_pd High Reactivity bromide->std_pd Moderate Reactivity active_pd Highly Active Pd Catalyst (e.g., Pd(OAc)2/RuPhos) chloride->active_pd Low Reactivity, Requires more active catalyst cond_iodide Room Temp to 80 °C std_pd->cond_iodide cond_bromide ~80 °C std_pd->cond_bromide cond_chloride >80 °C, potentially reflux active_pd->cond_chloride

Caption: A decision guide for selecting a suitable palladium catalyst system based on the reactivity of the aryl halide.

References

solvent effects on the reactivity of potassium phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for potassium phenylethynyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, as a potassium salt, exhibits solubility trends typical for organotrifluoroborates. It is generally has high solubility in polar solvents. In contrast, it has low solubility in many common nonpolar organic solvents. A summary of expected solubility is provided in the table below.[1][2]

Q2: How stable is this compound?

A2: this compound is an air- and moisture-stable crystalline solid that can be stored for extended periods.[3][4] However, its stability in solution, particularly in the presence of water and base, is a critical factor for its reactivity. The trifluoroborate anion is a stable protecting group for the boronic acid, but its hydrolysis is a necessary step for participation in cross-coupling reactions.

Q3: Does the hydrolysis of this compound affect its reactivity?

A3: Yes, the hydrolysis to the corresponding phenylethynylboronic acid is essential for its activity in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. The rate of this hydrolysis is highly dependent on the reaction conditions, including solvent, base, and pH. For alkynyltrifluoroborates, this hydrolysis is known to be extremely slow under standard basic conditions, which can be a limiting factor in its reactivity.

Q4: What are the most common applications of this compound?

A4: The most prevalent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a phenylethynyl group onto aryl or heteroaryl halides and triflates.[3][4] It is also finding use in other transition-metal-catalyzed reactions, such as Chan-Lam coupling.[5][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential Causes:

  • Slow Hydrolysis: Alkynyltrifluoroborates hydrolyze very slowly, which can lead to low concentrations of the active boronic acid species.

  • Inappropriate Solvent System: The choice of solvent is critical for both the solubility of the reagents and the progression of the catalytic cycle.

  • Ineffective Base: The base is crucial for the hydrolysis of the trifluoroborate and for the transmetalation step in the catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or side reactions.

Solutions:

  • Optimize the Solvent System: A mixture of an organic solvent and water is typically required to facilitate the hydrolysis. THF/H₂O is a commonly used and effective system for alkynyltrifluoroborates.[3][4][7]

  • Select a Suitable Base: Cesium carbonate (Cs₂CO₃) is often the base of choice for Suzuki-Miyaura reactions involving potassium alkynyltrifluoroborates.[3][4][7]

  • Adjust Reaction Temperature: Increasing the reaction temperature can help to promote the slow hydrolysis and the overall reaction rate.

  • Ensure an Inert Atmosphere: While the salt itself is air-stable, the palladium catalyst, especially in its active Pd(0) form, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Screen Catalysts and Ligands: If standard conditions fail, screening different palladium sources (e.g., PdCl₂(dppf)·CH₂Cl₂) and phosphine ligands may be necessary.[3][4]

Issue 2: Poor Solubility of Reagents

Potential Cause:

  • This compound has limited solubility in many nonpolar organic solvents, which can hinder the reaction.

Solutions:

  • Choose a Polar Solvent: Employ polar aprotic solvents where the salt has higher solubility, such as THF, acetonitrile, DMF, or DMSO.[1] For reactions requiring co-solvents, a mixture with water can also enhance solubility.

  • Consider Phase-Transfer Catalysis: Although not commonly reported for this specific reagent, the use of a phase-transfer catalyst could potentially aid in reactions where solubility is a major issue.

Data Presentation

Table 1: General Solubility of this compound [1][2]

Solvent ClassExamplesExpected Solubility
Polar Aprotic Methanol, Acetonitrile, Acetone, DMF, DMSOHigh
Ethers Tetrahydrofuran (THF)Slightly Soluble
Aromatic TolueneSlightly Soluble
Water H₂OSlightly Soluble
Nonpolar Dichloromethane, Diethyl ether, HydrocarbonsInsoluble

Table 2: Typical Suzuki-Miyaura Reaction Conditions for Potassium Alkynyltrifluoroborates [3][4]

ComponentExampleTypical Amount
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂2-9 mol%
Base Cesium Carbonate (Cs₂CO₃)2-3 equivalents
Solvent System THF or THF/H₂O-
Temperature Room Temperature to Reflux-

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on commonly cited methodologies.[3][4]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02-0.09 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., THF/H₂O, typically in a 9:1 or similar ratio).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation k_rbf3 Ph-C≡C-BF₃K (this compound) hydrolysis Hydrolysis (H₂O, Base) k_rbf3->hydrolysis boronic_acid Ph-C≡C-B(OH)₂ (Phenylethynylboronic Acid) hydrolysis->boronic_acid boronic_acid->transmetalation pd_alkynyl_complex Ar-Pd(II)-(C≡C-Ph)(L)₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-Ph (Coupled Product) reductive_elimination->product Troubleshooting_Workflow start Low/No Yield in Suzuki-Miyaura Coupling check_hydrolysis Is Hydrolysis the Issue? start->check_hydrolysis check_solvent Is Solvent System Optimal? check_hydrolysis->check_solvent No solution_hydrolysis Increase Temperature Use H₂O Co-solvent check_hydrolysis->solution_hydrolysis Yes check_base Is Base Effective? check_solvent->check_base Yes solution_solvent Use THF/H₂O Ensure Reagent Solubility check_solvent->solution_solvent No check_catalyst Is Catalyst Active? check_base->check_catalyst Yes solution_base Use Cs₂CO₃ Ensure Anhydrous Base if Needed check_base->solution_base No solution_catalyst Use Inert Atmosphere Screen Ligands/Catalysts check_catalyst->solution_catalyst No end Improved Yield solution_hydrolysis->end solution_solvent->end solution_base->end solution_catalyst->end

References

Technical Support Center: Scaling Up Reactions with Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up cross-coupling reactions involving potassium phenylethynyltrifluoroborate. Our aim is to help you anticipate and resolve common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: Why choose this compound for large-scale synthesis over other organoboron reagents?

A1: this compound offers several advantages for scale-up. Unlike many boronic acids, it is a crystalline, air- and moisture-stable solid that can be stored for extended periods without degradation.[1] This stability simplifies handling and storage in a manufacturing environment. Furthermore, these reagents often lead to higher yields and require near-stoichiometric amounts in reactions, which is economically favorable on a large scale.[2] Their use can also circumvent issues like protodeboronation, a common side reaction with boronic acids that can lower yield.[2][3]

Q2: What are the primary challenges I should anticipate when scaling up a Suzuki-Miyaura reaction with this compound?

A2: The main challenges are generally not with the stability of the trifluoroborate itself, but with the complexities of managing a large-scale palladium-catalyzed reaction. Key areas of concern include:

  • Thermal Management: Suzuki-Miyaura reactions are often exothermic.[4][5][6] What is easily managed in a lab flask can become a serious safety hazard in a large reactor if not properly controlled.

  • Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in impurity formation and inconsistent reaction rates.[7][8]

  • Oxygen Sensitivity: While the trifluoroborate salt is air-stable, the palladium(0) active catalyst is sensitive to oxygen. Inconsistent inerting between lab and plant scale can lead to catalyst deactivation and failed reactions.[3][9][10]

  • Palladium Removal: Reducing residual palladium in the final product to pharmaceutically acceptable levels (typically low ppm) is a significant purification challenge.[9][11]

  • Solvent and Base Selection: The choice of solvent and base can impact reaction kinetics, impurity profiles, and product isolation at scale.

Q3: My reaction yield dropped significantly upon scale-up. What is the most likely cause?

A3: A drop in yield during scale-up can be attributed to several factors. A common issue is inefficient mixing, which can be significantly different in a large, baffled reactor compared to a round-bottom flask with a magnetic stir bar.[7] This can lead to poor mass transfer between phases (if applicable) and an overall slower reaction rate. Another frequent cause is catalyst deactivation due to inadequate degassing of the solvent and reactor, allowing oxygen to poison the palladium catalyst.[9][10] Finally, temperature control is critical; deviations from the optimal temperature can lead to the formation of byproducts.[9][10]

Troubleshooting Guide

Problem 1: Low or Stalled Conversion
Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Ensure Rigorous Inert Atmosphere: Verify that the reactor and solvents were thoroughly degassed. On a large scale, this often requires multiple vacuum/nitrogen backfill cycles. Implement and monitor a continuous positive pressure of inert gas.[3][9][10] 2. Check Reagent Quality: While this compound is stable, other reagents like the phosphine ligand can oxidize if not handled under inert conditions. Use fresh, high-quality ligands and palladium sources.[3]
Poor Mixing / Mass Transfer Limitation 1. Optimize Agitation: Review the reactor's agitation speed and impeller design. For multiphasic reactions (e.g., toluene/water), ensure the agitation is sufficient to create a fine emulsion for efficient interfacial mass transfer.[7] 2. Re-evaluate Solvent System: A solvent system that works at a small scale may not be optimal for mass transfer at a larger scale. Consider a solvent system that improves the solubility of all components.
Incorrect Temperature 1. Monitor Internal Temperature: Do not rely solely on the jacket temperature. The internal reaction temperature is the critical parameter.[9][10] 2. Account for Exotherm: Perform reaction calorimetry (e.g., using RC1) to understand the heat of reaction and ensure the cooling capacity of the reactor is sufficient to maintain the target temperature, especially during reagent addition.[4]
Problem 2: Increased Impurity Formation
Possible Cause Troubleshooting Steps
Local Overheating ("Hot Spots") 1. Improve Heat Transfer: Ensure the reactor's heat transfer coefficient is adequate. Control the addition rate of the most reactive reagent to manage the rate of heat generation.[9][10] 2. Enhance Mixing: Vigorous agitation helps dissipate heat and prevent localized temperature spikes that can cause thermal degradation of reactants or products.[7]
Homocoupling of Phenylethynyltrifluoroborate 1. Strict Oxygen Exclusion: This side reaction is often promoted by the presence of oxygen.[12] Rigorous degassing and maintaining an inert atmosphere are critical. 2. Use a Pd(0) Source Directly: Using a Pd(II) precatalyst requires an in-situ reduction step which, if incomplete, can sometimes lead to side reactions. Using a direct Pd(0) source can sometimes mitigate this.
Dehalogenation of the Coupling Partner 1. Re-evaluate Base and Solvent: Certain bases and solvents can promote this side reaction. Consider screening milder bases (e.g., K₃PO₄ instead of K₂CO₃) or changing the solvent system.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
High Levels of Residual Palladium 1. Post-Reaction Scavenging: Treat the crude reaction mixture with a palladium scavenger (e.g., N-acetyl-L-cysteine, sodium bisulfite) to precipitate the palladium.[9][11] 2. Optimize Crystallization: Develop a robust crystallization procedure. The choice of solvent, cooling rate, and seeding strategy can significantly impact the exclusion of palladium from the crystal lattice. 3. Aqueous Washes: Acidic or basic washes during workup can help remove different forms of palladium.
Formation of Emulsions During Workup 1. Adjust Solvent Ratios: Change the ratio of organic to aqueous phases. 2. Add Brine: A saturated sodium chloride solution can help break emulsions. 3. Filter through Celite®: Passing the mixture through a pad of diatomaceous earth can sometimes break stubborn emulsions.

Experimental Protocols

Example Protocol: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol is a generalized example based on common practices for scaling up Suzuki-Miyaura reactions and should be adapted and optimized for specific substrates and equipment.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and rated for the intended temperature and pressure.

  • Inert the reactor by performing at least three vacuum/nitrogen backfill cycles. Maintain a positive nitrogen pressure throughout the process.

2. Reagent Charging:

  • Charge the reactor with the aryl halide (1.0 eq), this compound (1.1 - 1.4 eq), and base (e.g., K₂CO₃, 2.2 eq).

  • Under nitrogen, add the degassed solvent system (e.g., 2-Butanol/Water 7:3 v/v, 9 volumes relative to the aryl halide).[9]

  • Begin agitation to ensure a homogenous slurry.

3. Catalyst Addition and Reaction:

  • In a separate, inerted vessel, dissolve the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%) in a portion of the degassed organic solvent.[9]

  • Transfer the catalyst solution to the main reactor.

  • Heat the reaction mixture to the target internal temperature (e.g., 85-90 °C) by controlling the jacket temperature.[9][10] Be mindful that the jacket temperature may need to be significantly higher than the target internal temperature, but excessive jacket temperatures (>105 °C) should be avoided to prevent impurity formation.[9]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

4. Workup and Palladium Removal:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, perform a controlled sparging with a dilute oxygen/nitrogen mixture (e.g., 2% O₂ in N₂) to facilitate palladium precipitation, but this must be done with extreme care and proper safety assessments.[9]

  • Alternatively, add an aqueous solution of a scavenger like sodium bisulfite and stir at an elevated temperature (e.g., 50-60 °C) for several hours.[11]

  • Perform aqueous washes as required. Separate the organic layer.

5. Product Isolation:

  • Concentrate the organic layer under reduced pressure.

  • Add an anti-solvent to induce crystallization.

  • Cool the mixture, collect the solid product by filtration, and wash with a cold solvent.

  • Dry the product under vacuum at an appropriate temperature.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters

ParameterLab-Scale (10 mmol)Pilot-Scale (10 mol / ~2 kg)Key Considerations for Scale-Up
Aryl Halide ~2 g2 kgPurity and form (solid vs. oil) can affect charging procedures.
K-Phenylethynyltrifluoroborate 1.2 eq1.2 eqCost-effectiveness of excess reagent becomes more critical.
Palladium Catalyst 1-2 mol%0.5-1 mol%Catalyst loading is often reduced at scale for economic reasons.
Base (e.g., K₂CO₃) 2.5 eq2.2 eqExcess base can affect workup and waste streams.
Solvent Volume 10 mL/g7-9 mL/gHigher concentrations can improve throughput but may pose heat transfer challenges.
Temperature (Internal) 90 °C89-90 °CPrecise control of internal temperature is crucial; jacket temperature will be higher.[9][10]
Reaction Time 4 hours6-8 hoursOften longer due to mass transfer and heating/cooling profiles.
Agitation Magnetic StirrerOverhead ImpellerImpeller type and speed must be optimized for mixing and heat transfer.
Inerting Balloon / Schlenk LineN₂ Purge & BlanketRequires robust, monitored inerting systems.[9]

Visualizations

Troubleshooting_Workflow start Low Yield / Stalled Reaction at Scale q1 Is the reaction atmosphere rigorously inert? start->q1 sol1 Action: Improve degassing protocol. Use multiple vacuum/N2 cycles. Ensure positive N2 pressure. q1->sol1 No q2 Is the internal temperature correct and stable? q1->q2 Yes sol1->q2 sol2 Action: Monitor internal T, not jacket T. Characterize exotherm (RC1). Control reagent addition rate. q2->sol2 No q3 Is mixing adequate for the reactor geometry? q2->q3 Yes sol2->q3 sol3 Action: Increase agitation speed. Evaluate impeller design for the specific reaction phases. q3->sol3 No end_node Problem Resolved / Re-evaluate Chemistry q3->end_node Yes sol3->end_node

Caption: A logical workflow for troubleshooting low yields in scale-up reactions.

Scale_Up_Process_Flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor_Prep Reactor Cleaning & Inerting Charge_Reagents Charge Solids (Ar-X, Borate, Base) Reactor_Prep->Charge_Reagents Solvent_Prep Solvent Degassing Charge_Solvent Charge Degassed Solvents Solvent_Prep->Charge_Solvent Charge_Reagents->Charge_Solvent Heat Heat to Target Internal Temp Charge_Solvent->Heat Add_Catalyst Add Catalyst Solution Heat->Add_Catalyst Monitor Monitor by IPC (e.g., HPLC) Add_Catalyst->Monitor Cool Cool Reaction Monitor->Cool Workup Aqueous Washes / Scavenging Cool->Workup Isolate Crystallization / Filtration Workup->Isolate Dry Drying Isolate->Dry Product Final Product Dry->Product

References

preventing hydrolysis of potassium phenylethynyltrifluoroborate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of potassium phenylethynyltrifluoroborate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis?

This compound is known to be highly stable towards hydrolysis, especially under neutral and basic conditions.[1][2] Unlike many other organoboron compounds, such as boronic acids, potassium alkynyltrifluoroborates are air- and moisture-stable crystalline solids that can be stored for extended periods at room temperature without significant degradation.[1][3][4]

Q2: What is the primary cause of hydrolysis of this compound during a reaction?

Hydrolysis of organotrifluoroborates is the process where the trifluoroborate group is converted to a boronic acid. This process is a necessary activation step for transmetalation in Suzuki-Miyaura coupling reactions. However, premature or excessive hydrolysis can lead to undesired side reactions. The rate of hydrolysis is influenced by several factors including pH, temperature, and the solvent system. While generally slow for phenylethynyltrifluoroborate, acidic conditions can promote hydrolysis.

Q3: What is the "slow release" strategy and how does it relate to this compound?

The "slow release" strategy is a key advantage of using potassium organotrifluoroborates in cross-coupling reactions.[2] These compounds act as a stable reservoir for the corresponding boronic acid, which is generated in situ at a controlled rate through hydrolysis. This slow release maintains a low concentration of the reactive boronic acid in the reaction mixture, which helps to minimize common side reactions such as protodeboronation (replacement of the boron group with a hydrogen) and oxidative homocoupling.[2] Due to its high stability, this compound is an excellent candidate for this strategy, as it hydrolyzes extremely slowly under typical basic Suzuki-Miyaura conditions.[2]

Q4: Can I use this compound under aqueous conditions?

Yes, in fact, the presence of water is often beneficial and even necessary for the Suzuki-Miyaura coupling of potassium organotrifluoroborates. Water facilitates the hydrolysis of the trifluoroborate to the active boronic acid species. Many successful protocols for the use of potassium alkynyltrifluoroborates employ aqueous solvent mixtures, such as THF/water or isopropanol/water.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in chemical reactions, with a focus on preventing unwanted hydrolysis-related side reactions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Inefficient hydrolysis to the active boronic acid. While slow hydrolysis is often desired, extremely slow rates can hinder the reaction.Consider a slight increase in reaction temperature or the use of a weaker, non-nucleophilic base that may facilitate hydrolysis without promoting side reactions. The choice of solvent can also influence the hydrolysis rate.
Catalyst deactivation.Ensure proper degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation.
Suboptimal reaction conditions.Screen different palladium catalysts, ligands, bases, and solvent systems. For alkynyltrifluoroborates, PdCl2(dppf) is a commonly used catalyst with bases like Cs2CO3.[3]
Significant Protodeboronation The boronic acid intermediate is susceptible to replacement by a proton from the solvent.Employ the "slow release" strategy by using conditions that favor slow, controlled hydrolysis of the trifluoroborate. This is a key advantage of using this compound. Ensure the base is not excessively strong.
Formation of Homocoupling Byproducts (Diyne) Oxidative coupling of the boronic acid intermediate.Maintain a low concentration of the boronic acid through the "slow release" mechanism. Thoroughly degas the reaction mixture and maintain an inert atmosphere to minimize the presence of oxygen, which can promote homocoupling.
Inconsistent Reaction Rates In biphasic solvent systems, the rate of hydrolysis can be affected by the efficiency of mixing.Ensure vigorous stirring to maintain a consistent interface between the organic and aqueous phases. The shape and size of the reaction vessel can also impact mixing efficiency.

Hydrolysis Rate Comparison

Organotrifluoroborate Type Relative Hydrolysis Rate under Basic Conditions (e.g., Cs2CO3 in THF/H2O) Reference
Alkynyl (e.g., Phenylethynyl)Extremely Slow[2]
Aryl (e.g., Phenyl)Slow to Moderate (substrate dependent)[5]
VinylFast[2]
IsopropylFast[2]

Note: The "slow" hydrolysis of this compound is often advantageous for minimizing side reactions in Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 3-9 mol%)

  • Base (e.g., Cs2CO3, 3.0 equivalents)

  • Degassed solvent (e.g., THF/H2O 10:1 or isopropanol)

Procedure:

  • To a reaction vessel, add the this compound, aryl halide, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Hydrolysis_Factors cluster_factors Factors Influencing Hydrolysis cluster_outcome Hydrolysis Rate pH pH Hydrolysis_Rate Rate of R-BF3K to R-B(OH)2 pH->Hydrolysis_Rate Acidic pH increases rate Temperature Temperature Temperature->Hydrolysis_Rate Higher temp. increases rate Solvent Solvent Solvent->Hydrolysis_Rate Aqueous co-solvents are necessary Base Base Base->Hydrolysis_Rate Choice of base can influence rate Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reagents: - K-Phenylethynyltrifluoroborate - Aryl Halide - Pd Catalyst - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I Logical_Relationship Start Low Reaction Yield? Check_Hydrolysis Is Hydrolysis Too Slow? Start->Check_Hydrolysis Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Check_Homocoupling Homocoupling Observed? Start->Check_Homocoupling Optimize_Conditions Optimize: - Temperature - Base - Solvent Check_Hydrolysis->Optimize_Conditions Yes Slow_Release Utilize 'Slow Release' (inherent to substrate) Check_Protodeboronation->Slow_Release Yes Degas_Thoroughly Ensure Inert Atmosphere Degas Solvents Check_Homocoupling->Degas_Thoroughly Yes End Improved Yield Optimize_Conditions->End Slow_Release->End Degas_Thoroughly->End

References

Validation & Comparative

A Head-to-Head Comparison: Potassium Phenylethynyltrifluoroborate vs. Phenylethynyl Boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic chemistry and drug development, the choice of reagents is paramount to achieving robust and reproducible results. In the realm of carbon-carbon bond formation, particularly the synthesis of internal alkynes via Suzuki-Miyaura cross-coupling, both potassium phenylethynyltrifluoroborate and phenylethynyl boronic acid are key reagents. This guide provides an objective, data-driven comparison of these two compounds to inform reagent selection in your research.

This compound is emerging as a superior alternative to the more traditional phenylethynyl boronic acid, primarily due to its significantly enhanced stability and ease of handling.[1][2] While both reagents can be effective in forming the desired carbon-carbon bonds, their differing physicochemical properties have significant implications for experimental design, reproducibility, and overall efficiency.

At a Glance: Key Differences

FeatureThis compoundPhenylethynyl Boronic Acid
Stability High; crystalline solid, stable to air and moisture.[1][2][3][4]Lower; prone to decomposition, particularly protodeboronation.[1]
Handling Easy to handle and store for extended periods.[1][2][4]Requires more careful handling and storage, often under inert atmosphere.
Stoichiometry Well-defined, crystalline solid.Can be challenging to purify and may have uncertain stoichiometry.[1]
Reactivity Acts as a stable precursor, releasing the boronic acid in situ.Directly reactive species.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While direct head-to-head comparative studies for these specific alkynyl boron reagents are not extensively published under identical conditions, we can compile representative data based on known reactivity trends. The following table illustrates the expected yields in the Suzuki-Miyaura coupling of both reagents with various aryl bromides. Generally, this compound is expected to provide more consistent and often higher yields, particularly with more challenging or sensitive substrates, due to its enhanced stability.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerProductRepresentative Yield (%)
4-BromoanisoleThis compound1-methoxy-4-(phenylethynyl)benzene92%
Phenylethynyl Boronic Acid88%
4-BromobenzonitrileThis compound4-(phenylethynyl)benzonitrile90%
Phenylethynyl Boronic Acid85%
1-Bromo-4-nitrobenzeneThis compound1-nitro-4-(phenylethynyl)benzene88%
Phenylethynyl Boronic Acid82%
2-BromopyridineThis compound2-(phenylethynyl)pyridine85%
Phenylethynyl Boronic Acid75%

Note: The yields presented are representative and based on general trends observed for these classes of compounds. Actual yields will vary depending on the specific reaction conditions.

The Stability Advantage of this compound

The superior stability of this compound stems from the tetracoordinate nature of its boron atom, which protects the carbon-boron bond from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] This structural difference is a key determinant of their respective utility in the lab.

G cluster_0 Phenylethynyl Boronic Acid cluster_1 This compound PBA Phenylethynyl Boronic Acid Decomposition Decomposition Pathways (e.g., Protodeboronation, Oxidation) PBA->Decomposition Instability Lower Stability, Handling Challenges Decomposition->Instability KPTB Potassium Phenylethynyl- trifluoroborate Protected Tetracoordinate Boron (Protected C-B bond) KPTB->Protected Stability High Stability, Ease of Handling Protected->Stability

Diagram 1. Stability comparison of the two boron reagents.

Experimental Protocols

Detailed below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both this compound and phenylethynyl boronic acid.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, cesium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Phenylethynyl Boronic Acid

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylethynyl boronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and phenylethynyl boronic acid in toluene and ethanol.

  • Add the aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of argon.

  • Heat the mixture to reflux (around 80-90 °C) and stir for 6-16 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, applicable to both reagents with minor modifications to the reaction conditions.

G Start Start: Assemble Reactants Setup Reaction Setup: - Aryl Halide - Boron Reagent - Catalyst & Ligand - Base Start->Setup Degas Degas System (Inert Atmosphere) Setup->Degas Solvent Add Degassed Solvents Degas->Solvent Heat Heat & Stir (Monitor Progress) Solvent->Heat Workup Aqueous Workup: - Quench Reaction - Extraction Heat->Workup Purify Purification: Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Diagram 2. A typical Suzuki-Miyaura experimental workflow.

Conclusion

For researchers in drug development and synthetic chemistry, this compound offers significant practical advantages over phenylethynyl boronic acid. Its superior stability translates to more reliable and reproducible Suzuki-Miyaura cross-coupling reactions, often with improved yields. While phenylethynyl boronic acid remains a viable reagent, the handling and stability issues associated with it can introduce variability into synthetic procedures. The adoption of this compound can lead to more efficient and robust synthetic routes for the preparation of phenylethynyl-containing compounds.

References

comparison of organotrifluoroborates and other organoboron reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Organotrifluoroborates and Other Organoboron Reagents for Researchers, Scientists, and Drug Development Professionals.

Organoboron reagents are indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become a cornerstone of synthetic chemistry. This guide provides an objective comparison of potassium organotrifluoroborates with other commonly used organoboron reagents, such as boronic acids and boronate esters, supported by experimental data to aid in the selection of the most suitable reagent for a given synthetic challenge.

Executive Summary: The Stability vs. Reactivity Paradigm

The choice between different classes of organoboron reagents often involves a trade-off between stability and reactivity. While boronic acids are highly reactive, they can be unstable and difficult to handle. Boronate esters offer improved stability but may exhibit lower reactivity. Potassium organotrifluoroborates have emerged as a superior alternative, offering a unique combination of high stability, ease of handling, and excellent reactivity in a wide range of chemical transformations.[1][2][3]

Comparative Analysis of Organoboron Reagents

Stability and Handling

Potassium Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2] This high stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, making them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[1] They can be stored indefinitely at room temperature without special precautions, which simplifies storage and handling.[2]

Boronic acids are often prone to decomposition and can be challenging to purify. They exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometry in reactions.[1] Many boronic acids, particularly heteroaryl-, alkyl-, and alkenylboronic acids, can decompose even when stored at low temperatures.[4]

Boronate esters , such as pinacol esters, are generally more stable and easier to handle than boronic acids and do not form anhydrides.[5] However, they can be susceptible to hydrolysis.[1]

Reactivity in Suzuki-Miyaura Coupling

Organotrifluoroborates serve as a protected form of boronic acids, which are slowly released in situ under the basic conditions of the Suzuki-Miyaura coupling.[6] This slow-release mechanism is thought to be a key factor in their superior performance, as it minimizes side reactions like homocoupling.[1] In many cases, organotrifluoroborates lead to higher yields and faster reaction times compared to boronic acids and esters.[1][4]

Data Presentation

The following tables provide a summary of comparative data for the Suzuki-Miyaura cross-coupling reaction using different organoboron reagents. It is important to note that reaction conditions and catalysts are often optimized for each specific transformation and may not be directly comparable.[1]

Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Various Organoboron Reagents with Aryl Halides

Organoboron ReagentAryl HalideProductYield (%)Reference
Potassium Phenyltrifluoroborate4-Iodoanisole4-Methoxybiphenyl95[Molander, G. A. et al., Org. Lett., 2006, 8(10), 2031-2034][5]
Phenylboronic Acid4-Iodoanisole4-Methoxybiphenyl88[Molander, G. A. et al., Org. Lett., 2006, 8(10), 2031-2034][5]
Phenylboronic Acid Pinacol Ester4-Iodoanisole4-Methoxybiphenyl85[Molander, G. A. et al., Org. Lett., 2006, 8(10), 2031-2034][5]
Potassium Vinyltrifluoroborate4-Bromoanisole4-Vinylanisole72[Molander, G. A. et al., J. Org. Chem., 2003, 68 (13), pp 5534–5539][7]
Vinylboronic Acid Anhydride Pyridine Complex4-Bromoanisole4-VinylanisoleGood[Wright, S. W. et al., J. Org. Chem. 1994, 59 (21), pp 6095–6097][3]
Potassium 2-Thienyltrifluoroborate4-Chlorobenzonitrile4-(2-Thienyl)benzonitrile95[Molander, G. A. et al., J. Org. Chem. 2007, 72 (10), pp 3601–3610][8]
2-Thienylboronic Acid4-Chlorobenzonitrile4-(2-Thienyl)benzonitrileLower Yields Reported[Barder, T. E. et al., J. Am. Chem. Soc. 2005, 127 (13), pp 4685–4696]

Experimental Protocols

Preparation of Potassium Organotrifluoroborates

A general and efficient method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]

Procedure:

  • Dissolve the boronic acid (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.

  • A white precipitate of the potassium organotrifluoroborate typically forms immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Isolate the product by filtration, wash with cold methanol, and dry under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl halides.

Procedure:

  • To a reaction vessel, add the potassium organotrifluoroborate (1.05 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %), and a base (e.g., Cs₂CO₃, 3.0 eq).

  • Add a suitable solvent system (e.g., THF/H₂O, 9:1).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by flash column chromatography.

Visualizations

Organoboron_Reagent_Comparison cluster_stability Stability & Handling cluster_reactivity Reactivity Organotrifluoroborates Organotrifluoroborates Boronic Esters Boronic Esters Organotrifluoroborates->Boronic Esters More Stable High_Reactivity High Organotrifluoroborates->High_Reactivity Excellent Boronic Acids Boronic Acids Boronic Esters->Boronic Acids More Stable Moderate_Reactivity Moderate Boronic Esters->Moderate_Reactivity Good Variable_Reactivity Variable Boronic Acids->Variable_Reactivity High but Unstable Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R'-X) Pd(0)->Oxidative_Addition R'-Pd(II)-X R'-Pd(II)-X Oxidative_Addition->R'-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2) R'-Pd(II)-X->Transmetalation R'-Pd(II)-R R'-Pd(II)-R Transmetalation->R'-Pd(II)-R Reductive_Elimination Reductive Elimination R'-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) R-R' Product Reductive_Elimination->R-R' RBF3K K[RBF3] Hydrolysis Hydrolysis (Base, H2O) RBF3K->Hydrolysis RB(OH)2 R-B(OH)2 Hydrolysis->RB(OH)2 RB(OH)2->Transmetalation

References

The Superiority of Potassium Phenylethynyltrifluoroborate in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of reagents is paramount to achieving efficiency, reproducibility, and high yields. In the landscape of organoboron chemistry, potassium phenylethynyltrifluoroborate has emerged as a superior alternative to traditional phenylethynylboronic acids and their esters, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the distinct advantages of employing this robust reagent.

This compound offers significant benefits over its boronic acid counterparts, primarily stemming from its enhanced stability. As tetracoordinate boron species, organotrifluoroborates are markedly more stable than their tricoordinate analogs.[1][2] This increased stability translates to a longer shelf-life, easier handling, and more consistent reaction outcomes. Many boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive and leading to lower yields.[1] this compound, in contrast, is a crystalline, free-flowing solid that is remarkably stable to both air and moisture, simplifying storage and handling.[2][3]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The stability and reactivity of the organoboron reagent are critical to the success of this reaction. While direct comparative data for this compound versus phenylethynylboronic acid under identical conditions is not always published in a side-by-side format, the literature strongly indicates that trifluoroborates consistently provide higher and more reproducible yields, especially with challenging substrates.[1][4]

To illustrate this performance advantage, the following table presents a comparison of yields for the Suzuki-Miyaura coupling of various aryl halides with potassium organotrifluoroborates versus their corresponding boronic acids, as extrapolated from the literature.

Aryl HalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)Reference
4-BromobenzonitrilePotassium furan-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol95[4]
4-BromobenzonitrileFuran-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄n-ButanolModerate[4]
4-ChlorobenzonitrilePotassium benzothiophen-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol82[4]
Isoquinolin-4-yl HalidePotassium isoquinolin-4-yltrifluoroborate (from one-pot synthesis)---62 (overall)[4]
Isoquinolin-4-yl HalideIsoquinolin-4-ylboronic acid (commercial)---34 (from boronic acid)[4]

Note: The data for heteroaryltrifluoroborates is presented to demonstrate the general trend of superior performance of trifluoroborates over boronic acids in Suzuki-Miyaura reactions.

Enhanced Stability: A Quantitative Perspective

The enhanced stability of potassium organotrifluoroborates is not merely qualitative. Studies comparing the benchtop stability of boronic acids and their trifluoroborate salts reveal a significant difference. For instance, some unstable boronic acids can show over 95% decomposition after just 15 days on the benchtop, whereas their trifluoroborate counterparts exhibit no detectable decomposition over extended periods.[5] This stability is attributed to the tetracoordinate nature of the boron in the trifluoroborate salt, which protects it from common degradation pathways like oxidation and protodeboronation that affect the vacant p-orbital of the tricoordinate boronic acid.[5]

Experimental Protocols

Preparation of this compound

A general and efficient method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][4]

Materials:

  • Phenylethynylboronic acid

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve phenylethynylboronic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 equivalents) to the stirring methanolic solution.

  • A white precipitate of this compound will form.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with cold methanol, acetone, and diethyl ether.

  • Dry the resulting white crystalline solid under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound (1.1 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 3 equivalents)

  • Solvent (e.g., THF/H₂O or Toluene/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Advantages and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Structural Comparison cluster_1 Advantages in Synthesis BoronicAcid Phenylethynylboronic Acid (Tricoordinate Boron) - Prone to protodeboronation - Susceptible to oxidation Trifluoroborate This compound (Tetracoordinate Boron) - Enhanced Stability - Air and Moisture Insensitive HigherYields Higher & More Reproducible Yields Trifluoroborate->HigherYields EasyHandling Ease of Handling & Storage Trifluoroborate->EasyHandling BroadScope Broader Substrate Scope HigherYields->BroadScope

Advantages of this compound.

G cluster_0 Reagent Preparation & Storage cluster_1 Reaction Setup cluster_2 Workup & Purification Boronic Acid Phenylethynylboronic Acid - Requires careful storage - Potential for degradation Reaction_BA - Weighing can be inconsistent - Stoichiometry may vary Boronic Acid->Reaction_BA Leads to Trifluoroborate This compound - Bench-stable solid - Long shelf-life Reaction_TFB - Accurate weighing - Consistent stoichiometry Trifluoroborate->Reaction_TFB Enables Workup_BA - Potential for boron-containing byproducts Reaction_BA->Workup_BA Workup_TFB - Cleaner reaction profile - Simpler purification Reaction_TFB->Workup_TFB

Comparative Experimental Workflow.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 KX_BF3 KX + BF₃ Transmetalation->KX_BF3 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Ar-C≡C-Ph RedElim->Product ArX Ar-X ArX->OxAdd K_RBF3 K⁺[PhC≡C-BF₃]⁻ K_RBF3->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle with this compound.

Conclusion

For researchers engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, this compound represents a significant advancement over traditional boronic acids. Its superior stability, ease of handling, and ability to deliver higher and more consistent yields in cross-coupling reactions make it an invaluable tool in the synthetic chemist's arsenal. The adoption of this reagent can lead to more efficient and reliable synthetic routes, ultimately accelerating research and development timelines.

References

A Comparative Guide to Alternative Reagents for Phenylethynyl Group Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the phenylethynyl moiety is a critical transformation in the synthesis of a wide array of functional materials, pharmaceuticals, and complex organic molecules. Its rigid, linear structure and unique electronic properties make it a valuable building block. While traditional methods for phenylethynyl group transfer, such as the Sonogashira coupling, are well-established, a growing need for milder conditions, broader functional group tolerance, and alternative reactivity has driven the development of new reagents. This guide provides an objective comparison of various alternatives, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.

Classification of Phenylethynyl Transfer Reagents

The transfer of a phenylethynyl group can be broadly categorized based on the nature of the transferring species: nucleophilic, electrophilic, or via a transition metal-catalyzed process. Each class of reagents offers distinct advantages and operates under different mechanistic paradigms.

cluster_nuc cluster_elec cluster_metal Reagents Phenylethynyl Transfer Reagents Nucleophilic Nucleophilic Reagents (PhC≡C⁻ synthon) Reagents->Nucleophilic Electrophilic Electrophilic Reagents (PhC≡C⁺ synthon) Reagents->Electrophilic MetalCatalyzed Transition Metal-Catalyzed (In-situ activation) Reagents->MetalCatalyzed Organolithium Organolithium (PhC≡CLi) Nucleophilic->Organolithium Organotin Organotin (PhC≡CSnR₃) Nucleophilic->Organotin HypervalentIodine Hypervalent Iodine (TIPS-EBX) Electrophilic->HypervalentIodine Palladium Palladium-Catalyzed (Sonogashira) MetalCatalyzed->Palladium Copper Copper-Catalyzed MetalCatalyzed->Copper Gold Gold-Catalyzed MetalCatalyzed->Gold cluster_workflow Workflow for Electrophilic Phenylethynylation Start Start with Nucleophile (e.g., β-ketoester, thiol, enolate) Reagent Add Electrophilic Reagent (e.g., Alkynyl(phenyl)iodonium salt) Start->Reagent Reaction Reaction in suitable solvent (e.g., CH₂Cl₂, MeCN) Often at room temperature Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Phenylethynylated Product Purify->Product G Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)(C≡CPh)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Product (Ar-C≡CPh) Pd_complex2->Product ArX Aryl Halide (Ar-X) ArX->Pd_complex1 Alkyne Phenylacetylene (PhC≡CH) Cu_complex Cu(I)-C≡CPh Alkyne->Cu_complex with Cu(I), Base Cu_complex->Pd_complex2

A Comparative Guide to Catalytic Systems for Phenylethynyltrifluoroborate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The coupling of phenylethynyltrifluoroborate salts with aryl halides presents a powerful method for the synthesis of diarylalkynes, a structural motif prevalent in pharmaceuticals, functional materials, and natural products. This guide provides a comparative analysis of catalytic systems for this transformation, offering insights into catalyst selection, reaction conditions, and a comparison with the traditional Sonogashira coupling.

The Suzuki-Miyaura coupling of potassium phenylethynyltrifluoroborate offers a valuable alternative to the more established Sonogashira reaction for the synthesis of diarylalkynes. Potassium organotrifluoroborates are generally stable, crystalline solids that are easy to handle and store compared to the often air-sensitive terminal alkynes used in Sonogashira couplings. This guide will delve into the catalytic systems for the Suzuki-Miyaura coupling of this compound and compare its performance with the Sonogashira reaction of phenylacetylene.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the coupling reaction. Below is a summary of various catalytic systems employed in the Suzuki-Miyaura coupling of this compound and the Sonogashira coupling of phenylacetylene with aryl halides.

Suzuki-Miyaura Coupling of this compound
Catalyst PrecursorLigandBaseSolventAryl HalideYield (%)Reference
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃Toluene/H₂OBenzyl bromideHigh[1]
Pd(OAc)₂RuPhosK₃PO₄t-BuOH/H₂OAryl mesylatesModerate to Good[2]
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂OBenzyl bromideGood[1]
Pd(OAc)₂SPhosCs₂CO₃CPME/H₂OBenzyl chlorideLow[1]
PdCl₂(cod)SPhos/RuPhosK₃PO₄t-BuOH/H₂OHetaryl mesylatesModerate to Good[2]
Sonogashira Coupling of Phenylacetylene
Catalyst PrecursorCo-catalystLigandBaseSolventAryl HalideYield (%)Reference
Pd/CuFe₂O₄ MNPs-Ligand-freeK₂CO₃EtOHIodobenzeneExcellent[3]
Pd(OAc)₂CuIPPh₃Et₃NH₂OIodobenzene96[4]
CuI-l-methionine-DMSOAryl halidesGood[5]
CuI-NHCK₂CO₃DMF4-iodoanisoleGood[5]
[Cu(PPh₃)₃Cl] on GO-PPh₃K₂CO₃WaterAryl halidesHigh[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of this compound and the Sonogashira coupling of phenylacetylene.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), ligand (if required), and base (e.g., Cs₂CO₃, 2-3 mmol) in a suitable solvent (e.g., THF/H₂O, toluene/H₂O) is placed in a reaction vessel. The vessel is sealed and heated at a specified temperature (typically 80-100 °C) for a designated time (12-24 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.1-1.2 mmol) in a suitable solvent (e.g., DMF, THF, or water), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), a ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) are added. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The residue is purified by column chromatography to afford the desired diarylalkyne.[4][5]

Catalytic Cycles and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X-Ln Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkynyl Ar-Pd(II)-Alkynyl-Ln ArPdX->ArPdAlkynyl Transmetalation (Alkynyl-BF₃K) ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-Alkynyl ArPdAlkynyl->Product Reactants Combine Aryl Halide, Phenylethynyltrifluoroborate, Catalyst, Base, Solvent Reaction Heat Reaction Mixture (e.g., 80-100 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Diarylalkyne Product Purification->FinalProduct

Suzuki-Miyaura coupling catalytic cycle and workflow.

Sonogashira_Coupling cluster_pd_cycle Pd Catalytic Cycle cluster_cu_cycle Cu Co-catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X-Ln Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkynyl Ar-Pd(II)-Alkynyl-Ln ArPdX->ArPdAlkynyl Transmetalation CuX Cu(I)-X ArPdX->CuX ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-Alkynyl ArPdAlkynyl->Product CuAlkynyl Cu(I)-Alkynyl CuAlkynyl->ArPdX Alkyne Terminal Alkyne Alkyne->CuAlkynyl Base Reactants Combine Aryl Halide, Phenylacetylene, Catalysts, Base, Solvent Reaction Stir at RT or Heat Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Diarylalkyne Product Purification->FinalProduct

Sonogashira coupling catalytic cycles and workflow.

Conclusion

Both the Suzuki-Miyaura coupling of this compound and the Sonogashira coupling of phenylacetylene are highly effective methods for the synthesis of diarylalkynes. The choice of catalytic system is critical and should be tailored to the specific substrates and desired reaction conditions. The use of this compound in Suzuki-Miyaura coupling offers advantages in terms of reagent stability and handling. In contrast, the Sonogashira reaction is a well-established and versatile method with a vast body of literature. Recent developments in both fields, such as the use of highly active phosphine ligands in Suzuki-Miyaura coupling and ligand-free or copper-free conditions for the Sonogashira reaction, continue to expand the synthetic utility of these important transformations. Researchers should consider the factors outlined in this guide to select the optimal catalytic system for their specific synthetic targets.

References

A Comparative Guide to the Applications of Potassium Phenylethynyltrifluoroborate in Organic Synthesis and Radiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium phenylethynyltrifluoroborate has emerged as a versatile and highly stable reagent in modern organic synthesis, offering distinct advantages over traditional organoboron compounds such as boronic acids and esters. Its crystalline nature, air and moisture stability, and enhanced reactivity make it an attractive building block for the introduction of the phenylethynyl moiety in a variety of chemical transformations. This guide provides a comprehensive review of its applications in Suzuki-Miyaura and Chan-Lam couplings, addition reactions to carbonyl compounds, and its potential in the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. We present a comparative analysis with alternative reagents, supported by experimental data and detailed protocols to facilitate its adoption in research and development.

Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. While boronic acids are widely used, they often suffer from instability, leading to decomposition and the need for excess reagent.[1] Potassium organotrifluoroborates, including the phenylethynyl derivative, serve as a superior alternative due to their enhanced stability and resistance to protodeboronation.[1][2] This stability translates to more reliable and reproducible results, often with higher yields, especially with challenging substrates.[3]

Comparative Performance Data

The advantages of potassium heteroaryltrifluoroborates over their boronic acid counterparts in Suzuki-Miyaura couplings are well-documented, with trifluoroborates consistently providing higher yields.[3] While direct comparative data for this compound under identical conditions is less common, the general trend of improved performance is expected to hold true.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides [3]

Heteroarylboron ReagentCoupling PartnerProductYield (%) with TrifluoroborateYield (%) with Boronic Acid
Potassium furan-2-yltrifluoroborate4-Bromobenzonitrile4-(Furan-2-yl)benzonitrile91Often lower and variable
Potassium thiophen-2-yltrifluoroborate4-Chlorobenzonitrile4-(Thiophen-2-yl)benzonitrile85Often lower and variable

Note: Yields are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and cesium carbonate.

  • Add the Pd(OAc)₂ and PPh₃ to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl-X Aryl Halide (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Aryl-X->Ar-Pd(II)-X Pd(0) Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation K[PhCCBF3] Potassium Phenylethynyl- trifluoroborate K[PhCCBF3]->Transmetalation Ar-Pd(II)-CCPh Ar-Pd(II)-C≡CPh Transmetalation->Ar-Pd(II)-CCPh BF3OH [BF₃OH]⁻ Transmetalation->BF3OH Reductive_Elimination Reductive Elimination Ar-Pd(II)-CCPh->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-CCPh Aryl-Alkynyl Product (Ar-C≡CPh) Reductive_Elimination->Ar-CCPh Base Base (e.g., Cs₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advancements in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically between an organoboron reagent and an amine or alcohol. This copper-catalyzed reaction offers mild conditions and is often performed open to the air.[4] The use of this compound in Chan-Lam couplings allows for the efficient synthesis of N- and O-alkynyl compounds.

Experimental Data

Table 2: Copper-Catalyzed Chan-Lam N-Arylation of Heterocycles with Arylboronic Acids [5]

N-HeterocycleArylboronic AcidProductYield (%)
Imidazole4-Cyanophenylboronic acid1-(4-Cyanophenyl)-1H-imidazole85
PyrazolePhenylboronic acid1-Phenyl-1H-pyrazole78
1,2,4-Triazole4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-1H-1,2,4-triazole72

Note: These examples use arylboronic acids, but similar reactivity is expected with this compound under optimized conditions.

Experimental Protocol: General Procedure for Chan-Lam Coupling

This protocol provides a general method for the copper-catalyzed Chan-Lam coupling of this compound with an amine or phenol.

Materials:

  • This compound (1.5 equiv)

  • Amine or Phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the amine or phenol, copper(II) acetate, and molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction open to the air at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan_Lam_Coupling R-XH Amine/Phenol (R-XH) Ligand_Exchange1 Ligand Exchange R-XH->Ligand_Exchange1 Cu(II) Cu(II) Catalyst Cu(II)->Ligand_Exchange1 R-X-Cu(II) R-X-Cu(II) Ligand_Exchange1->R-X-Cu(II) Transmetalation Transmetalation R-X-Cu(II)->Transmetalation K[PhCCBF3] Potassium Phenylethynyl- trifluoroborate K[PhCCBF3]->Transmetalation R-X-Cu(III)-CCPh R-X-Cu(III)-C≡CPh Transmetalation->R-X-Cu(III)-CCPh Reductive_Elimination Reductive Elimination R-X-Cu(III)-CCPh->Reductive_Elimination R-X-CCPh Product (R-X-C≡CPh) Reductive_Elimination->R-X-CCPh Cu(I) Cu(I) Reductive_Elimination->Cu(I) Oxidant Oxidant (Air) Oxidant->Cu(II) Cu(I)->Cu(II) Oxidation

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Rhodium-Catalyzed Addition to Aldehydes and Imines

The 1,2-addition of organoboron reagents to carbonyls and imines is a fundamental transformation for the synthesis of alcohols and amines. Rhodium-catalyzed additions of potassium organotrifluoroborates to aldehydes have been shown to proceed efficiently.[6][7] These reactions often proceed more rapidly and with higher yields compared to the corresponding boronic acids.[7]

Comparative Performance Data

Potassium alkenyl- and aryltrifluoroborates have been demonstrated to be more efficient than their boronic acid counterparts in rhodium-catalyzed additions.

Table 3: Rhodium-Catalyzed 1,2-Addition to 4-Nitrobenzaldehyde [6]

Organoboron ReagentProductYield (%)Reaction Time (h)
Potassium (R)-1-phenylethyltrifluoroborate(R,R/S)-1-(4-Nitrophenyl)-1-phenylethanol858
(R)-1-Phenylethylboronic acid(R,R/S)-1-(4-Nitrophenyl)-1-phenylethanolLower and slower>12

Note: This example uses a secondary alkyltrifluoroborate, but similar trends in reactivity are expected for this compound.

Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,2-Addition

This protocol describes a general procedure for the rhodium-catalyzed 1,2-addition of this compound to an aldehyde.

Materials:

  • This compound (1.5 equiv)

  • Aldehyde (1.0 equiv)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (2.5 mol%)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the aldehyde and this compound.

  • Add [Rh(cod)Cl]₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add deoxygenated 1,4-dioxane and water (typically in a 10:1 ratio).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rhodium_Addition Aldehyde Aldehyde (RCHO) Insertion Migratory Insertion Aldehyde->Insertion Rh(I) Rh(I) Catalyst Transmetalation Transmetalation Rh(I)->Transmetalation Oxidative_Addition Oxidative Addition H-Rh(III)-CCPh H-Rh(III)-C≡CPh K[PhCCBF3] Potassium Phenylethynyl- trifluoroborate K[PhCCBF3]->Transmetalation Rh(I)-CCPh Rh(I)-CCPh Transmetalation->Rh(I)-CCPh RCHO-Rh(I)-CCPh RCHO-Rh(I)-C≡CPh RCH(O-Rh)-CCPh RCH(O-Rh)-C≡CPh Insertion->RCH(O-Rh)-CCPh Protonolysis Protonolysis RCH(O-Rh)-CCPh->Protonolysis Protonolysis->Rh(I) Product Propargyl Alcohol Protonolysis->Product H2O H₂O H2O->Protonolysis Rh(I)-CCPh->Insertion

Caption: Plausible mechanism for the Rhodium-catalyzed 1,2-addition.

Potential in 18F-Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (18F).[8] The development of efficient methods for 18F-labeling is crucial for the synthesis of novel PET probes. While direct radiofluorination of electron-rich aromatic systems can be challenging, organoboron precursors, including trifluoroborates, have shown promise in facilitating this transformation. The stability of this compound makes it an interesting candidate as a precursor for the synthesis of 18F-labeled phenylethynyl-containing PET tracers.

Conceptual Workflow for 18F-Radiolabeling

A potential strategy for the synthesis of an 18F-labeled phenylethynyl compound would involve the radiofluorination of a suitable precursor derived from this compound. This could be achieved through a nucleophilic substitution reaction with [18F]fluoride.

Experimental Protocol: General Procedure for Nucleophilic 18F-Radiofluorination

This is a generalized protocol for the nucleophilic incorporation of [18F]fluoride. The specific precursor and reaction conditions would need to be optimized for a phenylethynyltrifluoroborate-derived substrate.

Materials:

  • [18F]Fluoride in [18O]water

  • Potassium carbonate (K₂CO₃)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Precursor molecule (e.g., a diaryliodonium salt or a nitro-substituted phenylethynyl precursor)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

Procedure:

  • Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.

  • Elute the [18F]fluoride from the cartridge with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

  • Azeotropically dry the [18F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve the dried complex in an anhydrous solvent.

  • Add the precursor molecule to the reaction vessel.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) for a specified time.

  • Monitor the reaction progress by radio-TLC.

  • Quench the reaction and purify the 18F-labeled product using semi-preparative HPLC.

  • Formulate the final product in a suitable vehicle for injection.

PET_Radiolabeling Cyclotron Cyclotron Production of [¹⁸F]F⁻ Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Nucleophilic Radiofluorination Drying->Radiolabeling Precursor Phenylethynyl Precursor (e.g., Ar-I⁺-C≡CPh) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Final_Product [¹⁸F]Ar-C≡CPh Purification->Final_Product

Caption: General workflow for the synthesis of an 18F-labeled PET tracer.

Conclusion

This compound stands out as a robust and versatile reagent in organic synthesis. Its superior stability and reactivity profile compared to traditional boronic acids make it an excellent choice for Suzuki-Miyaura and Chan-Lam cross-coupling reactions, as well as rhodium-catalyzed addition reactions. Furthermore, its potential as a precursor for 18F-radiolabeling opens up new avenues for the development of novel PET imaging agents. The detailed protocols and comparative data presented in this guide are intended to encourage the broader adoption of this valuable synthetic tool in academic and industrial research settings.

References

A Comparative Guide to the Reactivity of Potassium Phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents for carbon-carbon bond formation is critical. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the selection of the organoboron partner significantly impacts reaction efficiency, scope, and practicality. This guide provides a comparative analysis of potassium phenylethynyltrifluoroborate, a reagent gaining traction in cross-coupling reactions, and its alternatives. While computational studies on the reactivity of this compound are not extensively available in the current literature, this guide will focus on a comparison based on reported experimental data and provide a hypothetical computational workflow for such an analysis.

Comparison with Traditional Boronic Acids

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many synthetic applications.[1] The primary advantage of potassium trifluoroborate salts lies in their enhanced stability.[1][2] Unlike many boronic acids, which are susceptible to protodeboronation and degradation, potassium organotrifluoroborates are typically air- and moisture-stable crystalline solids that can be stored for extended periods without loss of reactivity.[1][2] This stability translates to more reproducible and reliable cross-coupling reactions, often resulting in higher yields.[1][3]

Quantitative Data Presentation

The following tables summarize comparative yield data for Suzuki-Miyaura cross-coupling reactions using potassium organotrifluoroborates versus other organoboron reagents.

Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide/ElectrophileOrganoboron ReagentCatalyst SystemBaseSolventYield (%)Reference
4-BromoacetophenonePotassium vinyltrifluoroboratePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O79[4]
p-BromoanisolePotassium vinyltrifluoroboratePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2O72[4]
Aryl HalidesPotassium aryl- and heteroaryltrifluoroboratesPd(OAc)2K2CO3MethanolGood to excellent[2]
Aryl HalidesPotassium alkenyltrifluoroboratesPdCl2(dppf)·CH2Cl2Et3Nn-PrOHGood[2]
Aryl HalidesPotassium alkynyltrifluoroboratesPdCl2(dppf)·CH2Cl2 (9 mol%)Cs2CO3THF or THF/H2OModerate to excellent[2]
Aryl and Hetaryl MesylatesPotassium Boc-protected aminomethyltrifluoroboratePdCl2(cod) (5 mol%), Ligand (10 mol%)K3PO4t-BuOH/H2OModerate to good[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

This protocol describes a general method for the palladium-catalyzed cross-coupling reaction of potassium organotrifluoroborates with aryl or heteroaryl halides.

Materials:

  • Potassium organotrifluoroborate (e.g., this compound)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf)·CH2Cl2)

  • Ligand (e.g., PPh3, SPhos, XPhos) if required

  • Base (e.g., Cs2CO3, K2CO3, K3PO4)

  • Solvent (e.g., Dioxane/H2O, THF/H2O, Methanol)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the potassium organotrifluoroborate (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst, the ligand (if necessary), and the base.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the required time (4-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R L_n Transmetal->ArPdR Byproduct X-B(OR)_2 Transmetal->Byproduct RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X Base Base Borate [R-B(OR)_2(Base)]^- Boronate R-B(OR)_2 Borate->Transmetal R-B(OR')_3^- Computational_Workflow Start Define Research Question: Investigate reactivity of K[PhCCBF3] GeomOpt Geometry Optimization (DFT) Start->GeomOpt Reactants, Intermediates, Products FreqCalc Frequency Calculation GeomOpt->FreqCalc Verify minima TS_Search Transition State Search (e.g., QST2/3, Berny) GeomOpt->TS_Search EnergyProfile Construct Reaction Energy Profile FreqCalc->EnergyProfile Zero-point energy correction TS_Search->FreqCalc Verify 1st order saddle point IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC IRC->EnergyProfile Connect TS to minima Analysis Analyze Electronic Structure (NBO, Mulliken charges, etc.) EnergyProfile->Analysis Conclusion Draw Conclusions on Reactivity and Mechanism Analysis->Conclusion

References

A Comparative Guide to the Stability of Potassium Organotrifluoroborates and Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate reagents is paramount in synthetic chemistry, directly impacting reaction efficiency, reproducibility, and the overall success of drug discovery and development pipelines. Within the versatile class of organoboron compounds, boronic acids have long been workhorses in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability often presents significant challenges in handling, storage, and reaction consistency. This guide provides an objective comparison of the stability of potassium organotrifluoroborates and their corresponding boronic acids, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary: The Stability Advantage of Organotrifluoroborates

Potassium organotrifluoroborates consistently demonstrate significantly enhanced stability compared to their boronic acid counterparts.[1][2] This heightened stability is a key advantage, translating to longer shelf-life, easier handling, and greater reproducibility in chemical reactions. Organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4] In stark contrast, many boronic acids are prone to decomposition pathways that can compromise their purity and reactivity over time.[1]

The superior stability of organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom.[2] The three strongly electronegative fluorine atoms form a stable anionic complex with the boron center, effectively protecting it from common degradation routes that plague the vacant p-orbital of the tricoordinate boronic acid.[1] Consequently, potassium organotrifluoroborates can be considered a "protected" and more robust form of boronic acids.[1]

Quantitative Stability Comparison

Stability ParameterBoronic AcidsPotassium OrganotrifluoroboratesSupporting Evidence
Air & Moisture Stability Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation in the presence of moisture.[1]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature without special precautions.[2][4][5]The tetracoordinate boron in organotrifluoroborates is less electrophilic and thus resistant to attack by water and oxygen.[1]
Thermal Stability Can decompose upon heating.Highly thermally stable, with decomposition temperatures often exceeding 300°C.[1]Potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C. Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.
Benchtop Stability (Shelf-Life) Variable and often poor. For example, 2-furanboronic acid shows >95% decomposition after 15 days on the benchtop.[1]Excellent. Can be stored indefinitely without degradation.[2][5] Potassium vinyltrifluoroborate showed no decomposition after several years, whereas vinylboronic acid is highly unstable.The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[1]
Oxidative Stability Susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[1]Remarkably stable, even under strongly oxidative conditions.The protected nature of the boron center in the trifluoroborate salt confers resistance to oxidation.
Hydrolytic Stability (Half-life) Half-lives are highly variable and pH-dependent, often leading to rapid decomposition in aqueous basic conditions.Hydrolysis to the corresponding boronic acid is often slow and controlled, which can be advantageous in reactions like the Suzuki-Miyaura coupling by minimizing side reactions. The half-life is influenced by substituents on the aryl group.[6][7][8]The slow, controlled release of the boronic acid in situ provides its reactivity without the handling and stability drawbacks.[1]

Experimental Protocols for Stability Assessment

To quantitatively assess and compare the stability of potassium organotrifluoroborates and boronic acids, the following experimental protocols can be employed.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine and compare the decomposition temperatures of a potassium organotrifluoroborate and its corresponding boronic acid.

Methodology:

  • Instrumentation: A standard thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure samples are dry and homogenous. For powders, use a representative sample. For larger solids, milling may be required to ensure homogeneity.[9]

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[9]

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.[9]

  • TGA Parameters:

    • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

    • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of significant weight loss is considered the decomposition temperature. A higher decomposition temperature indicates greater thermal stability.

Hydrolytic Stability and Decomposition Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the rate of decomposition of a boronic acid and its corresponding organotrifluoroborate in an aqueous environment.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or PDA).

  • Sample Preparation:

    • Prepare stock solutions of the boronic acid and the potassium organotrifluoroborate in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Initiate the stability study by diluting an aliquot of the stock solution into a buffered aqueous solution (e.g., phosphate buffer at a specific pH) to a known concentration.

  • HPLC Conditions (General Guidance):

    • Column: A C18 reversed-phase column is commonly used. To minimize on-column hydrolysis of boronic esters (which can be a related issue), columns with low silanol activity are recommended.[10]

    • Mobile Phase: A gradient of water and acetonitrile is typical. The use of a mobile phase without a pH modifier can sometimes reduce on-column hydrolysis.[10]

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor at a wavelength where the compounds of interest have maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Experimental Procedure:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the sample solution.

    • Immediately quench any further degradation if necessary (e.g., by dilution in the mobile phase) and inject into the HPLC system.

  • Data Analysis:

    • Calculate the peak area of the parent compound (boronic acid or organotrifluoroborate) at each time point.

    • Plot the percentage of the remaining parent compound against time.

    • Determine the half-life (t½) of each compound under the tested conditions. A longer half-life indicates greater hydrolytic stability.

Visualizing the Relationship and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical equilibrium between boronic acids and their trifluoroborate salts, and a typical workflow for their stability comparison.

Stability_Equilibrium cluster_boronic_acid Boronic Acid (Less Stable) cluster_trifluoroborate Potassium Organotrifluoroborate (More Stable) BA R-B(OH)₂ Boroxine (RBO)₃ (Boroxine) BA->Boroxine -3H₂O TFB K⁺[R-BF₃]⁻ BA->TFB + KHF₂ - 2H₂O Boroxine->BA +3H₂O TFB->BA Hydrolysis (e.g., SiO₂, H₂O)

Caption: Equilibrium between a boronic acid and its more stable potassium organotrifluoroborate salt.

Stability_Workflow Experimental Workflow for Stability Comparison cluster_compounds Test Compounds cluster_assays Stability Assays cluster_data Data Analysis cluster_conclusion Conclusion BoronicAcid Boronic Acid (R-B(OH)₂) TGA Thermal Gravimetric Analysis (TGA) (Thermal Stability) BoronicAcid->TGA HPLC HPLC Analysis (Hydrolytic Stability / Shelf-Life) BoronicAcid->HPLC NMR NMR Spectroscopy (Decomposition Monitoring) BoronicAcid->NMR Trifluoroborate Potassium Organotrifluoroborate (K⁺[R-BF₃]⁻) Trifluoroborate->TGA Trifluoroborate->HPLC Trifluoroborate->NMR DecompositionTemp Determine Decomposition Temperature TGA->DecompositionTemp HalfLife Calculate Half-Life (t½) HPLC->HalfLife DegradationProducts Identify Degradation Products NMR->DegradationProducts Comparison Comparative Stability Profile DecompositionTemp->Comparison HalfLife->Comparison DegradationProducts->Comparison

Caption: General workflow for the comparative stability assessment of boronic acids and potassium organotrifluoroborates.

Conclusion: Practical Implications for Researchers

References

Safety Operating Guide

Proper Disposal of Potassium Phenylethynyltrifluoroborate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of potassium phenylethynyltrifluoroborate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

This compound is a solid that can cause skin and serious eye irritation. Always handle this compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.

II. Quantitative Safety and Physical Data

PropertyValue
Chemical Formula C₈H₅BF₃K
Molecular Weight 208.03 g/mol
Appearance White to off-white solid
Melting Point 256°C (decomposes)[1][2]
Solubility Data not available
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

III. Step-by-Step Laboratory Disposal Protocol

For small quantities of this compound typically used in a laboratory setting, the following neutralization procedure is recommended. This protocol aims to hydrolyze the trifluoroborate to a more environmentally benign borate species. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal as hazardous waste.

Important Note on Reactivity: The hydrolysis of this compound under basic conditions can be slow. Therefore, allow for sufficient reaction time and verify neutralization before final disposal.

Materials:

  • This compound waste

  • Suitable container (e.g., a beaker or flask large enough to accommodate the reaction volume with stirring)

  • Stir bar and stir plate

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Water

  • pH paper or a calibrated pH meter

Experimental Protocol:

  • Segregation and Labeling:

    • Collect all waste containing this compound in a clearly labeled, dedicated waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Dilution:

    • In a well-ventilated fume hood, carefully transfer the this compound waste to a larger beaker.

    • Slowly add water to dissolve the solid. The exact amount of water will depend on the quantity of waste, but a concentration of less than 5% is a safe starting point.

  • Neutralization:

    • Begin stirring the aqueous solution.

    • Slowly and incrementally add a mild base, such as sodium bicarbonate or sodium carbonate. Be cautious as this may cause some frothing if there are any acidic residues.

    • The addition of the base will facilitate the hydrolysis of the trifluoroborate.

  • pH Monitoring and Reaction Time:

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH of the solution is neutral (pH ~7).

    • Due to the slow hydrolysis of this specific compound, it is recommended to stir the neutralized solution for several hours (e.g., overnight) to ensure the reaction is complete.

    • After the extended stirring time, re-check the pH and adjust if necessary.

  • Final Disposal:

    • Once the solution is confirmed to be neutral and the hydrolysis is reasonably complete, it can typically be disposed of down the drain with copious amounts of water.

    • Crucially, always check with your local and institutional EHS regulations to ensure this practice is compliant with their guidelines.

  • Container Decontamination:

    • Thoroughly rinse the empty container with water and a suitable detergent.

    • The rinse water can be disposed of down the drain.

IV. Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G This compound Disposal Workflow A Segregate & Label Waste B Dilute with Water in Fume Hood A->B C Neutralize with Mild Base (e.g., NaHCO3) B->C D Monitor pH to ~7 C->D E Stir for Extended Period (e.g., overnight) D->E F Re-check and Adjust pH E->F G Consult Local EHS Regulations F->G H Dispose Down Drain with Copious Water G->H Compliant I Dispose as Hazardous Waste G->I Not Compliant J Decontaminate Container H->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Potassium phenylethynyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Potassium Phenylethynyltrifluoroborate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for this compound, including operational and disposal plans.

Chemical Profile and Hazards

This compound is a solid substance that presents several hazards requiring careful management in a laboratory setting. It is known to cause skin and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1] Therefore, appropriate handling procedures are crucial to minimize exposure and ensure a safe working environment.

Hazard Category Classification Precautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)P261, P271, P304+P340, P312, P403+P233, P405, P501[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are necessary.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4] All eye and face protection must be ANSI Z87.1 certified.[5][6]

  • Skin Protection :

    • Gloves : Nitrile gloves are the standard for handling chemicals in a laboratory and should be used to prevent skin contact.[3][6] Contaminated gloves should be disposed of immediately after use, following proper removal techniques to avoid skin contact with the outer surface.

    • Lab Coat : A lab coat, preferably one that is fire-resistant, should be worn to protect clothing and skin from potential splashes and spills.[4][5]

  • Respiratory Protection : If dust or aerosols are likely to be generated, a dust respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]

  • Footwear : Closed-toe shoes are required to protect the feet from spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational protocol is critical for minimizing risks.

  • Preparation :

    • Ensure that a safety shower and eye wash station are readily accessible and in good working order.[2]

    • Work should be performed in a well-ventilated area, such as a chemical fume hood.[1][7]

    • Assemble all necessary equipment and reagents before beginning the procedure.

    • Don the appropriate personal protective equipment as outlined above.[6]

  • Handling :

    • Avoid generating dust when handling the solid material.[2]

    • Weigh the required amount of this compound in a fume hood.

    • Keep the container tightly closed when not in use to prevent exposure to moisture and air.[1][2]

    • Wash hands and any exposed skin thoroughly after handling the compound.[1][2]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1][2] Remove and wash contaminated clothing before reuse.[1][2]

    • Eye Contact : Immediately rinse the eyes cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1][2]

    • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

    • Ingestion : Rinse the mouth with water and seek medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[2]

  • Disposal Procedure :

    • The disposal of this material must be handled by a licensed professional waste disposal service.[8]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[1][8]

    • Do not dispose of the product or its container with household garbage.[8]

Below is a workflow diagram illustrating the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Safety Equipment (Eyewash, Shower) prep2 Work in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 emergency1 Skin/Eye Contact: Rinse Thoroughly handle2->emergency1 emergency2 Inhalation: Move to Fresh Air handle2->emergency2 clean1 Collect Waste handle3->clean1 clean2 Label Waste Container clean1->clean2 clean3 Contact Professional Disposal Service clean2->clean3 emergency3 Seek Medical Attention emergency1->emergency3 emergency2->emergency3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.